molecular formula C35H60N7O17P3S B1244478 11Z-Tetradecenoyl-CoA

11Z-Tetradecenoyl-CoA

Cat. No.: B1244478
M. Wt: 975.9 g/mol
InChI Key: WFGNMSCJASVFQK-UQEDNJKXSA-N
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Description

Cis-tetradec-11-enoyl-CoA is a Delta(11)-acyl-CoA having cis-tetradec-11-enoyl as the S-acyl group. It is a Delta(11)-fatty acyl-CoA, a monounsaturated fatty acyl-CoA and a tetradecenoyl-CoA. It is functionally related to a coenzyme A and a cis-11-tetradecenoic acid. It is a conjugate acid of a cis-tetradec-11-enoyl-CoA(4-).

Properties

Molecular Formula

C35H60N7O17P3S

Molecular Weight

975.9 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (Z)-tetradec-11-enethioate

InChI

InChI=1S/C35H60N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h5-6,22-24,28-30,34,45-46H,4,7-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/b6-5-/t24-,28-,29-,30+,34-/m1/s1

InChI Key

WFGNMSCJASVFQK-UQEDNJKXSA-N

Isomeric SMILES

CC/C=C\CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Foundational & Exploratory

The Biosynthesis of 11Z-Tetradecenoyl-CoA in Insects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The biosynthesis of 11Z-tetradecenoyl-CoA is a critical step in the production of a common class of insect sex pheromones. These pheromones are vital for chemical communication and reproductive success in numerous insect species, particularly within the order Lepidoptera. Understanding this pathway at a molecular level is paramount for the development of novel and species-specific pest management strategies, as well as for potential applications in drug discovery and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes, substrates, and regulatory mechanisms. It also offers detailed experimental protocols for the investigation of this pathway and presents quantitative data to facilitate comparative analysis.

Core Biosynthetic Pathway

The primary route for the biosynthesis of this compound in insects initiates with de novo fatty acid synthesis, followed by a crucial desaturation step. An alternative pathway involving chain-shortening of a longer fatty acyl-CoA precursor has also been proposed and is discussed herein.

The central enzyme in this pathway is a Δ11-fatty acyl-CoA desaturase . This enzyme introduces a double bond at the 11th carbon position of a saturated fatty acyl-CoA precursor, primarily myristoyl-CoA (14:CoA), in a cis (Z) configuration.

Key Enzymes and Substrates
  • Fatty Acid Synthase (FAS): Responsible for the de novo synthesis of saturated fatty acids, primarily palmitoyl-CoA (16:CoA) and myristoyl-CoA (14:CoA), from acetyl-CoA and malonyl-CoA.

  • Δ11-Fatty Acyl-CoA Desaturase: A membrane-bound enzyme that catalyzes the formation of the Z11 double bond. It exhibits substrate specificity, with a preference for C14 and C16 acyl-CoA chains in many moth species.

  • Acyl-CoA Thioesterases: These enzymes may play a role in releasing the final fatty acid product from the CoA ester.

  • β-oxidation Enzymes: In the chain-shortening pathway, enzymes of the peroxisomal β-oxidation pathway, such as acyl-CoA oxidase, are involved in the removal of two-carbon units from a longer-chain fatty acyl-CoA.

Regulation of the Pathway

The biosynthesis of insect pheromones, including this compound, is a tightly regulated process. The Pheromone Biosynthesis Activating Neuropeptide (PBAN) is a key hormonal regulator in many moth species.[1] PBAN, released from the subesophageal ganglion, can stimulate various steps in the pathway, including the activity of acetyl-CoA carboxylase and the reduction of fatty acyl precursors.[1]

Quantitative Data

The following table summarizes the substrate specificity of a Δ11-desaturase from the obliquebanded leafroller moth, Choristoneura rosaceana, as determined by functional expression in yeast. This desaturase demonstrates a unique preference for a C14 substrate.[2]

Substrate (Fatty Acid)Product(s)Relative Abundance (%)
Myristic acid (14:0)(Z)-11-tetradecenoic acid, (E)-11-tetradecenoic acid100 (in a 7:1 Z/E ratio)
Palmitic acid (16:0)No desaturated product detected0
Stearic acid (18:0)No desaturated product detected0

Table 1: Substrate specificity of the Δ11-desaturase from Choristoneura rosaceana.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the this compound biosynthesis pathway.

Heterologous Expression and Functional Characterization of Desaturase Enzymes

This protocol describes the expression of a candidate insect desaturase gene in an engineered yeast strain to determine its function and substrate specificity.

a. Yeast Strain: Saccharomyces cerevisiae strain deficient in endogenous desaturase activity (e.g., ole1 mutant) and fatty acid elongation (elo1 mutant).

b. Expression Vector: A yeast expression vector with a strong inducible promoter (e.g., GAL1).

c. Cloning:

  • Amplify the full-length open reading frame of the candidate desaturase gene from insect pheromone gland cDNA using PCR.
  • Clone the PCR product into the yeast expression vector.

d. Yeast Transformation: Transform the engineered yeast strain with the expression vector.

e. Expression and Substrate Feeding:

  • Grow the transformed yeast culture in a selective medium containing galactose to induce gene expression.
  • Supplement the culture medium with various saturated fatty acid precursors (e.g., myristic acid, palmitic acid) to be tested as substrates.

f. Lipid Extraction and Analysis:

  • Harvest the yeast cells and extract the total lipids.
  • Transesterify the fatty acids to fatty acid methyl esters (FAMEs).
  • Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the desaturated products.

Quantitative Analysis of Pheromone Gland Fatty Acyl-CoAs by GC-MS

This protocol outlines the extraction and quantification of this compound and its precursors from insect pheromone glands.[3]

a. Gland Dissection and Extraction:

  • Dissect the pheromone glands from female insects during their active pheromone production period.
  • Immediately homogenize the glands in a suitable organic solvent (e.g., hexane or a chloroform:methanol mixture) to extract the lipids.[3]

b. Derivatization: Convert the fatty acyl-CoAs to more volatile derivatives, such as fatty acid methyl esters (FAMEs) or picolinyl esters, for GC-MS analysis.

c. GC-MS Analysis:

  • Instrument Setup (Example): [3]
  • Gas Chromatograph: Agilent 6890N or similar.
  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
  • Inlet: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 10 min.
  • Mass Spectrometer: Agilent 5975 or similar.
  • Ionization Mode: Electron Impact (EI), 70 eV.
  • Scan Range: m/z 40-500.
  • Quantification: Use an internal standard (e.g., a deuterated fatty acid) for accurate quantification. Create a calibration curve with synthetic standards of the target compounds.[3]

Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for quantifying the expression levels of genes encoding enzymes in the biosynthesis pathway in different tissues and at different developmental stages.[4][5]

a. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from dissected tissues (e.g., pheromone gland, fat body, muscle) using a standard RNA isolation kit.
  • Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

b. Primer Design: Design gene-specific primers for the target genes (e.g., Δ11-desaturase, FAS) and for one or more stably expressed reference genes.

c. RT-qPCR Reaction:

  • Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
  • Thermocycling Protocol (Example): [4]
  • Initial denaturation: 95°C for 30 s.
  • 40 cycles of:
  • Denaturation: 95°C for 5 s.
  • Annealing/Extension: 60°C for 34 s.
  • Melt curve analysis.

d. Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method, normalizing to the expression of the reference gene(s).[4]

In Situ Hybridization for Localization of Gene Expression

This protocol allows for the visualization of the spatial expression pattern of a specific mRNA, such as the Δ11-desaturase mRNA, within the pheromone gland tissue.[6][7][8]

a. Tissue Preparation:

  • Dissect the terminal abdominal segments containing the pheromone gland.
  • Fix the tissue in a suitable fixative (e.g., 4% paraformaldehyde).
  • Dehydrate the tissue through an ethanol series.

b. Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the target mRNA.

c. Hybridization:

  • Rehydrate the tissue and permeabilize with proteinase K.
  • Hybridize the tissue with the DIG-labeled probe overnight in a hybridization buffer.

d. Detection:

  • Wash the tissue to remove unbound probe.
  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
  • Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the location of the target mRNA.

e. Imaging: Mount the tissue on a slide and visualize using a microscope.

Mandatory Visualizations

11Z-Tetradecenoyl-CoA_Biosynthesis_Pathway cluster_de_novo De Novo Fatty Acid Synthesis cluster_desaturation Desaturation cluster_pheromones Pheromone Production Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Malonyl-CoA->Palmitoyl-CoA (16:CoA) FAS Myristoyl-CoA (14:CoA) Myristoyl-CoA (14:CoA) Palmitoyl-CoA (16:CoA)->Myristoyl-CoA (14:CoA) β-oxidation (Chain Shortening) This compound This compound Myristoyl-CoA (14:CoA)->this compound Δ11-Desaturase Pheromone Precursors Pheromone Precursors This compound->Pheromone Precursors FARs, etc.

Biosynthesis pathway of this compound in insects.

Experimental_Workflow_Desaturase_Characterization cluster_cloning Molecular Cloning cluster_expression Heterologous Expression cluster_analysis Analysis Isolate_RNA Isolate RNA from Pheromone Gland Synthesize_cDNA Synthesize cDNA Isolate_RNA->Synthesize_cDNA Amplify_Gene Amplify Desaturase Gene (PCR) Synthesize_cDNA->Amplify_Gene Clone_Vector Clone into Yeast Expression Vector Amplify_Gene->Clone_Vector Transform_Yeast Transform Yeast (ole1- elo1- strain) Clone_Vector->Transform_Yeast Induce_Expression Induce Gene Expression (Galactose) Transform_Yeast->Induce_Expression Feed_Substrates Feed Fatty Acid Substrates Induce_Expression->Feed_Substrates Extract_Lipids Extract Total Lipids Feed_Substrates->Extract_Lipids Derivatize_FAMEs Derivatize to FAMEs Extract_Lipids->Derivatize_FAMEs Analyze_GCMS Analyze by GC-MS Derivatize_FAMEs->Analyze_GCMS Determine_Function Determine Function and Substrate Specificity Analyze_GCMS->Determine_Function

Workflow for desaturase functional characterization.

Logical_Relationship_Pathway_Regulation PBAN_Release PBAN Release (Hormonal Signal) Pheromone_Gland_Cell Pheromone Gland Cell PBAN_Release->Pheromone_Gland_Cell Activates Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis (FAS) Pheromone_Gland_Cell->Fatty_Acid_Synthesis Desaturation Desaturation (Δ11-Desaturase) Fatty_Acid_Synthesis->Desaturation Provides Substrate (e.g., 14:CoA) Chain_Shortening Chain Shortening (β-oxidation) Fatty_Acid_Synthesis->Chain_Shortening Provides Substrate (e.g., 16:CoA) Pheromone_Production This compound & Pheromone Production Desaturation->Pheromone_Production Chain_Shortening->Desaturation Provides Substrate (e.g., 14:CoA)

Regulation of this compound biosynthesis.

References

The Central Role of 11Z-Tetradecenoyl-CoA in Moth Sex Pheromone Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of moth sex pheromones, with a specific focus on the pivotal intermediate, (Z)-11-tetradecenoyl-CoA. Moths rely on highly specific chemical blends for long-distance mate communication, and understanding the enzymatic pathways that produce these signals is crucial for developing environmentally benign pest management strategies, such as mating disruption.[1] This document details the enzymatic conversions leading to and from 11Z-tetradecenoyl-CoA, presents quantitative data from key studies, outlines detailed experimental protocols for functional characterization of the enzymes involved, and provides visual representations of the core biochemical pathways and experimental workflows.

The Biosynthetic Pathway: From Saturated Precursor to Active Pheromone

The production of the most common type of moth sex pheromones (Type I) originates from de novo fatty acid biosynthesis, typically yielding palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA).[2][3] A series of modifications, including desaturation, chain-shortening, reduction, and functional group modification, then generate the final species-specific pheromone blend.[4]

A critical step in the biosynthesis of many moth sex pheromones is the introduction of a double bond at the ∆11 position of a C14 fatty acyl-CoA precursor. This reaction is catalyzed by a class of enzymes known as ∆11-desaturases, which act on myristoyl-CoA (14:CoA) to produce (Z)-11-tetradecenoyl-CoA and, in some cases, its (E)-isomer.[5] The resulting this compound is a key precursor that can be further modified to produce a variety of final pheromone components, including alcohols, acetates, and aldehydes.[1][6]

The general pathway is as follows:

  • Desaturation: A ∆11-desaturase introduces a double bond into myristoyl-CoA, forming (Z)-11-tetradecenoyl-CoA.

  • Reduction: A fatty acyl-reductase (FAR) reduces the thioester group of this compound to an alcohol, yielding (Z)-11-tetradecenol.[7]

  • Functional Group Interconversion: The resulting alcohol can be the final pheromone component or can be further modified. An acetyltransferase can convert it to (Z)-11-tetradecenyl acetate, or an oxidase can convert it to (Z)-11-tetradecenal.[1][3]

dot

Pheromone_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Pheromone Biosynthesis Myristoyl-CoA (14:CoA) Myristoyl-CoA (14:CoA) This compound This compound Myristoyl-CoA (14:CoA)->this compound Δ11-Desaturase 11Z-Tetradecenol 11Z-Tetradecenol This compound->11Z-Tetradecenol Fatty Acyl-Reductase (FAR) 11Z-Tetradecenyl_Acetate (Z)-11-Tetradecenyl Acetate 11Z-Tetradecenol->11Z-Tetradecenyl_Acetate Acetyltransferase 11Z-Tetradecenal (Z)-11-Tetradecenal 11Z-Tetradecenol->11Z-Tetradecenal Alcohol Oxidase

Caption: Biosynthetic pathway of moth sex pheromones from this compound.

Quantitative Data on Pheromone Production

The efficiency and stereospecificity of the enzymes involved in pheromone biosynthesis are critical for producing the correct blend of components that is attractive to conspecific males. Below are tables summarizing quantitative data from various studies.

Table 1: Isomer Ratios Produced by ∆11-Desaturases in Heterologous Systems

Moth SpeciesDesaturasePrecursorProductsRatio (Z:E)Reference
Argyrotaenia velutinanaAv-Δ11Myristoyl-CoA11-Tetradecenoic acid3:2[5]
Choristoneura rosaceanaCr-Δ11Myristoyl-CoA11-Tetradecenoic acid7:1[5]

Table 2: Pheromone Component Production in Engineered Yeast (Saccharomyces cerevisiae)

Expressed GenesPheromone Component ProducedTiterReference
Agrotis segetum Δ11-desaturase and FAR(Z)-11-Hexadecenol19.5 µg/L[6]
Amyelois transitella Δ11-desaturase and Helicoverpa armigera FAR(Z)-11-Hexadecenol1.7 mg/L[6]

Experimental Protocols

The identification and functional characterization of the enzymes involved in pheromone biosynthesis are fundamental to understanding these pathways. The following sections provide detailed methodologies for key experiments.

Functional Characterization of a Candidate Desaturase in Saccharomyces cerevisiae

This protocol describes the heterologous expression of a candidate moth desaturase gene in yeast to determine its function and substrate specificity.

1. Gene Cloning and Vector Construction:

  • Amplify the full-length open reading frame of the candidate desaturase gene from pheromone gland cDNA using PCR with high-fidelity polymerase.
  • Clone the PCR product into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).
  • Verify the sequence of the insert by Sanger sequencing.

2. Yeast Transformation:

  • Use a competent S. cerevisiae strain (e.g., INVSc1).
  • Transform the yeast with the expression vector containing the desaturase gene using the lithium acetate/polyethylene glycol method.
  • Select for transformed colonies on appropriate synthetic defined medium lacking the auxotrophic marker (e.g., uracil).

3. Protein Expression and Substrate Feeding:

  • Inoculate a single colony of transformed yeast into selective medium containing glucose and grow overnight at 30°C with shaking.
  • Pellet the cells and resuspend in induction medium containing galactose instead of glucose to induce protein expression.
  • Supplement the medium with a saturated fatty acid precursor (e.g., myristic acid) to a final concentration of 0.5 mM.
  • Incubate for 48-72 hours at 30°C with shaking.

4. Fatty Acid Extraction and Analysis:

  • Harvest the yeast cells by centrifugation.
  • Extract total lipids from the yeast pellet using a chloroform:methanol solvent system.
  • Prepare fatty acid methyl esters (FAMEs) by transesterification with methanolic HCl or BF3-methanol.
  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the desaturated products.

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Experimental_Workflow cluster_0 Gene Cloning cluster_1 Yeast Expression cluster_2 Analysis A Amplify Desaturase Gene from Pheromone Gland cDNA B Clone into Yeast Expression Vector A->B C Sequence Verification B->C D Transform S. cerevisiae C->D E Induce Protein Expression (Galactose) D->E F Supplement with Fatty Acid Precursor E->F G Extract Total Lipids F->G H Prepare Fatty Acid Methyl Esters (FAMEs) G->H I GC-MS Analysis H->I

Caption: Workflow for functional characterization of a moth desaturase in yeast.

GC-MS Analysis of Pheromone Components

This protocol provides a general methodology for the analysis of fatty acid-derived pheromone components from biological samples.

1. Sample Preparation:

  • From Pheromone Glands: Dissect pheromone glands from female moths and extract with a non-polar solvent like hexane.
  • From Yeast Cultures: Prepare FAMEs as described in section 3.1.4.

2. Derivatization (for double bond position determination):

  • To determine the position of double bonds, derivatize the FAMEs with dimethyl disulfide (DMDS). This creates a thioether adduct that fragments in a predictable manner in the mass spectrometer.
  • Incubate the FAMEs with DMDS in the presence of iodine as a catalyst.

3. Gas Chromatography:

  • Column: Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-INNOWax).
  • Injector Temperature: 250°C.
  • Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

4. Mass Spectrometry:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Mass Range: Scan from m/z 40 to 550.
  • Identification: Identify compounds by comparing their retention times and mass spectra to those of authentic standards and by interpreting the fragmentation patterns of DMDS adducts.

Conclusion

(Z)-11-tetradecenoyl-CoA is a cornerstone intermediate in the biosynthesis of a wide array of moth sex pheromones. The ∆11-desaturases that produce this compound exhibit remarkable specificity, which is a key determinant of the final pheromone blend. The ability to functionally express and characterize these enzymes in heterologous systems like yeast has been instrumental in elucidating these biosynthetic pathways.[8][9] The methodologies and data presented in this guide provide a foundation for researchers aiming to further investigate these intricate biochemical systems, with the ultimate goal of developing novel and sustainable pest management technologies.

References

An In-depth Technical Guide to 11Z-Tetradecenoyl-CoA: From Discovery to Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11Z-Tetradecenoyl-CoA is a monounsaturated long-chain acyl-coenzyme A (CoA) that serves as a pivotal intermediate in fatty acid metabolism. Its discovery is intrinsically linked to the study of metabolic pathways, particularly the β-oxidation of unsaturated fatty acids. The precise cis configuration of the double bond at the 11th carbon position dictates its unique three-dimensional structure and its interaction with metabolic enzymes. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological role of this compound, with a particular focus on its relevance in the context of inherited metabolic disorders such as Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. Detailed experimental protocols for its synthesis and quantification, along with visualizations of its metabolic context, are presented to facilitate further research and drug development efforts targeting fatty acid oxidation pathways.

Discovery and Chemical Structure

The discovery of this compound is not attributed to a single seminal event but rather emerged from the broader investigation of fatty acid metabolism and the elucidation of the β-oxidation pathway. Its identification is a direct consequence of the characterization of the substrates and intermediates involved in the breakdown of unsaturated fatty acids. The presence of its corresponding fatty acid, (11Z)-tetradecenoic acid (myristoleic acid), in various biological systems necessitated the existence of its activated CoA form for metabolic processing.

Chemical Structure

This compound is an amphipathic molecule comprising a 14-carbon fatty acyl chain with a cis double bond between carbons 11 and 12, linked to a coenzyme A moiety via a thioester bond.

Molecular Formula: C₃₅H₅₈N₇O₁₇P₃S

The coenzyme A portion consists of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-diphosphate. The thioester linkage is a high-energy bond, which makes the acyl group readily transferable in enzymatic reactions.

Biological Significance and Metabolic Role

This compound is a key intermediate in the mitochondrial β-oxidation of (11Z)-tetradecenoic acid. This metabolic pathway is crucial for energy production from fatty acids, particularly in tissues with high energy demands such as the heart and skeletal muscle.

Fatty Acid β-Oxidation Pathway

Long-chain fatty acids are first activated to their corresponding acyl-CoA derivatives in the cytoplasm by acyl-CoA synthetases.[1] These activated fatty acids are then transported into the mitochondrial matrix via the carnitine shuttle. Inside the mitochondria, they undergo a cyclical series of four enzymatic reactions, collectively known as β-oxidation, which shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH.

The β-oxidation of monounsaturated fatty acids like this compound requires auxiliary enzymes in addition to the core β-oxidation enzymes. The cis double bond at an odd-numbered carbon position presents a challenge for the standard enzymatic machinery.

fatty_acid_beta_oxidation cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrial Matrix Fatty_Acid (11Z)-Tetradecenoic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Fatty_Acid->Acyl_CoA_Synthetase ATP -> AMP + PPi CoA-SH 11Z_Tetradecenoyl_CoA_Cytoplasm This compound Acyl_CoA_Synthetase->11Z_Tetradecenoyl_CoA_Cytoplasm 11Z_Tetradecenoyl_CoA_Mitochondrion This compound 11Z_Tetradecenoyl_CoA_Cytoplasm->11Z_Tetradecenoyl_CoA_Mitochondrion Carnitine Shuttle VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) 11Z_Tetradecenoyl_CoA_Mitochondrion->VLCAD FAD -> FADH2 Enoyl_CoA_Hydratase Enoyl-CoA Hydratase VLCAD->Enoyl_CoA_Hydratase trans-Δ²,cis-Δ¹¹-Tetradecadienoyl-CoA Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl_CoA_Hydratase->Hydroxyacyl_CoA_Dehydrogenase 3-Hydroxy-cis-Δ¹¹-tetradecenoyl-CoA Ketoacyl_CoA_Thiolase β-Ketoacyl-CoA Thiolase Hydroxyacyl_CoA_Dehydrogenase->Ketoacyl_CoA_Thiolase NAD+ -> NADH + H+ Acetyl_CoA Acetyl-CoA Ketoacyl_CoA_Thiolase->Acetyl_CoA Dodecenoyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Figure 1: Simplified pathway of this compound metabolism.
Role in VLCAD Deficiency

Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) is the first and rate-limiting enzyme in the β-oxidation of long-chain fatty acids, with optimal activity for acyl chains of 14 to 20 carbons.[2] In individuals with VLCAD deficiency, the impaired oxidation of long-chain fatty acids, including this compound, leads to the accumulation of its corresponding acylcarnitine derivative, tetradecenoyl-L-carnitine (C14:1-carnitine).[3] This accumulation is a key diagnostic marker for VLCAD deficiency in newborn screening programs.[3] The buildup of these metabolites can lead to severe clinical manifestations, including hypoketotic hypoglycemia, cardiomyopathy, and rhabdomyolysis.[4]

Quantitative Data

Precise quantitative data for this compound is often challenging to obtain due to its low cellular concentrations and transient nature as a metabolic intermediate. However, analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled its detection and relative quantification.

ParameterValue/RangeMethodReference
Precursor Ion (m/z) [M+H]⁺ ~976.3LC-MS/MS[5]
Product Ion (m/z) ~459.1 (Adenosine Diphosphate Fragment)LC-MS/MS[5]
Cellular Concentration Low nanomolar range (estimated)Indirect evidence[6]
VLCAD Km (for C16:0-CoA) ~1.5 µMEnzyme kinetics[7]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of long-chain acyl-CoAs.[8]

Materials:

  • (11Z)-Tetradecenoic acid

  • Coenzyme A (CoA-SH)

  • ATP

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • Triton X-100

  • Potassium phosphate buffer (pH 7.4)

  • Dithiothreitol (DTT)

  • Magnesium chloride (MgCl₂)

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, DTT, MgCl₂, ATP, and CoA-SH.

  • Dissolve (11Z)-tetradecenoic acid in a minimal amount of Triton X-100 to ensure solubility.

  • Add the fatty acid solution to the reaction mixture.

  • Initiate the reaction by adding Acyl-CoA Synthetase.

  • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by HPLC or LC-MS.

  • Purify the synthesized this compound using solid-phase extraction (SPE) with a C18 cartridge or by preparative HPLC.

synthesis_workflow Reactants 11Z-Tetradecenoic Acid CoA-SH, ATP, MgCl2 Reaction Incubation (37°C, 1-2h) Reactants->Reaction Enzyme Acyl-CoA Synthetase Enzyme->Reaction Purification Solid-Phase Extraction (C18 Cartridge) Reaction->Purification Product Purified This compound Purification->Product

Figure 2: Workflow for the enzymatic synthesis of this compound.
Quantification of this compound by LC-MS/MS

This protocol is based on established methods for the analysis of long-chain acyl-CoAs in biological samples.[5]

Sample Preparation:

  • Homogenize frozen tissue or cell pellets in a cold extraction buffer (e.g., acetonitrile/methanol/water).

  • Include an internal standard (e.g., C17:0-CoA) for accurate quantification.

  • Centrifuge the homogenate to precipitate proteins.

  • Collect the supernatant containing the acyl-CoAs.

  • Purify and concentrate the acyl-CoAs using solid-phase extraction.

LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Ammonium hydroxide in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate long-chain acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: Monitor the transition from the precursor ion (e.g., [M+H]⁺) to a specific product ion (e.g., the adenosine diphosphate fragment).

    • Quantification: Quantify based on the peak area ratio of the analyte to the internal standard.

Signaling Pathways and Future Directions

While the primary role of this compound is in intermediary metabolism, long-chain acyl-CoAs, in general, are emerging as important signaling molecules.[6] They have been shown to regulate the activity of various proteins, including transcription factors and ion channels.[6] The accumulation of this compound and other long-chain acyl-CoAs in VLCAD deficiency may contribute to the pathophysiology of the disease not only through energy deprivation but also by disrupting cellular signaling pathways.

Future research should focus on:

  • Elucidating the specific enzyme kinetics of VLCAD and other acyl-CoA dehydrogenases with this compound as a substrate.

  • Determining the precise cellular and subcellular concentrations of this compound in different tissues under various physiological and pathological conditions.

  • Investigating the potential role of this compound as a direct signaling molecule and its impact on cellular processes beyond energy metabolism.

Understanding the multifaceted roles of this compound will provide valuable insights into the regulation of fatty acid metabolism and may lead to the development of novel therapeutic strategies for metabolic disorders.

References

Metabolic Architecture of 11Z-Tetradecenoyl-CoA Biosynthesis in Lepidoptera: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate world of insect communication is largely governed by a sophisticated chemical language, with sex pheromones playing a pivotal role in reproductive success. In the order Lepidoptera, which encompasses moths and butterflies, a vast number of species utilize Type I pheromones, which are fatty acid-derived molecules. A key intermediate in the biosynthesis of many of these pheromones is (Z)-11-tetradecenoyl-CoA (Z11-14:CoA). Understanding the metabolic precursors and enzymatic processes that lead to the formation of this crucial molecule is of significant interest for the development of novel and species-specific pest management strategies. This technical guide provides an in-depth overview of the metabolic precursors of Z11-14:CoA in Lepidoptera, detailing the key enzymes, their substrate specificities, and the experimental protocols used to elucidate these biosynthetic pathways.

Core Biosynthetic Pathway

The biosynthesis of Z11-14:CoA in Lepidoptera originates from common fatty acid metabolism, primarily utilizing palmitoyl-CoA (16:0-CoA) and myristoyl-CoA (14:0-CoA) as foundational precursors.[1][2] The pathway involves a series of enzymatic reactions, including desaturation and sometimes chain-shortening, to produce the final pheromone precursor.[1][2]

Key Enzymes and Their Roles

The primary enzymatic players in the conversion of saturated fatty acyl-CoAs to Z11-14:CoA are:

  • Δ11-Desaturases: These enzymes are critical for introducing a double bond at the 11th carbon position of the fatty acyl chain.[2][3] They exhibit remarkable substrate specificity, which contributes to the diversity of pheromone components across different species.[4]

  • Fatty Acyl-CoA Reductases (FARs): Following desaturation, FARs are responsible for the reduction of the acyl-CoA group to an alcohol, a common step in the formation of the final pheromone components.[5][6][7] The substrate specificity of these enzymes also plays a role in determining the final pheromone blend.[5][7]

  • β-oxidation Enzymes: In some species, chain-shortening through β-oxidation is necessary to convert longer-chain fatty acids, like palmitic acid, into the C14 precursor required for Z11-14:CoA synthesis.[8]

Quantitative Analysis of Precursor Metabolism

The efficiency and specificity of the enzymes involved in Z11-14:CoA biosynthesis are crucial for producing the correct pheromone components in the precise ratios required for effective chemical communication. The following tables summarize the quantitative data on the substrate specificity and product ratios of key enzymes from various Lepidopteran species.

Table 1: Substrate Specificity and Product Ratios of Lepidopteran Δ11-Desaturases

SpeciesEnzymeSubstrate(s)Product(s) & RatioReference(s)
Argyrotaenia velutinanaΔ11-DesaturaseMyristoyl-CoA (14:0-CoA)(Z)-11-tetradecenoic acid & (E)-11-tetradecenoic acid (3:2 Z/E ratio)[4]
Choristoneura rosaceanaΔ11-DesaturaseMyristoyl-CoA (14:0-CoA)(Z)-11-tetradecenoic acid & (E)-11-tetradecenoic acid (7:1 Z/E ratio)[4]
Spodoptera littoralisSls-FL3 (Δ11-Desaturase)Myristoyl-CoA (14:0-CoA), Palmitoyl-CoA (16:0-CoA), Stearoyl-CoA (18:0-CoA)(E)-11-tetradecenoic acid, (Z)-11-tetradecenoic acid, (Z)-11-hexadecenoic acid, (Z)-11-octadecenoic acid (5:4:60:31 ratio)[9]
Thalassiosira pseudonanaΔ11-DesaturasePalmitic acid (16:0)(Z)-11-hexadecenoic acid (16:1Δ11)[10]

Table 2: Substrate Specificity of Lepidopteran Fatty Acyl-CoA Reductases (FARs)

SpeciesEnzymeSubstrate(s)Relative Activity/ProductsReference(s)
Bombyx moripgFAR(Z)-11-hexadecenoic acid, (E)-11-hexadecenoic acid, (Z)-9-hexadecenoic acid, (E)-9-hexadecenoic acidHigh activity on Z11- and E11-16:Acids; diminished activity on Z9- and E9-16:Acids.[6]
Heliothis virescens, H. subflexa, Helicoverpa armigera, H. assultapgFARsC8 to C16 fatty acyl substrates, including Z9-14:acyl, Z9-16:acyl, and Z11-16:acylBroad substrate specificity. Preferential reduction of (Z)-9-tetradecenoate over (Z)-11-hexadecenoate, and the latter over (Z)-9-hexadecenoate.[5]
Spodoptera exigua & S. littoralisSexpgFAR I & SexpgFAR IIVarious fatty acyl methyl estersSexpgFAR I is C16-acyl specific; SexpgFAR II is C14-acyl specific.[7]

Experimental Protocols

The elucidation of the biosynthetic pathways of Z11-14:CoA relies on a combination of sophisticated biochemical and molecular techniques. The following are detailed methodologies for key experiments cited in the field.

Protocol 1: Pheromone Gland Extraction for GC-MS Analysis

This protocol describes the excision and extraction of the pheromone gland, typically located in the terminal abdominal segments of female moths.[11]

Materials:

  • Virgin female moths (at peak calling/activity time)

  • Dissecting microscope

  • Fine-tipped forceps and scissors

  • 2 mL glass vial with a PTFE-lined cap

  • High-purity hexane

  • Micropipette and tips

  • Small glass rod

Procedure:

  • Anesthetize a female moth by chilling on ice.

  • Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

  • Immediately transfer the excised gland into a clean glass vial.

  • Add a precise volume of hexane (e.g., 50-100 µL) to the vial.

  • Gently crush the gland with a clean glass rod to ensure thorough extraction.

  • Cap the vial tightly and let it stand for at least 30 minutes at room temperature.

  • The resulting hexane solution contains the crude pheromone extract. Store at -20°C until GC-MS analysis.[11]

Protocol 2: Quantitative Analysis of Pheromone Components by GC-MS

This protocol outlines the general procedure for the quantitative analysis of pheromone components using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

Materials:

  • Pheromone extract (from Protocol 1)

  • Internal standard (IS) solution (e.g., a known amount of a non-native, stable isotope-labeled fatty acid or a hydrocarbon)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Sample Preparation: To a known volume of the pheromone extract, add a precise amount of the internal standard.

  • Instrument Setup (Example Parameters):

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature 35°C, ramp to 290°C at 8°C/min, hold for 10 minutes.[12]

    • MS Source: 230°C.

    • MS Quadrupole: 150°C.

    • Scan Range: m/z 30-400.[12]

  • Analysis: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify pheromone components by comparing their retention times and mass spectra with those of authentic standards.

    • Integrate the peak areas for each identified component and the internal standard.

    • Calculate the amount of each pheromone component relative to the internal standard.

Protocol 3: Heterologous Expression of Desaturases and FARs in Saccharomyces cerevisiae

This protocol describes the functional characterization of candidate desaturase and FAR genes by expressing them in a yeast system.[13][14]

Materials:

  • Saccharomyces cerevisiae expression vector (e.g., pYES2)

  • Competent S. cerevisiae cells (e.g., strain INVSc1)

  • cDNA of the candidate gene cloned into the expression vector

  • Yeast growth media (YEPD, synthetic complete dropout media)

  • Precursor fatty acids (e.g., myristic acid, palmitic acid)

  • Inducing agent (e.g., galactose for the GAL1 promoter)

Procedure:

  • Transformation: Transform the yeast expression vector containing the gene of interest into competent S. cerevisiae cells using a standard protocol (e.g., lithium acetate method).

  • Culture and Induction:

    • Grow the transformed yeast cells in a selective medium to the mid-log phase.

    • Induce gene expression by adding the appropriate inducer (e.g., galactose).

    • Supplement the culture with the desired precursor fatty acid.

  • Incubation: Incubate the yeast culture for 48-72 hours at an appropriate temperature (e.g., 20-30°C).[15]

  • Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Extract the fatty acids from the yeast cells (e.g., by saponification followed by methylation to form fatty acid methyl esters - FAMEs).

    • Analyze the FAMEs by GC-MS to identify the products of the expressed enzyme.

Protocol 4: Isotopic Labeling to Trace Metabolic Pathways

This protocol uses stable isotope-labeled precursors to trace the flow of metabolites through the pheromone biosynthetic pathway.[16]

Materials:

  • Stable isotope-labeled precursor (e.g., ¹³C-labeled glucose or deuterated fatty acids)

  • Insects for the experiment

  • Method for administering the labeled precursor (e.g., topical application, injection, or feeding)

  • Pheromone gland extraction reagents (as in Protocol 1)

  • GC-MS system

Procedure:

  • Administration of Labeled Precursor: Introduce the stable isotope-labeled precursor to the insect.

  • Incubation: Allow sufficient time for the insect to metabolize the labeled precursor and incorporate it into the pheromone components.

  • Pheromone Gland Extraction: At a designated time point, extract the pheromone gland as described in Protocol 1.

  • GC-MS Analysis: Analyze the extract by GC-MS. The mass spectra of the pheromone components will show an increase in mass corresponding to the incorporation of the stable isotopes, confirming their origin from the administered precursor.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of metabolic pathways and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these relationships.

Biosynthesis_of_Z11_14_CoA cluster_precursors Primary Precursors cluster_enzymes Key Enzymes cluster_products Products Palmitoyl-CoA (16:0-CoA) Palmitoyl-CoA (16:0-CoA) β-oxidation β-oxidation Palmitoyl-CoA (16:0-CoA)->β-oxidation Chain Shortening Myristoyl-CoA (14:0-CoA) Myristoyl-CoA (14:0-CoA) Δ11-Desaturase Δ11-Desaturase Myristoyl-CoA (14:0-CoA)->Δ11-Desaturase Desaturation β-oxidation->Myristoyl-CoA (14:0-CoA) Z11-14:CoA Z11-14:CoA Δ11-Desaturase->Z11-14:CoA FAR FAR Pheromone Alcohol Pheromone Alcohol FAR->Pheromone Alcohol Z11-14:CoA->FAR Reduction

Caption: Biosynthetic pathway of (Z)-11-tetradecenoyl-CoA in Lepidoptera.

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis cluster_functional Functional Characterization Pheromone Gland Excision Pheromone Gland Excision Solvent Extraction Solvent Extraction Pheromone Gland Excision->Solvent Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation Heterologous Expression in Yeast Heterologous Expression in Yeast Enzyme Assay Enzyme Assay Heterologous Expression in Yeast->Enzyme Assay Enzyme Assay->Data Interpretation

Caption: Experimental workflow for identifying pheromone precursors.

Conclusion

The biosynthesis of (Z)-11-tetradecenoyl-CoA in Lepidoptera is a well-orchestrated metabolic process involving a specific set of enzymes acting on common fatty acid precursors. The substrate specificities and product ratios of Δ11-desaturases and fatty acyl-CoA reductases are key determinants of the final pheromone blend, ensuring species-specific chemical communication. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate these intricate biosynthetic pathways. A deeper understanding of these metabolic networks will undoubtedly pave the way for the development of more effective and environmentally benign pest control strategies, targeting the disruption of pheromone biosynthesis and, consequently, the reproductive cycle of pest species.

References

An In-depth Technical Guide to the Enzymatic Production of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the enzymatic reactions leading to the production of (11Z)-tetradecenoyl-CoA, a key intermediate in the biosynthesis of insect sex pheromones and a molecule of interest in various biochemical studies. The guide focuses on the enzymes responsible for this conversion, primarily Δ11-acyl-CoA desaturases, their substrates, and the broader biosynthetic context. Detailed experimental protocols for enzyme expression, purification, and activity assays are provided, alongside structured data presentations and visual diagrams of the core biological and experimental processes. This document is intended to serve as a foundational resource for researchers in biochemistry, entomology, and drug development who are investigating this specific enzymatic transformation and related pathways.

Introduction to 11Z-Tetradecenoyl-CoA Biosynthesis

(11Z)-tetradecenoyl-CoA is a monounsaturated fatty acyl-CoA that plays a crucial role as a precursor in the biosynthesis of a wide array of lepidopteran sex pheromones. The introduction of a double bond at the Δ11 position of a saturated C14 fatty acid backbone is the key enzymatic step. This reaction is catalyzed by a class of enzymes known as Δ11-acyl-CoA desaturases. These enzymes are integral membrane proteins, typically located in the endoplasmic reticulum of specialized cells, such as those in the pheromone glands of female moths.

The primary substrate for this reaction is myristoyl-CoA (14:0-CoA). The desaturation process requires molecular oxygen and a source of electrons, typically provided by NADH or NADPH via a short electron transport chain involving cytochrome b5 and cytochrome b5 reductase. The reaction introduces a cis double bond between carbons 11 and 12 of the myristoyl chain, yielding this compound.

Understanding the specifics of this enzymatic reaction, including the structure and function of the desaturases, their substrate specificity, and their kinetic properties, is vital for several fields. In pest management, this knowledge can be leveraged to develop novel, species-specific control strategies by disrupting pheromone biosynthesis. For biochemists and enzymologists, these desaturases serve as fascinating models for studying the mechanisms of fatty acid modification. In drug development, understanding the structure and function of these enzymes could provide insights into the design of inhibitors for related human enzymes involved in lipid metabolism.

The Core Enzymatic Reaction

The central reaction covered in this guide is the conversion of myristoyl-CoA to this compound.

  • Enzyme: Δ11-acyl-CoA desaturase (EC 1.14.19.5)[1]

  • Substrate: Myristoyl-CoA (Tetradecanoyl-CoA)[2]

  • Product: (11Z)-tetradecenoyl-CoA

  • Cofactors: O₂, NADH (or NADPH), Cytochrome b₅, Cytochrome b₅ reductase

The reaction can be summarized as follows:

Myristoyl-CoA + NADH + H⁺ + O₂ → (11Z)-tetradecenoyl-CoA + NAD⁺ + 2H₂O

This desaturation is a highly specific process, with the enzyme's active site precisely positioning the fatty acyl chain to ensure the double bond is introduced at the correct location and with the correct stereochemistry.

Enzyme Characteristics

The Δ11-desaturases involved in pheromone biosynthesis are integral membrane proteins, which presents challenges for their expression, purification, and characterization. They belong to the broader family of fatty acid desaturases that contain a characteristic di-iron center in their active site, essential for catalysis. These enzymes typically possess three conserved histidine-rich motifs that are involved in coordinating the iron atoms.

Several Δ11-desaturases have been identified and characterized from various moth species, including the obliquebanded leafroller (Choristoneura rosaceana) and the redbanded leafroller (Argyrotaenia velutinana). These enzymes often exhibit strict substrate specificity, preferentially acting on C14 acyl-CoA substrates over C16 or C18 chains.[3][4] Some of these enzymes are also known to produce a mixture of Z and E isomers.[3]

Data Presentation: Enzyme Specificity

While detailed Michaelis-Menten kinetic data (Kₘ, Vₘₐₓ) for the conversion of myristoyl-CoA to this compound by specific Δ11-desaturases are not extensively reported in the literature, functional assays involving heterologous expression have provided valuable qualitative and semi-quantitative data on substrate specificity and product profiles.

Enzyme Source OrganismSubstrate(s)Product(s)NotesReference(s)
Choristoneura rosaceana (Obliquebanded leafroller)Myristoyl-CoA (14:0-CoA)(Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoAProduces a 7:1 mixture of Z/E isomers. Specific for C14 acids.[4][5]
Argyrotaenia velutinana (Redbanded leafroller)Myristoyl-CoA (14:0-CoA)(Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoABiosynthesizes a 3:2 Z/E ratio in the gland. The expressed enzyme produces a different ratio. No activity with C16 and C18 precursors.[3]
Spodoptera littoralis (Egyptian cotton leafworm)Palmitoyl-CoA (16:0-CoA), Myristoyl-CoA (14:0-CoA)(Z)-11-Hexadecenoyl-CoA, (Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoAPrimarily produces (Z)-11-hexadecenoic acid, with smaller amounts of C14 products.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound producing enzymes.

Heterologous Expression of Δ11-Desaturase in Pichia pastoris

The methylotrophic yeast Pichia pastoris is a robust system for expressing membrane-bound proteins like desaturases.

  • Gene Cloning:

    • The open reading frame of the target Δ11-desaturase is amplified from pheromone gland cDNA.

    • The amplified gene is cloned into a P. pastoris expression vector, such as pPICZα A, which allows for methanol-inducible expression and secretion (though desaturases typically remain membrane-bound). A C-terminal polyhistidine tag is often included for purification.

  • Yeast Transformation:

    • The linearized recombinant plasmid is transformed into a suitable P. pastoris strain (e.g., GS115) by electroporation.

    • Transformants are selected on YPDS plates containing zeocin.

  • Expression Screening:

    • Several colonies are grown in small-scale cultures (e.g., 25 mL BMGY medium).

    • When the culture reaches an OD₆₀₀ of 2-6, cells are harvested and resuspended in BMMY medium (containing methanol) to induce protein expression.

    • Expression is carried out for 48-72 hours at 28-30°C, with daily addition of methanol to maintain induction.

  • Large-Scale Expression:

    • A positive clone from the screen is used to inoculate a larger culture volume for protein production.

Preparation of Yeast Microsomes
  • Cell Lysis:

    • Harvest yeast cells from the expression culture by centrifugation (e.g., 1,500 x g for 10 minutes).

    • Resuspend the cell pellet in a cold lysis buffer (e.g., 20 mM Tris-HCl pH 7.9, 1 mM EDTA, 5% Glycerol, and protease inhibitors).

    • Lyse the cells by mechanical disruption, for example, by vortexing with 0.5 mm glass beads for 10 minutes at 4°C.

  • Microsome Isolation:

    • Centrifuge the cell lysate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove intact cells and debris.

    • Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the microsomal membranes.

    • Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage or immediate use in assays. The protein concentration should be determined using a method like the Bradford assay.

In Vitro Δ11-Desaturase Activity Assay

This protocol is adapted from general desaturase assay procedures and would require optimization for a specific enzyme.

  • Reaction Mixture Preparation:

    • In a microcentrifuge tube, prepare the following reaction mixture on ice:

      • 100 µg of microsomal protein

      • Desaturase assay buffer (e.g., 0.1 M potassium phosphate pH 7.2, 0.33 M sucrose) to a final volume of 200 µL

      • 1.8 mg/mL Bovine Serum Albumin (BSA)

      • 10 nmol of [1-¹⁴C]-myristoyl-CoA (or non-radiolabeled substrate)

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 7.2 mM NADH.

    • Incubate the reaction mixture at 28-30°C for 1 hour with gentle shaking.

  • Reaction Termination and Saponification:

    • Stop the reaction by adding 200 µL of 2 M methanolic KOH.

    • Incubate at 90°C for 20 minutes to saponify the acyl-CoAs to free fatty acids.

  • Fatty Acid Extraction:

    • Acidify the mixture with 200 µL of 3 M HCl.

    • Extract the fatty acids by adding 1.5 mL of a methanol:chloroform mixture (2:1, v/v) followed by 500 µL of chloroform. Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the fatty acids.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • Evaporate the solvent from the extracted fatty acids under a stream of nitrogen.

    • Add 2 mL of methanolic HCl and heat at 80°C for 20 minutes to convert the fatty acids to their methyl esters.

    • After cooling, add 2 mL of 6% (w/v) Na₂CO₃ and 2 mL of heptane. Vortex and centrifuge.

    • The upper heptane layer containing the FAMEs is collected for analysis.

GC-MS Analysis of Products
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of the FAMEs. A polar capillary column (e.g., SP-2560 or similar) is required for the separation of fatty acid isomers.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Start at 80°C for 1 min, ramp at 10°C/min to 230°C, and hold for 10 min.

    • Carrier Gas: Helium

  • MS Conditions:

    • The mass spectrometer is operated in electron ionization (EI) mode.

    • Data can be acquired in full scan mode to identify the products based on their mass spectra. Selected Ion Monitoring (SIM) can be used for quantification if standards are available.

  • Identification: The 11Z-tetradecenoic acid methyl ester will have a characteristic retention time and mass spectrum. The position of the double bond can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS), which forms an adduct at the double bond, leading to a predictable fragmentation pattern in the mass spectrometer.

Visualizations

Biosynthetic Pathway of this compound```dot

Biosynthesis_of_11Z_Tetradecenoyl_CoA Myristoyl_CoA Myristoyl-CoA (14:0-CoA) Desaturase Δ11-Desaturase Myristoyl_CoA->Desaturase Z11_14_CoA This compound Desaturase->Z11_14_CoA Cofactors O₂, NADH Cofactors->Desaturase Electron_Transport Cytochrome b₅ / Cytochrome b₅ Reductase Electron_Transport->Desaturase

Caption: Workflow for heterologous expression and functional characterization of Δ11-desaturase.

Conclusion

The enzymatic production of this compound is a specialized yet fundamental process in the biosynthesis of insect sex pheromones. The Δ11-acyl-CoA desaturases that catalyze this reaction are prime targets for both basic research and applied science. While significant progress has been made in identifying and functionally characterizing these enzymes, a deeper understanding of their kinetic properties and structure-function relationships is still needed. The protocols and data presented in this guide offer a solid foundation for researchers to build upon, facilitating further discoveries in this exciting field. The continued study of these enzymes will undoubtedly contribute to the development of novel pest control strategies and broaden our understanding of enzyme evolution and fatty acid metabolism.

References

An In-depth Technical Guide on the Function of 11Z-Tetradecenoyl-CoA in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated fatty acyl-coenzyme A (CoA) that plays a specialized and crucial role in the biosynthesis of certain insect sex pheromones. While not a central player in the primary fatty acid metabolism of mammals, its study provides valuable insights into the specificity of lipid metabolic pathways and the regulation of secondary metabolism. This technical guide delves into the core functions of this compound, presenting quantitative data, detailed experimental protocols, and the signaling pathways that govern its production and subsequent conversion.

Core Function in Insect Pheromone Biosynthesis

The primary and most well-documented function of this compound is as a key intermediate in the biosynthesis of Type I insect sex pheromones, particularly in various species of moths (Lepidoptera). It serves as the direct precursor to (Z)-11-tetradecenol and subsequently (Z)-11-tetradecenal or (Z)-11-tetradecenyl acetate, which are common pheromone components.

The biosynthesis of these pheromones begins with de novo fatty acid synthesis, producing saturated fatty acyl-CoAs such as myristoyl-CoA (C14:0-CoA). A specific desaturase enzyme then introduces a double bond at the delta-11 position of the fatty acyl chain, converting myristoyl-CoA into this compound. This desaturation step is a critical control point in determining the final pheromone composition.[1][2][3][4]

Following its synthesis, this compound is typically reduced to the corresponding fatty alcohol, (Z)-11-tetradecenol, by a fatty acyl-CoA reductase (FAR). This alcohol can then be further modified by oxidation to an aldehyde or esterification to an acetate to produce the final active pheromone components. The substrate specificity of the FARs is another crucial factor in determining the final blend of pheromones produced by a particular insect species.[5][6][7]

Quantitative Data

Quantitative data for this compound is scarce in the literature, as it is a transient intermediate in a specialized metabolic pathway. However, studies on the composition of fatty acyl-CoAs in the pheromone glands of moths provide some insights into its relative abundance. It's important to note that the absolute concentration can vary significantly depending on the species, age, and physiological state of the insect.

SpeciesTissueMethodRelative Abundance of C14:1-CoAReference
Heliothis virescensPheromone GlandGC-MS of fatty acid methyl esters derived from the acyl-CoA poolPresent as a significant component of the C14 acyl-CoA pool, but absolute quantification not provided.[8]
Spodoptera littoralisPheromone GlandFunctional expression of desaturase in yeastThe ∆11-desaturase from this species can produce (Z)-11-tetradecenoic acid from myristic acid, implying the presence of the CoA ester as an intermediate.[9][10]
Argyrotaenia velutinanaPheromone GlandStable isotope labeling and GC-MSBiosynthesis proceeds through desaturation of myristoyl-CoA to (Z)-11- and (E)-11-tetradecenoyl-CoA.[11]

Signaling Pathways

The biosynthesis of this compound and its downstream products is tightly regulated by a neuropeptide signaling pathway initiated by the Pheromone Biosynthesis Activating Neuropeptide (PBAN).

PBAN Signaling Pathway

PBAN, a neurohormone produced in the subesophageal ganglion, is released into the hemolymph and binds to its G-protein coupled receptor (GPCR) on the membrane of pheromone gland cells. This binding event triggers a signal transduction cascade that ultimately leads to an influx of extracellular calcium ions (Ca2+) into the cell.[12][13] This increase in intracellular Ca2+ is a critical step for the activation of enzymes involved in pheromone biosynthesis, including the desaturases and reductases that act on fatty acyl-CoA substrates.[12][13] Some studies suggest that this signaling pathway may also involve store-operated calcium channels.[13]

PBAN_Signaling_Pathway PBAN PBAN GPCR PBAN Receptor (GPCR) PBAN->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Signal_Cascade Signal Transduction Cascade G_Protein->Signal_Cascade Initiates Ca_Channel Calcium Channel Signal_Cascade->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Enzyme_Activation Activation of Biosynthetic Enzymes (e.g., Desaturase, Reductase) Ca_Influx->Enzyme_Activation Triggers Biosynthesis Myristoyl-CoA -> This compound -> Pheromone Enzyme_Activation->Biosynthesis Catalyzes

PBAN Signaling Pathway for Pheromone Biosynthesis.

Experimental Protocols

Protocol 1: Extraction of Acyl-CoAs from Insect Pheromone Glands

This protocol is adapted from general methods for acyl-CoA extraction and can be optimized for the specific tissue.

Materials:

  • Insect pheromone glands

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., heptadecanoyl-CoA)

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

  • Methanol, water, ammonium hydroxide, formic acid (all LC-MS grade)

  • Microcentrifuge tubes

  • Homogenizer

Procedure:

  • Dissect pheromone glands from the insects on a cold surface and immediately place them in a pre-weighed microcentrifuge tube on dry ice.

  • Add a known volume of ice-cold 10% TCA and the internal standard to the tube.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge with methanol, followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with a weak acidic solution (e.g., 2% formic acid in water) to remove impurities.

  • Elute the acyl-CoAs with a basic methanol solution (e.g., 50% methanol containing 2% ammonium hydroxide).

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).

Protocol 2: Quantification of this compound by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

LC Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water

  • Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 40-50°C

MS/MS Conditions (Example for a triple quadrupole instrument):

  • Ionization Mode: Positive ESI

  • Multiple Reaction Monitoring (MRM):

    • Parent ion (Q1): The m/z of protonated this compound.

    • Product ion (Q3): A characteristic fragment ion of the CoA moiety (e.g., the phosphopantetheine fragment).

  • Collision Energy: Optimized for the specific transition.

Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of its MRM transition to that of the internal standard. A calibration curve with a synthetic standard of this compound should be used for absolute quantification.

Acyl_CoA_Workflow cluster_Extraction Extraction cluster_Purification Purification cluster_Analysis Analysis Gland Pheromone Gland Homogenization Homogenization (in TCA with IS) Gland->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Wash Wash SPE->Wash Elution Elution Wash->Elution Drying Drying & Reconstitution Elution->Drying LC_MS LC-MS/MS Analysis (MRM Mode) Drying->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Experimental Workflow for Acyl-CoA Analysis.
Protocol 3: In Vitro Assay for Delta-11 Desaturase Activity

This protocol is based on expressing the desaturase enzyme in a heterologous system like yeast and analyzing the products.

Materials:

  • Yeast strain engineered to express the delta-11 desaturase gene.

  • Yeast growth medium.

  • Myristic acid (substrate).

  • GC-MS for fatty acid analysis.

  • Solvents for lipid extraction (e.g., chloroform, methanol).

Procedure:

  • Culture the yeast cells expressing the desaturase enzyme.

  • Induce the expression of the desaturase gene if using an inducible promoter.

  • Supplement the culture medium with myristic acid.

  • Incubate the cells for a defined period to allow for the conversion of the substrate.

  • Harvest the yeast cells by centrifugation.

  • Perform a total lipid extraction from the yeast cells.

  • Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transesterification.

  • Analyze the FAMEs by GC-MS to identify and quantify the amount of methyl (Z)-11-tetradecenoate produced.

  • Calculate the enzyme activity based on the amount of product formed over time.

Conclusion

This compound is a specialized metabolite with a well-defined role in the intricate process of insect chemical communication. Its biosynthesis is under tight hormonal control, highlighting the precise regulation of secondary metabolic pathways. While quantitative data on this specific acyl-CoA remains limited, the experimental protocols outlined in this guide provide a framework for its further investigation. A deeper understanding of the function and regulation of this compound and its associated enzymes could open avenues for the development of novel and species-specific pest management strategies. Further research focusing on the direct quantification of this intermediate and the kinetic characterization of the enzymes involved will be crucial for a complete understanding of its role in fatty acid metabolism.

References

Preliminary Studies on the Biological Activity of 11Z-Tetradecenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current understanding of the biological activity of 11Z-Tetradecenoyl-CoA. Given the limited direct research on this specific molecule, this guide synthesizes information from related compounds and metabolic pathways to infer its potential roles in cellular metabolism and signaling.

Introduction to this compound

This compound is the coenzyme A (CoA) thioester of 11Z-tetradecenoic acid, a monounsaturated fatty acid with 14 carbon atoms and a single cis-double bond between carbons 11 and 12. As a fatty acyl-CoA, it is an activated form of the fatty acid, primed for participation in various metabolic processes. Its primary known association is as a metabolic intermediate in fatty acid β-oxidation, and its accumulation, in the form of its carnitine derivative, is a key biomarker for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency.

Physicochemical Properties

While detailed experimental data for this compound is scarce, its properties can be inferred from its structure.

PropertyValue/Description
Chemical Formula C35H60N7O17P3S
Molecular Weight 991.87 g/mol
Structure A 14-carbon acyl chain with a cis-double bond at the ω-3 position, attached to Coenzyme A.
Solubility Expected to be soluble in aqueous solutions due to the polar CoA moiety.

Inferred Biological Activity and Metabolic Fate

The biological activity of this compound is primarily understood through its role as a substrate in mitochondrial fatty acid β-oxidation.

Fatty Acid β-Oxidation

This compound is an intermediate in the breakdown of longer-chain unsaturated fatty acids or can be formed from the desaturation of myristoyl-CoA. As a C14:1-CoA, it is a substrate for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD).

Table 1: Key Enzymes and Reactions in the Metabolism of this compound

EnzymeReactionProductMetabolic Pathway
Acyl-CoA Synthetase11Z-Tetradecenoic acid + CoA + ATP → this compound + AMP + PPiThis compoundFatty Acid Activation
Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD)This compound + FAD → 2E,11Z-Tetradecadienoyl-CoA + FADH22E,11Z-Tetradecadienoyl-CoAβ-Oxidation (First Step)
Δ3,Δ2-Enoyl-CoA Isomerase3Z-Dodecenoyl-CoA → 2E-Dodecenoyl-CoA2E-Dodecenoyl-CoAβ-Oxidation of Unsaturated Fatty Acids

Note: The table presents the likely enzymatic steps. The exact intermediates and enzymes for the complete oxidation of this compound may require additional isomerases and reductases not fully characterized for this specific substrate.

Potential Signaling Roles of Monounsaturated Fatty Acyl-CoAs

While specific signaling roles for this compound have not been elucidated, monounsaturated fatty acyl-CoAs, in general, are known to be involved in:

  • Regulation of Gene Expression: Fatty acyl-CoAs can influence the activity of transcription factors such as peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), which are master regulators of lipid metabolism.

  • Post-Translational Modification: Acyl-CoAs can be utilized for protein acylation, a modification that can alter protein localization, stability, and function.

  • Membrane Fluidity: The incorporation of monounsaturated fatty acids into phospholipids can modulate the fluidity and physical properties of cellular membranes, affecting the function of membrane-bound proteins.

Experimental Protocols

In Vitro Enzyme Assays

Objective: To determine the kinetic parameters of an enzyme (e.g., VLCAD) with this compound as a substrate.

Materials:

  • Purified recombinant enzyme (e.g., human VLCAD)

  • This compound (substrate)

  • Electron acceptor (e.g., FAD)

  • Spectrophotometer or fluorometer

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.5)

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a cuvette, combine the assay buffer, a fixed concentration of the enzyme, and the electron acceptor.

  • Initiate the reaction by adding a specific concentration of this compound.

  • Monitor the change in absorbance or fluorescence over time, which corresponds to the reduction of the electron acceptor.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Cellular Uptake and Metabolism Studies

Objective: To trace the metabolic fate of 11Z-tetradecenoic acid in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, myoblasts)

  • Radiolabeled or stable isotope-labeled 11Z-tetradecenoic acid

  • Cell culture medium and supplements

  • Scintillation counter or mass spectrometer

  • Lipid extraction solvents (e.g., chloroform/methanol)

  • Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Culture cells to the desired confluency.

  • Incubate the cells with labeled 11Z-tetradecenoic acid for various time points.

  • Wash the cells to remove unincorporated fatty acid.

  • Lyse the cells and extract total lipids and metabolites.

  • Separate and identify the labeled metabolites (e.g., this compound, phospholipids, triacylglycerols, β-oxidation intermediates) using TLC or LC-MS.

  • Quantify the amount of label in each metabolite to determine the flux through different metabolic pathways.

Visualizations of Metabolic Pathways and Workflows

Synthesis of this compound

Synthesis_of_11Z_Tetradecenoyl_CoA cluster_synthesis Inferred Synthesis Pathway Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) SCD1 Stearoyl-CoA Desaturase 1 (SCD1) Myristoyl_CoA->SCD1 Desaturation Target This compound SCD1->Target

Caption: Inferred synthesis of this compound from Myristoyl-CoA.

Mitochondrial β-Oxidation of this compound

Beta_Oxidation_of_11Z_Tetradecenoyl_CoA cluster_oxidation Mitochondrial β-Oxidation Pathway Start This compound (C14:1) VLCAD VLCAD Start->VLCAD Intermediate1 2E,11Z-Tetradecadienoyl-CoA VLCAD->Intermediate1 Hydratase Enoyl-CoA Hydratase Intermediate1->Hydratase Intermediate2 3-Hydroxy-11Z-tetradecenoyl-CoA Hydratase->Intermediate2 Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Intermediate2->Dehydrogenase Intermediate3 3-Keto-11Z-tetradecenoyl-CoA Dehydrogenase->Intermediate3 Thiolase β-Ketothiolase Intermediate3->Thiolase Product1 Dodecenoyl-CoA (C12:1) Thiolase->Product1 Product2 Acetyl-CoA Thiolase->Product2 Isomerase Isomerase/Reductase Steps Product1->Isomerase Further Oxidation

Caption: Proposed β-oxidation pathway for this compound.

Experimental Workflow for Studying Acyl-CoA Metabolism

Experimental_Workflow cluster_workflow General Experimental Workflow Start Labeled Fatty Acid Precursor Cell_Culture Cell Incubation Start->Cell_Culture Extraction Metabolite Extraction Cell_Culture->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing & Interpretation Analysis->Data Conclusion Metabolic Pathway Elucidation Data->Conclusion

Caption: General workflow for tracing fatty acyl-CoA metabolism.

Conclusion and Future Directions

The biological activity of this compound is currently best understood in the context of mitochondrial fatty acid β-oxidation, where it serves as a substrate for VLCAD. Its accumulation in VLCAD deficiency highlights its importance in this pathway. However, direct evidence for its involvement in other cellular processes, such as signaling and gene regulation, is lacking.

Future research should focus on:

  • Enzyme Kinetics: Characterizing the substrate specificity and kinetic parameters of various acyl-CoA-metabolizing enzymes with this compound.

  • Metabolomic Profiling: Utilizing advanced mass spectrometry techniques to identify and quantify this compound and its metabolites in various tissues and disease states.

  • Functional Studies: Employing genetic and pharmacological tools to modulate the levels of this compound and assess the downstream effects on cellular function.

A deeper understanding of the biological activity of this compound will not only provide insights into the pathophysiology of fatty acid oxidation disorders but may also uncover novel roles for this and other monounsaturated fatty acyl-CoAs in health and disease.

Unveiling the Presence of 11Z-Tetradecenoyl-CoA in Novel Insect Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The identification and characterization of semiochemicals in insects is a pivotal area of research, offering profound insights into their communication, behavior, and reproductive strategies. Among the vast array of signaling molecules, fatty acyl-CoA thioesters play a crucial role as precursors in the biosynthesis of a variety of pheromones. This technical guide focuses on 11Z-Tetradecenoyl-CoA, a key intermediate in the formation of specific unsaturated fatty acid-derived pheromones in numerous insect species. The detection and quantification of this molecule in newly identified or understudied insect species can provide a foundation for understanding their unique biochemical pathways and may lead to the development of novel, species-specific pest management strategies or therapeutic agents.

This document provides a comprehensive overview of the methodologies for the identification and quantification of this compound, presents a summary of hypothetical quantitative data for illustrative purposes, and details the biosynthetic pathways involving this important intermediate.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound identified in the pheromone glands of several novel, hypothetical insect species. This data is presented for illustrative purposes to demonstrate the expected range and format of results from the analytical methods described herein.

Insect Species (Hypothetical)FamilyPheromone Gland Concentration (pmol/gland)Standard Deviation (±)Primary Pheromone Component Derived from this compound
Noctua novaehollandiaeNoctuidae12.51.8(Z)-11-Tetradecenyl acetate
Cossida exploratorCossidae8.20.9(Z)-11-Tetradecen-1-ol
Pyralis ignotaPyralidae15.82.3(Z)-11-Tetradecenal
Tortrix inopinataTortricidae9.51.2(Z)-11-Tetradecenyl acetate

Biosynthetic Pathway of this compound and its Derivatives

The biosynthesis of this compound is a multi-step enzymatic process primarily occurring in the pheromone glands of female moths. The pathway typically begins with common fatty acid precursors, such as palmitoyl-CoA (C16) or myristoyl-CoA (C14). A series of desaturation and chain-shortening reactions lead to the formation of the specific pheromone precursor.

The key enzymatic steps are:

  • Fatty Acid Synthesis: Acetyl-CoA is converted to palmitoyl-CoA (16:CoA) or stearoyl-CoA (18:CoA) by acetyl-CoA carboxylase and fatty acid synthase.[1][2]

  • Chain Shortening (β-oxidation): In some pathways, longer-chain fatty acyl-CoAs undergo limited rounds of β-oxidation to produce shorter-chain precursors like myristoyl-CoA (14:CoA).

  • Desaturation: A crucial step is the introduction of a double bond at a specific position. For this compound, a Δ11-desaturase acts on a saturated C14 or C16 acyl-CoA precursor to introduce a cis double bond at the 11th carbon position.[3][4] For instance, a Δ11-desaturase can convert palmitoyl-CoA to (Z)-11-hexadecenoyl-CoA, which is then chain-shortened to this compound. Alternatively, a Δ11-desaturase can act directly on myristoyl-CoA.

  • Functional Group Modification: Following its synthesis, this compound is further metabolized to the final pheromone components. This can involve:

    • Reduction: Fatty acyl-CoA reductases (FARs) reduce the thioester to an aldehyde.[3][4]

    • Further Reduction: Aldehydes can be further reduced to alcohols by alcohol dehydrogenases.

    • Acetylation: Fatty alcohols can be esterified to form acetate esters by acetyltransferases.[5]

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Palmitoyl_CoA [label="Palmitoyl-CoA (16:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Myristoyl_CoA [label="Myristoyl-CoA (14:CoA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Z11_16_CoA [label="(Z)-11-Hexadecenoyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; Z11_14_CoA [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Z11_14_Ald [label="(Z)-11-Tetradecenal", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z11_14_OH [label="(Z)-11-Tetradecen-1-ol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Z11_14_Ac [label="(Z)-11-Tetradecenyl acetate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Acetyl_CoA -> Palmitoyl_CoA [label="Fatty Acid Synthase", color="#4285F4"]; Palmitoyl_CoA -> Myristoyl_CoA [label="β-oxidation\n(Chain Shortening)", color="#4285F4"]; Palmitoyl_CoA -> Z11_16_CoA [label="Δ11-Desaturase", color="#34A853"]; Z11_16_CoA -> Z11_14_CoA [label="β-oxidation\n(Chain Shortening)", color="#4285F4"]; Myristoyl_CoA -> Z11_14_CoA [label="Δ11-Desaturase", color="#34A853"]; Z11_14_CoA -> Z11_14_Ald [label="Fatty Acyl-CoA\nReductase (FAR)", color="#4285F4"]; Z11_14_Ald -> Z11_14_OH [label="Alcohol\nDehydrogenase", color="#4285F4"]; Z11_14_OH -> Z11_14_Ac [label="Acetyltransferase", color="#4285F4"];

// Invisible nodes for layout {rank=same; Acetyl_CoA; } {rank=same; Palmitoyl_CoA; Myristoyl_CoA;} {rank=same; Z11_16_CoA; Z11_14_CoA;} {rank=same; Z11_14_Ald; Z11_14_OH; Z11_14_Ac;} } Caption: Generalized biosynthetic pathway for this compound and derived pheromones.

Experimental Protocols

The identification and quantification of this compound in insect tissues require sensitive and specific analytical techniques due to its low abundance and transient nature. A combination of liquid chromatography and mass spectrometry is the method of choice.

Pheromone Gland Dissection and Extraction

This protocol outlines the initial steps for sample preparation from insect pheromone glands.

Materials:

  • Stereomicroscope

  • Fine-tipped forceps

  • Micro-centrifuge tubes (1.5 mL)

  • Liquid nitrogen or dry ice

  • Extraction solvent: 2-propanol/water/acetic acid (80:15:5, v/v/v), pre-chilled to -20°C

  • Internal standard (e.g., [¹³C₄]-Palmitoyl-CoA)

Procedure:

  • Cold-anesthetize the insect on ice.

  • Under a stereomicroscope, carefully dissect the pheromone gland from the abdominal tip using fine-tipped forceps.

  • Immediately flash-freeze the dissected gland in liquid nitrogen or on dry ice to quench metabolic activity.

  • Transfer the frozen gland to a pre-chilled 1.5 mL micro-centrifuge tube.

  • Add 200 µL of the pre-chilled extraction solvent and the internal standard to the tube.

  • Homogenize the tissue using a micro-pestle or sonicator, keeping the sample on ice.

  • Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the acyl-CoAs to a new tube for analysis.

HPLC-MS/MS Analysis of this compound

This protocol describes a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and specific quantification of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

  • Column: A C18 reversed-phase column suitable for polar molecules (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile/water

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion (Q1) -> Product ion (Q3) (Specific m/z values to be determined using a pure standard)

    • Internal Standard: Precursor ion (Q1) -> Product ion (Q3)

  • Collision Energy: Optimized for the specific analyte and instrument.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Data Analysis:

  • Create a calibration curve using a synthetic standard of this compound.

  • Quantify the amount of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the identification and quantification of this compound in a novel insect species.

// Nodes Insect_Collection [label="Insect Collection\n(Novel Species)", fillcolor="#F1F3F4", fontcolor="#202124"]; Gland_Dissection [label="Pheromone Gland Dissection", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="Solvent Extraction with\nInternal Standard", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_MS [label="HPLC-MS/MS Analysis", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Processing [label="Data Processing and\nQuantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pathway_Analysis [label="Biosynthetic Pathway\nElucidation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Report [label="Technical Report\nand Publication", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Insect_Collection -> Gland_Dissection [color="#5F6368"]; Gland_Dissection -> Extraction [color="#5F6368"]; Extraction -> HPLC_MS [color="#5F6368"]; HPLC_MS -> Data_Processing [color="#5F6368"]; Data_Processing -> Pathway_Analysis [color="#5F6368"]; Pathway_Analysis -> Report [color="#5F6368"]; Data_Processing -> Report [label="Quantitative Data", color="#5F6368"]; } Caption: Workflow for this compound identification.

Conclusion

The identification of this compound in novel insect species is a critical step in deciphering their chemical communication systems. The methodologies outlined in this guide provide a robust framework for the extraction, detection, and quantification of this key pheromone precursor. By applying these techniques, researchers can gain valuable insights into the biochemical intricacies of pheromone production, which can be leveraged for the development of innovative and environmentally benign pest control strategies. Furthermore, understanding these unique biosynthetic pathways can open new avenues for drug discovery and development, targeting enzymes specific to insect metabolism. The continued exploration of the chemical ecology of new insect species will undoubtedly unveil a wealth of knowledge with significant scientific and practical applications.

References

An In-depth Technical Guide on 11Z-Tetradecenoyl-CoA and its Role in Insect Chemical Communication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-11-tetradecenoyl-CoA is a pivotal intermediate in the biosynthesis of Type I sex pheromones in a multitude of insect species, particularly within the order Lepidoptera. This technical guide provides a comprehensive overview of the biosynthesis of (Z)-11-tetradecenoyl-CoA, its enzymatic conversion into behaviorally active pheromone components, and its crucial role in mediating chemical communication. The document details the key enzymes involved, presents quantitative data on pheromone composition, and outlines experimental protocols for the investigation of these biochemical pathways. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular mechanisms underlying insect chemical signaling. This information is critical for the development of novel and species-specific pest management strategies and provides insights for drug development professionals interested in enzyme systems with unique substrate specificities.

Introduction to Insect Chemical Communication and Pheromones

Insects utilize a sophisticated chemical language to communicate with each other, influencing behaviors such as mating, aggregation, and trail-following.[1] These chemical signals, known as pheromones, are often complex blends of volatile organic compounds produced in specialized glands.[2] Type I pheromones, common in moths, are typically C10-C18 unsaturated fatty alcohols, aldehydes, or their acetate esters.[3] The specificity of these signals is often determined by the precise ratio of components in the blend, the geometry of the double bonds, and the functional group at the terminus of the hydrocarbon chain.[1] (Z)-11-tetradecenoyl-CoA is a key precursor in the biosynthesis of a common class of these pheromones.

Biosynthesis of (Z)-11-Tetradecenoyl-CoA and its Derivatives

The biosynthesis of (Z)-11-tetradecenoyl-CoA and the subsequent pheromone components is a multi-step enzymatic process that originates from primary metabolism. The core pathway can be dissected into three main stages: fatty acid synthesis, desaturation, and functional group modification.

De Novo Fatty Acid Synthesis

The carbon backbone of the pheromone precursor is assembled through the universal fatty acid synthesis (FAS) pathway. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC).[4] Subsequently, fatty acid synthase, a multi-enzyme complex, iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For the biosynthesis of C14 precursors, this process culminates in the formation of myristoyl-CoA (14:CoA).

Δ11-Desaturation: The Key Step to Specificity

The introduction of the characteristic double bond at the 11th position of the C14 acyl chain is the most critical step in defining the identity of the resulting pheromone precursor. This reaction is catalyzed by a specific acyl-CoA desaturase, namely a Δ11-desaturase.[5][6] This enzyme introduces a cis (Z) double bond between carbons 11 and 12 of myristoyl-CoA, yielding (Z)-11-tetradecenoyl-CoA. The Δ11-desaturases involved in pheromone biosynthesis are often highly specific for the chain length of the acyl-CoA substrate and the position and geometry of the double bond they introduce.[5] In some species, a single Δ11-desaturase has been shown to produce both (Z) and (E) isomers, contributing to the complexity of the final pheromone blend.[5]

Functional Group Modification

Once (Z)-11-tetradecenoyl-CoA is synthesized, it undergoes further modifications to produce the final, biologically active pheromone components. These modifications are carried out by a suite of enzymes with varying specificities.

  • Reduction: A fatty acyl reductase (FAR) catalyzes the reduction of the thioester group of (Z)-11-tetradecenoyl-CoA to an alcohol, producing (Z)-11-tetradecen-1-ol.[7] These enzymes typically require NADPH as a cofactor. The substrate specificity of FARs is crucial for generating the correct alcohol precursors.[8]

  • Acetylation: In many moth species, the final pheromone is an acetate ester. An acetyltransferase (AT) facilitates the transfer of an acetyl group from acetyl-CoA to the fatty alcohol, yielding (Z)-11-tetradecenyl acetate.[7]

The coordinated action of these enzymes, often localized in the pheromone gland of the insect, results in the production of a species-specific pheromone blend.

Role in Insect Chemical Communication

(Z)-11-tetradecenyl acetate and its corresponding alcohol and aldehyde derivatives are common components of female-produced sex pheromones in a wide range of moth species. These molecules are released into the environment to attract conspecific males for mating. The male's antennae are equipped with specialized olfactory sensory neurons that are highly sensitive to these specific pheromone components. The precise blend and concentration of these compounds are critical for eliciting a behavioral response in males, ensuring reproductive isolation between closely related species.

Quantitative Data

The composition of pheromone blends is often quantitatively precise. The following tables summarize representative data on the relative and absolute amounts of pheromones derived from the (Z)-11-tetradecenoyl-CoA pathway in select moth species.

SpeciesPheromone ComponentRelative Amount (%)Reference
Argyrotaenia velutinana (Redbanded leafroller)(Z)-11-Tetradecenyl acetate92[5]
(E)-11-Tetradecenyl acetate8[5]
Euhyponomeutoides albithoracellus (Currant bud moth)(Z)-11-Tetradecenyl acetate50-75[9][10]
(E)-11-Tetradecenyl acetate25-50[9][10]
Ostrinia furnacalis (Asian corn borer)(Z)-12-Tetradecenyl acetate53[11]
(E)-12-Tetradecenyl acetate47[11]
SpeciesPheromone ComponentAbsolute Amount (ng/female)Reference
Agrotis ypsilon (Black cutworm)(Z)-11-Hexadecenyl acetate0.089 ± 0.033[12]
(Z)-9-Tetradecenyl acetate0.080 ± 0.031[12]
(Z)-7-Dodecenyl acetate0.245 ± 0.098[12]

Experimental Protocols

The elucidation of the biosynthetic pathways of insect pheromones relies on a combination of analytical chemistry, biochemistry, and molecular biology techniques.

Pheromone Gland Extraction and GC-MS Analysis

This protocol outlines the standard procedure for the extraction and quantitative analysis of pheromone components from insect glands.[1]

Materials:

  • Adult female moths (virgin, at peak calling behavior)

  • Dissecting microscope and tools

  • Hexane (HPLC grade)

  • Internal standard (e.g., a fatty acid ester of a different chain length not present in the gland)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Gland Dissection: Excise the pheromone gland from the abdominal tip of the female moth under a dissecting microscope.

  • Extraction: Immediately place the gland in a vial containing a known volume of hexane (e.g., 50 µL) and a known amount of internal standard. Allow the extraction to proceed for at least 30 minutes at room temperature.

  • Sample Preparation: Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject 1-2 µL of the extract into the GC-MS.

    • Example GC-MS Parameters: [1]

      • Inlet: Splitless mode, 250°C

      • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min

      • Oven Program: Initial temperature 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

      • MS Source: 230°C

      • MS Quadrupole: 150°C

      • Scan Range: m/z 40-450

  • Data Analysis: Identify pheromone components by comparing their retention times and mass spectra with those of authentic standards. Quantify the amount of each component by comparing its peak area to that of the internal standard, using a calibration curve.

Heterologous Expression and Functional Characterization of Desaturases

This protocol describes the functional analysis of a candidate desaturase gene in a yeast expression system.[13]

Materials:

  • Yeast expression vector (e.g., pYES2)

  • Saccharomyces cerevisiae strain

  • Yeast transformation reagents

  • Growth media (selective and induction media)

  • Fatty acid substrates (e.g., myristic acid)

  • GC-MS for fatty acid methyl ester (FAME) analysis

Procedure:

  • Gene Cloning: Amplify the full-length open reading frame of the candidate desaturase gene from pheromone gland cDNA and clone it into the yeast expression vector.

  • Yeast Transformation: Transform the expression construct into S. cerevisiae.

  • Expression and Substrate Feeding: Grow the transformed yeast in selective medium. Induce gene expression by transferring the culture to an induction medium containing the appropriate fatty acid substrate (e.g., myristic acid).

  • Lipid Extraction and FAME Analysis: After incubation, harvest the yeast cells, and extract the total lipids. Transesterify the fatty acids to fatty acid methyl esters (FAMEs).

  • GC-MS Analysis: Analyze the FAMEs by GC-MS to identify the novel unsaturated fatty acid products, confirming the function of the desaturase.

In Vitro Fatty Acyl Reductase (FAR) Assay

This protocol provides a general method for assaying the activity of a fatty acyl reductase.

Materials:

  • Enzyme source (e.g., microsomal fraction from heterologous expression or pheromone gland homogenate)

  • (Z)-11-tetradecenoyl-CoA substrate

  • NADPH

  • Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)

  • Solvents for extraction (e.g., hexane)

  • GC-MS for product analysis

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, NADPH, and the enzyme source.

  • Initiate Reaction: Start the reaction by adding the (Z)-11-tetradecenoyl-CoA substrate.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Extraction: Stop the reaction by adding a quenching agent (e.g., acetic acid) and extract the lipid products with hexane.

  • Product Analysis: Analyze the hexane extract by GC-MS to identify and quantify the formation of (Z)-11-tetradecen-1-ol.

Visualizations

Signaling Pathways and Workflows

Biosynthesis_of_Z11_Tetradecenyl_Acetate cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Functional Group Modification Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Myristoyl-CoA (14:CoA) Myristoyl-CoA (14:CoA) Malonyl-CoA->Myristoyl-CoA (14:CoA) FAS 11Z-Tetradecenoyl-CoA This compound Myristoyl-CoA (14:CoA)->this compound Δ11-Desaturase (Z)-11-Tetradecen-1-ol (Z)-11-Tetradecen-1-ol This compound-> (Z)-11-Tetradecen-1-ol FAR (Z)-11-Tetradecenyl Acetate (Z)-11-Tetradecenyl Acetate (Z)-11-Tetradecen-1-ol->(Z)-11-Tetradecenyl Acetate AT Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Chemistry cluster_2 Molecular Biology & Biochemistry Pheromone Gland Dissection Pheromone Gland Dissection Solvent Extraction Solvent Extraction Pheromone Gland Dissection->Solvent Extraction RNA Extraction RNA Extraction Pheromone Gland Dissection->RNA Extraction GC-MS Analysis GC-MS Analysis Solvent Extraction->GC-MS Analysis Identification & Quantification Identification & Quantification GC-MS Analysis->Identification & Quantification cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis Gene Cloning Gene Cloning cDNA Synthesis->Gene Cloning Heterologous Expression Heterologous Expression Gene Cloning->Heterologous Expression Enzyme Assay Enzyme Assay Heterologous Expression->Enzyme Assay Functional Characterization Functional Characterization Enzyme Assay->Functional Characterization Pheromone_Blend_Specificity cluster_species_A Species A cluster_species_B Species B Blend_A Pheromone Blend A (Z11-14:OAc: 90%) (E11-14:OAc: 10%) Male_A Male A Blend_A->Male_A Attraction Male_B Male B Blend_A->Male_B No/Weak Attraction Blend_B Pheromone Blend B (Z11-14:OAc: 10%) (E11-14:OAc: 90%) Blend_B->Male_A No/Weak Attraction Blend_B->Male_B Attraction Precursor 11-Tetradecenoyl-CoA (Z and E isomers) Precursor->Blend_A Enzyme Specificity Precursor->Blend_B Enzyme Specificity

References

The Diverse World of Acyl-CoA Desaturases in 11Z-Tetradecenoyl-CoA Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of (Z)-11-tetradecenoyl-CoA, a critical precursor for a vast array of insect sex pheromones, is a testament to the remarkable specificity and diversity of a unique class of enzymes: the acyl-CoA desaturases. These enzymes catalyze the introduction of a double bond at the Δ11 position of a C14 fatty acyl-CoA substrate, myristoyl-CoA. This technical guide delves into the diversity of these specialized desaturases, their biochemical characteristics, the intricate signaling pathways that regulate their activity, and the experimental protocols essential for their study. Understanding this diversity is paramount for developing novel, species-specific pest management strategies and for various applications in biotechnology and drug development.

The Landscape of Δ11-Acyl-CoA Desaturases

Acyl-CoA desaturases are integral membrane proteins, typically located in the endoplasmic reticulum, that play a pivotal role in lipid metabolism by introducing double bonds into fatty acyl chains.[1] While many desaturases act on more common C16 and C18 fatty acids, a specialized subfamily has evolved in insects, particularly in moths (Lepidoptera), with a distinct preference for myristoyl-CoA (14:CoA).[2] The primary role of these enzymes is to produce the mono-unsaturated precursors required for the biosynthesis of Type I sex pheromones.[3]

The diversity within this enzyme subfamily is evident in their substrate specificity and, most notably, in the stereochemistry of their products. Different species have evolved Δ11-desaturases that produce either the (Z) isomer, the (E) isomer, or a specific ratio of both, which is often critical for species-specific chemical communication.[4]

Substrate Specificity and Product Stereochemistry

The functional characterization of Δ11-desaturases, primarily through heterologous expression in yeast (Saccharomyces cerevisiae), has revealed key differences among enzymes from various moth species.[2][4] A notable feature of these pheromone-producing desaturases is their high specificity for the C14 acyl-CoA chain.

For instance, the Δ11-desaturase from the redbanded leafroller moth, Argyrotaenia velutinana, exhibits a unique ability to produce both (Z)-11 and (E)-11 isomers of tetradecenoic acid from myristoyl-CoA, while showing no activity with C16 or C18 precursors.[2] In contrast, desaturases from other species might produce almost exclusively one isomer. The desaturase from the spotted fireworm moth, Choristoneura parallela, for example, produces nearly pure (E)-11-tetradecenoate from the same substrate.[4] The oblique banded leafroller moth, Choristoneura rosaceana, possesses a desaturase that generates a mixture of E/Z isomers, with a preference for the Z isomer.[4]

This functional divergence is often the result of subtle changes in the amino acid sequence. Studies have shown that a single amino acid substitution can dramatically alter the E/Z ratio of the product, highlighting a key mechanism for the evolution of new pheromone blends and, consequently, reproductive isolation among species.[4][5]

Quantitative Comparison of Characterized Δ11-Desaturases

The following table summarizes the key quantitative data from studies on heterologously expressed Δ11-desaturases that utilize myristoyl-CoA as a substrate. This data is crucial for comparing enzyme function and for selecting appropriate enzymes for biotechnological applications.

Enzyme Source SpeciesSubstrate SpecificityProduct(s)Product Ratio (Z/E)Reference
Argyrotaenia velutinana (Redbanded leafroller)Myristoyl-CoA (14:CoA)(Z)-11-Tetradecenoic acid, (E)-11-Tetradecenoic acid~6:1 to 3:2 (in vivo vs expressed)[2]
Choristoneura rosaceana (Obliquebanded leafroller)Myristoyl-CoA (14:CoA)(Z)-11-Tetradecenoate, (E)-11-Tetradecenoate~65:35[4]
Choristoneura parallela (Spotted fireworm)Myristoyl-CoA (14:CoA)(E)-11-TetradecenoateAlmost exclusively E[4]
Drosophila melanogaster (Fruit fly) - Desat2Myristoyl-CoA (14:CoA)(Z)-9-Tetradecenoic acid (Δ9 activity)N/A (Z isomer)[6]

Note: The product ratios can sometimes differ between what is observed in the insect's pheromone gland and the results from heterologous expression systems, which may be due to other contributing enzymes or factors in the native biological context.[2]

Regulation of 11Z-Tetradecenoyl-CoA Synthesis

The biosynthesis of insect sex pheromones is a tightly regulated process, often restricted to a specific time of day (the scotophase) to coincide with mating activity.[7] This temporal regulation is primarily controlled by a neurohormone known as the Pheromone Biosynthesis Activating Neuropeptide (PBAN).[3][7][8]

The PBAN Signaling Pathway

PBAN is a peptide hormone produced in the subesophageal ganglion and released into the hemolymph.[9] It acts on the pheromone gland cells by binding to a specific G-protein coupled receptor (GPCR) on the cell membrane.[7][10] The binding of PBAN to its receptor initiates a signal transduction cascade that leads to an influx of extracellular Ca²⁺.[3] This increase in intracellular calcium is a critical step that ultimately activates key enzymes in the pheromone biosynthetic pathway, including the acyl-CoA desaturases.[7]

Below is a diagram illustrating the key steps in the PBAN signaling pathway that regulates the activity of acyl-CoA desaturases and subsequent pheromone production.

PBAN_Signaling_Pathway cluster_outside Hemolymph cluster_cell Pheromone Gland Cell cluster_extracellular Extracellular Space PBAN PBAN Receptor PBAN Receptor (GPCR) PBAN->Receptor G_Protein G-Protein Receptor->G_Protein Ca_Channel_Membrane Membrane Ca2+ Channel Receptor->Ca_Channel_Membrane Opens PLC Phospholipase C G_Protein->PLC IP3 IP3 PLC->IP3 Ca_Channel_ER ER Ca2+ Channel IP3->Ca_Channel_ER Ca_ion Ca2+ Ca_Channel_ER->Ca_ion Release from ER Ca_Channel_Membrane->Ca_ion Influx Enzyme_Activation Enzyme Activation Ca_ion->Enzyme_Activation Desaturase Acyl-CoA Desaturase Enzyme_Activation->Desaturase Pheromone_Synthesis Pheromone Precursor Synthesis Desaturase->Pheromone_Synthesis Ca_ext Ca2+ Ca_ext->Ca_Channel_Membrane PBAN_ext->Receptor

Caption: PBAN signaling cascade in a moth pheromone gland cell.

Experimental Protocols

The study of acyl-CoA desaturases relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. The following sections provide detailed methodologies for the key experiments involved in characterizing these enzymes.

Heterologous Expression of Desaturases in Saccharomyces cerevisiae

Heterologous expression in yeast is the most common method for functionally characterizing insect desaturases, as it provides a eukaryotic system with the necessary components (e.g., cytochrome b5, ER membrane) for enzyme activity, but lacks endogenous competing activities.[11]

Experimental Workflow:

Heterologous_Expression_Workflow A 1. RNA Isolation from moth pheromone gland B 2. cDNA Synthesis (Reverse Transcription) A->B C 3. PCR Amplification of Desaturase Gene ORF B->C D 4. Ligation into Yeast Expression Vector (e.g., pYES2) C->D E 5. Transformation into S. cerevisiae D->E F 6. Selection of Transformed Yeast Colonies E->F G 7. Culture Growth and Induction of Gene Expression (e.g., with galactose) F->G H 8. Substrate Feeding (e.g., Myristic Acid) G->H I 9. Fatty Acid Extraction and Analysis (GC-MS) H->I

Caption: Workflow for heterologous expression of desaturases in yeast.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of female moths. First-strand cDNA is then synthesized using reverse transcriptase and oligo(dT) primers.

  • Gene Amplification: The open reading frame (ORF) of the putative desaturase gene is amplified from the cDNA using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into a yeast expression vector, such as pYES2, which contains a galactose-inducible promoter (GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., W303-1A) using the lithium acetate method.[11]

  • Culture and Induction: Transformed yeast are grown in selective media. Gene expression is induced by transferring the culture to a medium containing galactose.

  • Substrate Feeding: A saturated fatty acid substrate (e.g., myristic acid for C14 desaturases) is added to the culture medium.

  • Lipid Analysis: After a period of incubation, yeast cells are harvested, and total fatty acids are extracted. The fatty acids are then derivatized to fatty acid methyl esters (FAMEs) and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the unsaturated products.[6]

In Vitro Acyl-CoA Desaturase Activity Assay

In vitro assays using microsomal fractions from heterologously expressing yeast or insect cells allow for a more direct measurement of enzyme kinetics and substrate preference.

Methodology:

  • Microsome Preparation: Yeast or insect cells expressing the desaturase are harvested and lysed. The microsomal fraction, containing the endoplasmic reticulum where the desaturase is located, is isolated by differential centrifugation.

  • Assay Reaction Mixture: A typical reaction mixture in a buffered solution (e.g., potassium phosphate, pH 7.4) includes:

    • Microsomal protein preparation.

    • The acyl-CoA substrate (e.g., [1-¹⁴C]myristoyl-CoA).

    • A reducing agent, typically NADH or NADPH.

    • Cofactors such as ATP and Coenzyme A to ensure the substrate remains in its CoA-ester form.

  • Reaction Incubation: The reaction is initiated by adding the microsomal preparation and incubated at an optimal temperature (e.g., 30°C) for a defined period (e.g., 15-60 minutes).

  • Reaction Termination and Saponification: The reaction is stopped, often by adding a strong base like methanolic KOH. The mixture is then heated to saponify the acyl-CoAs to free fatty acids.[12]

  • Extraction and Analysis: The fatty acids are extracted with an organic solvent (e.g., pentane or hexane) after acidification.[12] The products are then separated from the unreacted substrate using techniques like thin-layer chromatography (TLC), often on silver nitrate-impregnated plates which separate based on the degree of unsaturation. The radioactivity in the spots corresponding to the saturated substrate and unsaturated product is quantified to determine enzyme activity.[12] Alternatively, non-radioactive substrates can be used, and the products can be derivatized and quantified by GC-MS.[13]

Conclusion and Future Directions

The study of acyl-CoA desaturases involved in this compound synthesis reveals a fascinating story of evolutionary adaptation and biochemical precision. The diversity in substrate specificity and product stereochemistry, often controlled by minor changes in protein sequence, provides a rich field for research. For professionals in drug development and pest management, these enzymes represent highly specific targets. Manipulating their activity or using their products in biocontrol strategies offers environmentally benign alternatives to broad-spectrum pesticides.

Future research will likely focus on elucidating the three-dimensional structures of these integral membrane proteins to better understand the mechanisms of substrate binding and catalysis.[1] This knowledge will be instrumental in protein engineering efforts to create novel desaturases with tailored specificities for the biotechnological production of high-value fatty acids and pheromones. Furthermore, a deeper understanding of the regulatory networks, beyond the PBAN pathway, that control the expression and activity of these desaturases will open new avenues for targeted intervention.

References

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is an activated form of (Z)-11-tetradecenoic acid, a monounsaturated fatty acid. In biological systems, acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in numerous metabolic processes, including fatty acid β-oxidation and the biosynthesis of complex lipids.[1] Long-chain acyl-CoAs, such as this compound, also function as signaling molecules that can modulate the activity of enzymes and transcription factors, thereby influencing cellular metabolism and gene expression.[2][3][4] The availability of synthetic this compound is essential for in vitro biochemical assays, studying enzyme kinetics, and for developing novel therapeutic agents targeting lipid metabolic pathways.

These application notes provide a detailed three-step chemical synthesis protocol for this compound, starting from commercially available reagents. The synthesis involves a Wittig reaction to establish the Z-configured double bond, followed by oxidation of the resulting alcohol to the corresponding carboxylic acid, and finally, activation of the carboxylic acid and coupling with Coenzyme A.

Synthetic Strategy Overview

The overall synthetic route is depicted in the workflow diagram below. The synthesis begins with the Z-selective Wittig olefination of undecanal with the ylide generated from propyltriphenylphosphonium bromide. The resulting (Z)-11-tetradecen-1-ol is then oxidized to (Z)-11-tetradecenoic acid using Jones reagent. Finally, the carboxylic acid is activated as its N-hydroxysuccinimide (NHS) ester, which then reacts with the thiol group of Coenzyme A to yield the target molecule, this compound.

G cluster_0 Step 1: Wittig Reaction cluster_1 Step 2: Oxidation cluster_2 Step 3: CoA Thioester Synthesis undecanal Undecanal alkene (Z)-11-Tetradecen-1-ol undecanal->alkene Wittig Reaction ylide Propyltriphenylphosphonium Ylide ylide->alkene acid (Z)-11-Tetradecenoic Acid alkene->acid Jones Oxidation nhs_ester (Z)-11-Tetradecenoyl-NHS ester acid->nhs_ester NHS, DCC product This compound nhs_ester->product coa Coenzyme A coa->product

Caption: Workflow for the chemical synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. The overall yield is estimated to be in the range of 45-60%.

StepReactionStarting MaterialProductTypical Yield (%)
1Wittig ReactionUndecanal(Z)-11-Tetradecen-1-ol70-85
2Jones Oxidation(Z)-11-Tetradecen-1-ol(Z)-11-Tetradecenoic Acid80-95
3NHS Ester Formation and CoA Coupling(Z)-11-Tetradecenoic AcidThis compound80-90

Experimental Protocols

Step 1: Synthesis of (Z)-11-Tetradecen-1-ol via Wittig Reaction

This protocol describes the synthesis of (Z)-11-tetradecen-1-ol from undecanal using a non-stabilized ylide to favor the formation of the Z-isomer.[5][6]

Materials:

  • Propyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Undecanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, suspend propyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension. The solution will turn a deep orange or red color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Add a solution of undecanal (1 equivalent) in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (Z)-11-tetradecen-1-ol as a colorless oil.

Step 2: Synthesis of (Z)-11-Tetradecenoic Acid via Jones Oxidation

This protocol details the oxidation of (Z)-11-tetradecen-1-ol to the corresponding carboxylic acid using Jones reagent.[7][8]

Materials:

  • (Z)-11-Tetradecen-1-ol

  • Acetone

  • Jones reagent (prepared by dissolving chromium trioxide in aqueous sulfuric acid)[9]

  • Isopropanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (Z)-11-tetradecen-1-ol (1 equivalent) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.

  • Slowly add Jones reagent dropwise to the solution. The color of the reaction mixture will change from orange to green. Monitor the reaction by TLC.

  • Continue adding the Jones reagent until the orange color persists, indicating that the alcohol has been consumed.

  • Quench the excess oxidant by the dropwise addition of isopropanol until the green color of Cr(III) persists.

  • Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃.

  • Acidify the aqueous layer with 1 M HCl and extract with diethyl ether (3 x 50 mL).

  • Combine the second set of organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield (Z)-11-tetradecenoic acid as a colorless oil or a low-melting solid.

Step 3: Synthesis of this compound

This protocol describes the conversion of (Z)-11-tetradecenoic acid to its Coenzyme A thioester via an N-hydroxysuccinimide (NHS) ester intermediate.[10]

Materials:

  • (Z)-11-Tetradecenoic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous dichloromethane (DCM)

  • Coenzyme A trilithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Methanol

  • Diethyl ether

Procedure:

  • Formation of the NHS ester: a. In a round-bottom flask, dissolve (Z)-11-tetradecenoic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM. b. Cool the solution to 0 °C and add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise. c. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight. A white precipitate of dicyclohexylurea (DCU) will form. d. Filter off the DCU precipitate and wash it with a small amount of cold DCM. e. Concentrate the filtrate under reduced pressure to obtain the crude (Z)-11-tetradecenoyl-NHS ester. This can be used in the next step without further purification.

  • Coupling with Coenzyme A: a. Dissolve the crude (Z)-11-tetradecenoyl-NHS ester in a minimal amount of THF. b. In a separate flask, dissolve Coenzyme A trilithium salt (1.2 equivalents) in an aqueous solution of NaHCO₃ (0.5 M). c. Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring. d. Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by reverse-phase HPLC. e. Upon completion, acidify the reaction mixture to pH 2-3 with 1 M HCl. f. Purify the product by solid-phase extraction or preparative reverse-phase HPLC. g. Lyophilize the pure fractions to obtain this compound as a white solid.

Signaling Pathway Involvement

Long-chain acyl-CoAs are key players in cellular metabolism and signaling. One of the fundamental pathways they are involved in is fatty acid β-oxidation, which is the process of breaking down fatty acids to produce energy in the form of ATP.[11][12] The process begins with the activation of a fatty acid to its acyl-CoA derivative.[13]

G fatty_acid Fatty Acid (e.g., 11Z-Tetradecenoic Acid) acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase acyl_coa Acyl-CoA (e.g., this compound) acyl_coa_synthetase->acyl_coa ATP, CoA-SH beta_oxidation β-Oxidation Spiral acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa FADH₂, NADH tca_cycle TCA Cycle acetyl_coa->tca_cycle atp ATP tca_cycle->atp GTP, FADH₂, NADH

Caption: Fatty acid activation and entry into the β-oxidation pathway.

References

Application Note: Detection and Quantification of 11Z-Tetradecenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated medium-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate detection and quantification of this analyte in biological matrices are crucial for understanding its physiological and pathological significance. This document provides detailed protocols and data for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1][2]

Principle of the Method

The method is based on the separation of this compound from other cellular components by reverse-phase liquid chromatography followed by detection using tandem mass spectrometry. Quantification is achieved by multiple reaction monitoring (MRM) in positive ion mode, which offers high selectivity and sensitivity.[3][4] An internal standard, such as an odd-chain fatty acyl-CoA, is used to ensure accuracy and precision.[4]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of medium to long-chain acyl-CoAs, which are applicable to this compound.

ParameterTypical ValueReference
Limit of Detection (LOD)1 - 5 fmol[5]
Limit of Quantification (LOQ)~5 fmol[3]
Linearity Range2-3 orders of magnitude[1][6]
Recovery90 - 111%[5]
Intraday Precision (RSD)< 15%[1]
Interday Precision (RSD)< 15%[1]

Experimental Protocols

1. Sample Preparation (from Cell Culture)

This protocol is adapted from established methods for the extraction of acyl-CoAs from cultured cells.[4]

  • Reagents:

    • Phosphate-buffered saline (PBS), ice-cold

    • Internal Standard (e.g., Heptadecanoyl-CoA) solution in water

    • Extraction Solvent: 2:1:1 mixture of isopropanol:acetonitrile:0.5 M formic acid, ice-cold

    • Nitrogen gas supply

    • Reconstitution Solvent: 95:5 water:acetonitrile with 0.1% formic acid

  • Procedure:

    • Aspirate cell culture medium and wash the cells twice with ice-cold PBS.

    • Aspirate the final PBS wash completely.

    • Add 1 mL of ice-cold extraction solvent to the cell culture plate.

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.

    • Add the internal standard to the lysate.

    • Vortex the mixture for 10 minutes at 4°C.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

    • Dry the supernatant under a stream of nitrogen gas.

    • Reconstitute the dried extract in 100 µL of reconstitution solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The following are typical parameters for the analysis of acyl-CoAs.[1][3][4][5]

  • Liquid Chromatography (LC) System: An ultra-high performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: The precursor ion will be the [M+H]+ ion. The product ion typically results from the neutral loss of the phosphopantetheine moiety (507 Da).[4]

    • Precursor Ion (Q1): m/z to be calculated for C35H60N7O17P3S

    • Product Ion (Q3): m/z of the precursor ion - 507.0

  • Source Parameters (to be optimized for the specific instrument):

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~150°C

    • Desolvation Temperature: ~400°C

    • Cone Gas Flow: ~50 L/hr

    • Desolvation Gas Flow: ~800 L/hr

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture wash_cells Wash with PBS cell_culture->wash_cells extraction Add Extraction Solvent & Internal Standard wash_cells->extraction centrifugation Centrifuge extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection drying Dry under Nitrogen supernatant_collection->drying reconstitution Reconstitute in Mobile Phase drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for the analysis of this compound.

fatty_acid_beta_oxidation fatty_acyl_coa Fatty Acyl-CoA (e.g., this compound) enoyl_coa Trans-Δ2-Enoyl-CoA fatty_acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase hydroxyacyl_coa L-β-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa β-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa L-β-Hydroxyacyl-CoA Dehydrogenase shortened_acyl_coa Shortened Acyl-CoA ketoacyl_coa->shortened_acyl_coa acetyl_coa Acetyl-CoA ketoacyl_coa->acetyl_coa

Caption: Simplified pathway of fatty acid β-oxidation.

References

Application Notes and Protocols for the GC-MS Analysis of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a long-chain fatty acyl-coenzyme A ester involved in various metabolic processes, notably as a key precursor in the biosynthesis of insect sex pheromones.[1][2][3][4][5] Direct analysis of this large and non-volatile molecule by gas chromatography-mass spectrometry (GC-MS) is not feasible. Therefore, a robust analytical approach involves the hydrolysis of the thioester bond to release the free fatty acid, 11Z-tetradecenoic acid, followed by derivatization to a volatile ester, typically a fatty acid methyl ester (FAME). This application note provides detailed protocols for the sample preparation, derivatization, and subsequent GC-MS analysis of this compound.

Experimental Protocols

A critical step for the analysis of long-chain fatty acyl-CoAs by GC-MS is the conversion of the non-volatile acyl-CoA to a volatile derivative. This is achieved through a two-step process: hydrolysis of the acyl-CoA to the corresponding free fatty acid, followed by esterification to a fatty acid methyl ester (FAME).

Protocol 1: Alkaline Hydrolysis of this compound

This protocol describes the cleavage of the thioester bond to yield 11Z-tetradecenoic acid.

Materials:

  • Sample containing this compound

  • Methanolic KOH (0.5 M)

  • Hexane (GC grade)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Glass test tubes with screw caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the sample containing this compound in a glass test tube, add 1 mL of 0.5 M methanolic KOH.

  • Securely cap the tube and vortex thoroughly.

  • Incubate the mixture at 60°C for 1 hour to ensure complete hydrolysis.

  • Cool the tube to room temperature.

  • Add 1 mL of deionized water and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the free fatty acid into the hexane layer.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer to a clean test tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The hexane extract containing 11Z-tetradecenoic acid is now ready for derivatization.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) using Boron Trifluoride-Methanol

This protocol details the conversion of the free fatty acid to its volatile methyl ester.

Materials:

  • Hexane extract containing 11Z-tetradecenoic acid (from Protocol 1)

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Saturated NaCl solution

  • Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass test tubes with screw caps

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Evaporate the hexane from the extract under a gentle stream of nitrogen.

  • Add 1 mL of 14% BF3-Methanol to the dried residue.

  • Cap the tube tightly and heat at 100°C for 30 minutes.

  • Cool the tube to room temperature.

  • Add 1 mL of saturated NaCl solution and 2 mL of hexane.

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the phases to separate.

  • Transfer the upper hexane layer to a clean vial.

  • Dry the extract with anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point for the analysis of methyl 11Z-tetradecenoate. Optimization may be required based on the specific instrument and column used.

ParameterSetting
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injection ModeSplitless
Injector Temperature250°C
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial temperature 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temp.230°C
Quadrupole Temp.150°C
Scan Rangem/z 40-400
Data AcquisitionFull Scan and/or Selected Ion Monitoring (SIM)

Data Presentation

Quantitative Data

For quantitative analysis, a calibration curve should be prepared using a certified standard of methyl 11Z-tetradecenoate. Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity and selectivity.

AnalyteRetention Time (min)Quantifier Ion (m/z)Qualifier Ions (m/z)
Methyl 11Z-tetradecenoate~15.5 - 16.5240 (M+)74, 87, 55

Note: The retention time is an estimate and will vary depending on the specific GC conditions and column.

Expected Mass Spectrum

The mass spectrum of methyl 11Z-tetradecenoate is expected to be similar to its isomers. The molecular ion peak will be at m/z 240. Key fragment ions characteristic of fatty acid methyl esters include m/z 74 (McLafferty rearrangement) and ions resulting from the loss of alkoxy and alkyl groups.

Signaling Pathway and Experimental Workflow

Insect Sex Pheromone Biosynthesis Pathway

This compound is a key intermediate in the biosynthesis of certain insect sex pheromones. The pathway involves a series of enzymatic reactions including desaturation and reduction.

Pheromone_Biosynthesis cluster_0 Fatty Acid Synthesis cluster_1 Desaturation & Chain Shortening cluster_2 Pheromone Formation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Fatty_Acid_Synthase Fatty_Acid_Synthase Acetyl-CoA->Fatty_Acid_Synthase Malonyl-CoA->Fatty_Acid_Synthase Palmitoyl-CoA Palmitoyl-CoA Fatty_Acid_Synthase->Palmitoyl-CoA Chain_Shortening Chain_Shortening Palmitoyl-CoA->Chain_Shortening β-oxidation This compound This compound Fatty_Acyl-CoA_Reductase Fatty_Acyl-CoA_Reductase This compound->Fatty_Acyl-CoA_Reductase Delta11_Desaturase Delta11_Desaturase Delta11_Desaturase->this compound Tetradecanoyl-CoA Tetradecanoyl-CoA Chain_Shortening->Tetradecanoyl-CoA Tetradecanoyl-CoA->Delta11_Desaturase 11Z-Tetradecenol 11Z-Tetradecenol Fatty_Acyl-CoA_Reductase->11Z-Tetradecenol Alcohol_Dehydrogenase Alcohol_Dehydrogenase 11Z-Tetradecenol->Alcohol_Dehydrogenase 11Z-Tetradecenal 11Z-Tetradecenal Alcohol_Dehydrogenase->11Z-Tetradecenal Pheromone Pheromone 11Z-Tetradecenal->Pheromone

Caption: Biosynthesis pathway of an insect sex pheromone from this compound.

Experimental Workflow Diagram

The overall experimental workflow for the GC-MS analysis of this compound is summarized below.

Workflow A Sample containing This compound B Alkaline Hydrolysis (0.5 M Methanolic KOH, 60°C) A->B C Liquid-Liquid Extraction (Hexane) B->C D Derivatization to FAME (14% BF3-Methanol, 100°C) C->D E GC-MS Analysis D->E F Data Processing (Quantification & Identification) E->F

Caption: Workflow for GC-MS analysis of this compound.

References

Application Note: Quantification of 11Z-Tetradecenoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 11Z-Tetradecenoyl-CoA in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection. The method utilizes multiple reaction monitoring (MRM) for selective and accurate quantification, making it suitable for various research and drug development applications where the monitoring of this specific acyl-CoA is crucial.

Introduction

This compound is a long-chain unsaturated acyl-coenzyme A derivative involved in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs is essential for understanding metabolic pathways, diagnosing metabolic disorders, and for the development of therapeutic agents targeting these pathways. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for the analysis of these complex biomolecules. This document provides a comprehensive protocol for the quantification of this compound, adaptable to various biological sample types.

Experimental Protocols

Sample Preparation

A critical step in the analysis of acyl-CoAs is the efficient extraction from the biological matrix and removal of interfering substances. Two common methods are protein precipitation and solid-phase extraction (SPE).

a) Protein Precipitation:

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solvent, such as acetonitrile or a 2:2:1 (v/v/v) mixture of acetonitrile/methanol/water.

  • Add an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample) to all samples, calibrators, and quality controls.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

b) Solid-Phase Extraction (SPE):

  • Pre-condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (after protein precipitation and dilution) onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water to remove salts and other polar impurities.

  • Elute the this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography

Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) Mobile Phase A: 10 mM ammonium acetate in water, pH 6.8 Mobile Phase B: Acetonitrile Flow Rate: 0.3 mL/min Gradient:

Time (min) % B
0.0 5
2.0 5
10.0 95
15.0 95
15.1 5

| 20.0 | 5 |

Injection Volume: 10 µL Column Temperature: 40°C

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM).

Ionization Mode: Positive Electrospray Ionization (ESI+) Capillary Voltage: 3.5 kV Source Temperature: 150°C Desolvation Temperature: 400°C Gas Flow Rates: Optimized for the specific instrument.

MRM Transition for this compound:

Based on its molecular weight of 975.87 g/mol , the protonated precursor ion ([M+H]⁺) will have a mass-to-charge ratio (m/z) of 976.9. A characteristic fragmentation of acyl-CoAs is the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507.0 Da).[1][2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound976.9469.935 (value to be optimized)

Data Presentation

The quantitative data for the LC-MS/MS method should be summarized to demonstrate its performance. The following tables represent typical data that should be generated during method validation.

Table 1: Method Performance Characteristics

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Precision (%CV)< 15%
Accuracy (%Bias)Within ±15%

Table 2: Precision and Accuracy Data (Example)

Concentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
38.511.25.3
506.18.9-2.1
5004.57.31.8

Visualization

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample extraction Extraction & Protein Precipitation sample->extraction spe Solid-Phase Extraction (Optional) extraction->spe drydown Evaporation spe->drydown reconstitution Reconstitution drydown->reconstitution lc Liquid Chromatography Separation reconstitution->lc ms Tandem Mass Spectrometry Detection (MRM) lc->ms quantification Quantification ms->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for this compound quantification.

Signaling Pathway Context (Illustrative)

This compound is an intermediate in fatty acid metabolism. The following diagram illustrates a simplified overview of fatty acid beta-oxidation, where such acyl-CoAs are processed.

fatty_acid_oxidation fatty_acid Fatty Acid acyl_coa_synthetase Acyl-CoA Synthetase fatty_acid->acyl_coa_synthetase fatty_acyl_coa Fatty Acyl-CoA (e.g., this compound) acyl_coa_synthetase->fatty_acyl_coa beta_oxidation Beta-Oxidation Cycle fatty_acyl_coa->beta_oxidation acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa tca_cycle TCA Cycle acetyl_coa->tca_cycle

Caption: Simplified overview of fatty acid beta-oxidation.

References

Application Notes and Protocols for the Extraction of 11Z-Tetradecenoyl-CoA from Insect Pheromone Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones, critical for chemical communication in mating, defense, and social interactions, are synthesized through complex biochemical pathways. A key intermediate in the biosynthesis of many lepidopteran sex pheromones is 11Z-Tetradecenoyl-CoA. The accurate extraction and quantification of this acyl-CoA species from the minute pheromone glands are essential for studying pheromone biosynthesis, its regulation, and for the development of novel pest management strategies.

Due to their inherent instability and low abundance, the extraction of acyl-CoA molecules from biological tissues presents a significant challenge. This document provides a detailed protocol for the extraction of this compound from insect pheromone glands. The methodology is adapted from established protocols for the extraction of long-chain acyl-CoA esters from various biological tissues, with special considerations for the unique characteristics of insect pheromone glands.[1][2][3]

Experimental Protocols

This protocol is designed for the extraction of this compound for subsequent analysis by methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials and Reagents:

  • Dissection Tools: Fine forceps, dissecting scissors, and a stereomicroscope.

  • Homogenization: Micro-homogenizer with pestles fitting 1.5 mL microcentrifuge tubes.

  • Solvents (HPLC or MS grade): Acetonitrile (ACN), Isopropanol (IPA), Methanol (MeOH), Chloroform.

  • Buffers and Solutions:

    • Homogenization Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9.[1]

    • Internal Standard (IS) Solution: Heptadecanoyl-CoA (C17:0-CoA) in a suitable solvent (e.g., 50% MeOH).

    • Solid Phase Extraction (SPE) conditioning solution: Methanol.

    • SPE equilibration solution: Deionized water.

    • SPE wash solution 1: 2% Formic Acid in water.[2]

    • SPE wash solution 2: Methanol.[2]

    • SPE elution solution: 2% or 5% Ammonium Hydroxide in 50% Methanol.[2]

  • Solid Phase Extraction (SPE) Columns: Weak anion exchange (e.g., Strata X-AW) or C18 columns.[2]

  • General Lab Equipment: Centrifuge, vortex mixer, nitrogen evaporator, ice bucket.

Protocol:

1. Pheromone Gland Dissection:

  • Anesthetize the insect on ice.
  • Under a stereomicroscope, carefully dissect the pheromone gland from the abdominal tip.
  • Immediately place the dissected gland in a pre-chilled 1.5 mL microcentrifuge tube on dry ice to flash-freeze the tissue and halt metabolic activity. For insects with internal glands, the abdominal tip containing the gland can be excised.[4]

2. Homogenization:

  • To the frozen tissue in the microcentrifuge tube, add 100 µL of ice-cold Homogenization Buffer.
  • Add a known amount of Internal Standard solution. The amount should be optimized based on the expected concentration of the target analyte.
  • Homogenize the tissue thoroughly on ice using a micro-homogenizer until no visible tissue fragments remain.

3. Solvent Extraction:

  • Add 400 µL of an ice-cold extraction solvent mixture. A recommended mixture is Acetonitrile:Isopropanol (3:1, v/v).[3] Alternatively, a methanol:chloroform (2:1, v/v) mixture can be used.[2]
  • Vortex the tube vigorously for 1 minute.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Carefully transfer the supernatant to a new pre-chilled tube. This supernatant contains the acyl-CoA esters.

4. Solid Phase Extraction (SPE) Purification:

  • Condition the SPE column by passing 3 mL of methanol through it.
  • Equilibrate the column by passing 3 mL of deionized water.
  • Load the supernatant from the solvent extraction step onto the column.
  • Wash the column with 2.4 mL of 2% formic acid in water to remove polar impurities.[2]
  • Wash the column again with 2.4 mL of methanol to remove non-polar impurities.[2]
  • Elute the acyl-CoA esters with 2.4 mL of the elution solution (e.g., 2% ammonium hydroxide in 50% methanol).[2] Collect the eluate in a clean tube. A second elution with a higher concentration of ammonium hydroxide (5%) can be performed to ensure complete recovery.

5. Sample Concentration and Reconstitution:

  • Dry the eluted sample under a gentle stream of nitrogen gas at room temperature.
  • Reconstitute the dried extract in a small, known volume (e.g., 50-100 µL) of a suitable solvent for your analytical method (e.g., 50% methanol).

6. Analysis:

  • Analyze the reconstituted sample using HPLC with UV or fluorescence detection, or more sensitively and specifically with LC-MS/MS.

Data Presentation

The efficiency of acyl-CoA extraction can vary depending on the tissue type, the specific acyl-CoA, and the extraction method employed. The following table summarizes reported recovery rates for long-chain acyl-CoAs using different extraction protocols, which can serve as a benchmark for optimizing the extraction of this compound.

Extraction MethodTissue TypeAcyl-CoA SpeciesAverage Recovery (%)Reference
Acetonitrile/2-Propanol extraction followed by SPE with 2-(2-pyridyl)ethyl silicaRat LiverVarious93 - 104[3]
Methanol/Chloroform extraction followed by SPE with weak anion exchange columnMouse LiverVariousNot specified[2]
KH₂PO₄ buffer, 2-propanol, and acetonitrile extraction followed by SPE with oligonucleotide purification columnRat TissuesPolyunsaturated70 - 80[1]

Visualizations

Pheromone Biosynthesis Signaling Pathway

Pheromone_Biosynthesis Acetyl_CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Palmitoyl_CoA Palmitoyl-CoA (C16:0-CoA) Fatty_Acid_Synthase->Palmitoyl_CoA Elongase Elongase Palmitoyl_CoA->Elongase Chain Shortening/ Modification Desaturase Δ11-Desaturase Palmitoyl_CoA->Desaturase Stearoyl_CoA Stearoyl-CoA (C18:0-CoA) Target_Acyl_CoA This compound (C14:1-CoA) Desaturase->Target_Acyl_CoA Reductase Reductase Target_Acyl_CoA->Reductase Alcohol 11Z-Tetradecenol Reductase->Alcohol Oxidase Oxidase / Acetyltransferase Alcohol->Oxidase Pheromone Pheromone Component (Aldehyde or Acetate) Oxidase->Pheromone

Caption: Generalized biosynthetic pathway of a lepidopteran sex pheromone.

Experimental Workflow for this compound Extraction

Extraction_Workflow Start Start: Pheromone Gland Dissection 1. Gland Dissection & Flash Freezing Start->Dissection Homogenization 2. Homogenization (Buffer + Internal Standard) Dissection->Homogenization Extraction 3. Solvent Extraction (e.g., ACN:IPA) Homogenization->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant SPE 5. Solid Phase Extraction (Condition, Equilibrate, Load) Supernatant->SPE Wash 6. SPE Wash (Remove Impurities) SPE->Wash Elution 7. SPE Elution Wash->Elution Concentration 8. Sample Concentration (Nitrogen Evaporation) Elution->Concentration Reconstitution 9. Reconstitution Concentration->Reconstitution Analysis 10. LC-MS/MS or HPLC Analysis Reconstitution->Analysis End End: Quantified Data Analysis->End

References

Application Notes & Protocols: Quantitative Analysis of 11Z-Tetradecenoyl-CoA in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a monounsaturated medium-chain fatty acyl-coenzyme A that plays a role in fatty acid metabolism. Accurate quantification of this and other acyl-CoAs in biological samples is crucial for understanding metabolic pathways, identifying biomarkers for disease, and in the development of therapeutic agents targeting metabolic disorders. This document provides detailed protocols for the extraction and quantitative analysis of this compound from biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), along with relevant biological context.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively reported in the literature, the following table summarizes representative concentrations of structurally related long-chain acyl-CoAs in various biological samples to provide a comparative context. These values are typically in the nanomolar per gram of tissue range.

Acyl-CoA SpeciesTissue/Sample TypeConcentration (nmol/g wet weight)Reference
C16:0-CoASedentary Mouse Muscle5.95 ± 0.33[1]
C18:1-CoASedentary Mouse Muscle7.70 ± 0.30[1]
C18:2-CoASedentary Mouse Muscle4.48 ± 0.51[1]
C16:0-CoAExercised Mouse Muscle8.71 ± 0.42[1]
C18:1-CoAExercised Mouse Muscle14.82 ± 1.20[1]
C18:2-CoAExercised Mouse Muscle9.03 ± 0.93[1]
Total CoARat Liver~0.6-1.2 nmol/mg protein[2]
Acetyl-CoARat Liver~0.1-0.35 nmol/mg protein[2]

Experimental Protocols

Sample Preparation and Extraction of Long-Chain Acyl-CoAs

This protocol is adapted from methods developed for the extraction of long-chain acyl-CoAs from tissues and cells.

Materials:

  • Biological tissue (e.g., liver, muscle) or cultured cells

  • Phosphate buffer (100 mM KH2PO4, pH 4.9)

  • 2-Propanol

  • Acetonitrile (ACN)

  • Solid-phase extraction (SPE) cartridges (Oligonucleotide purification or C18)

  • Internal Standard (e.g., Heptadecanoyl-CoA)

  • Homogenizer (e.g., glass homogenizer)

  • Centrifuge

Procedure:

  • Homogenization: Weigh approximately 50-100 mg of frozen tissue and homogenize in a glass homogenizer with 1 mL of cold phosphate buffer.

  • Solvent Addition: Add 2-propanol to the homogenate and mix thoroughly.

  • Extraction: Add acetonitrile to the mixture to precipitate proteins and extract acyl-CoAs.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Load the supernatant onto a pre-conditioned SPE cartridge.

    • Wash the cartridge to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate solvent, such as 2-propanol.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using a UHPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • UHPLC system

  • Tandem mass spectrometer (e.g., triple quadrupole)

  • C18 reversed-phase analytical column

LC Conditions:

  • Mobile Phase A: 25 mM KH2PO4, pH 5.3 in water or an ammonium acetate buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs.

  • Flow Rate: 0.25 - 0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 40 °C).

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally more sensitive for acyl-CoAs.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound.

    • Precursor Ion (Q1): The [M+H]+ ion of this compound.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of 507 Da is commonly used for quantification of acyl-CoAs.

  • Optimization: Optimize collision energy and other MS parameters for the specific analyte.

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis tissue Biological Sample (Tissue or Cells) homogenize Homogenization (Phosphate Buffer) tissue->homogenize extract Solvent Extraction (Isopropanol, ACN) homogenize->extract centrifuge Centrifugation extract->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe dry Drying & Reconstitution spe->dry lc UHPLC Separation (C18 Column) dry->lc ms Tandem MS Detection (MRM Mode) lc->ms data Data Acquisition & Quantification ms->data

Caption: Workflow for the quantitative analysis of this compound.

Signaling and Metabolic Pathways

This compound, as an unsaturated fatty acyl-CoA, is an intermediate in the beta-oxidation pathway. The presence of the cis-double bond at position 11 requires additional enzymatic steps for its complete degradation compared to saturated fatty acids.

Beta-Oxidation of this compound

The mitochondrial beta-oxidation of this compound involves a series of enzymatic reactions to shorten the fatty acyl chain, ultimately producing acetyl-CoA, which can then enter the citric acid cycle for energy production.[3][4] For unsaturated fatty acids like this compound, the process requires auxiliary enzymes to handle the double bond.

beta_oxidation cluster_beta_ox Mitochondrial Beta-Oxidation Spiral start This compound dehydrogenation1 Acyl-CoA Dehydrogenase (FAD -> FADH2) start->dehydrogenation1 hydration Enoyl-CoA Hydratase dehydrogenation1->hydration dehydrogenation2 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) hydration->dehydrogenation2 thiolysis Thiolase (+ CoA-SH) dehydrogenation2->thiolysis isomerase Enoyl-CoA Isomerase thiolysis->isomerase After several cycles, a cis-Δ3-enoyl-CoA is formed acetyl_coa Acetyl-CoA thiolysis->acetyl_coa isomerase->hydration Converts to trans-Δ2-enoyl-CoA tca Citric Acid Cycle acetyl_coa->tca

References

Application Notes and Protocols for 11Z-Tetradecenoyl-CoA in Pheromone Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of 11Z-Tetradecenoyl-CoA as a standard in pheromone research. This document is intended for researchers in biochemistry, entomology, and analytical chemistry, as well as professionals in the development of pest management strategies.

Introduction

(11Z)-Tetradecenoyl-CoA is a key intermediate in the biosynthesis of sex pheromones in numerous moth species. The precise regulation of its synthesis and subsequent modification is critical for the production of a species-specific pheromone blend essential for chemical communication and mating. As a standard, this compound is invaluable for the accurate quantification of endogenous acyl-CoA pools, for characterizing the activity of enzymes involved in the pheromone biosynthetic pathway, and for developing novel pest control strategies that target these pathways. The use of a structurally relevant internal standard is crucial for correcting variations in sample preparation and analysis, especially when using sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]

Applications of this compound as a Standard

  • Quantitative Analysis of Endogenous Acyl-CoAs: this compound can be used as an internal standard in LC-MS/MS methods to accurately quantify the levels of unsaturated fatty acyl-CoAs in insect pheromone glands and other tissues. This is critical for understanding the metabolic flux and regulatory points in pheromone biosynthesis. The use of a stable isotope-labeled version of this compound would be the gold standard for such quantitative analyses.[1]

  • Enzyme Substrate for Kinetic Studies: This molecule serves as a specific substrate for enzymes such as fatty acyl reductases (FARs) and desaturases, which are key players in the pheromone biosynthetic pathway.[3] Using this compound in enzyme assays allows for the determination of kinetic parameters like Km and Vmax, providing insights into enzyme function and potential targets for inhibitors.

  • Probing Pheromone Biosynthesis Pathways: By introducing labeled this compound into pheromone gland preparations, researchers can trace its conversion to downstream products like (Z)-11-tetradecenol and (Z)-11-tetradecenyl acetate, thereby elucidating the steps of the biosynthetic pathway.[4][5]

  • Screening for Enzyme Inhibitors: In drug discovery for novel insecticides, this compound can be used as a substrate in high-throughput screening assays to identify compounds that inhibit key enzymes in the pheromone production pathway, leading to disruption of insect mating.

Signaling and Biosynthetic Pathways

The biosynthesis of moth sex pheromones typically originates from acetyl-CoA and involves a series of enzymatic reactions including fatty acid synthesis, desaturation, chain-shortening, and functional group modification. This compound is a central intermediate in many of these pathways.

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas palmitoyl_coa Palmitoyl-CoA (16:CoA) fas->palmitoyl_coa desaturase Δ11-Desaturase palmitoyl_coa->desaturase z11_16_coa (Z)-11-Hexadecenoyl-CoA desaturase->z11_16_coa chain_shortening Chain Shortening (β-oxidation) z11_16_coa->chain_shortening z9_14_coa (Z)-9-Tetradecenoyl-CoA chain_shortening->z9_14_coa desaturase2 Δ12-Desaturase z9_14_coa->desaturase2 z9e12_14_coa (Z,E)-9,12-Tetradecadienoyl-CoA desaturase2->z9e12_14_coa far Fatty Acyl-CoA Reductase (FAR) z9e12_14_coa->far alcohol (Z,E)-9,12-Tetradecadienol far->alcohol aat Alcohol Acetyl- transferase (AAT) alcohol->aat pheromone (Z,E)-9,12-Tetradecadienyl Acetate (Pheromone) aat->pheromone

Figure 1. Biosynthetic pathway of (Z,E)-9,12-tetradecadienyl acetate.[4][5]

Experimental Protocols

Protocol 1: Quantification of Unsaturated Acyl-CoAs in Insect Tissue using this compound as an Internal Standard by LC-MS/MS

This protocol describes the extraction and quantification of endogenous unsaturated acyl-CoAs from insect pheromone glands using this compound as an internal standard.

Workflow Diagram

LCMS_Workflow start Dissect Pheromone Glands homogenize Homogenize in Extraction Buffer with Internal Standard start->homogenize extract Liquid-Liquid Extraction homogenize->extract dry Evaporate to Dryness extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms quantify Quantification lcms->quantify end Report Results quantify->end

Figure 2. Workflow for acyl-CoA quantification.

Materials:

  • This compound standard

  • Insect pheromone glands

  • Extraction buffer: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in water[6]

  • Methanol, acetonitrile, water (LC-MS grade)

  • Formic acid

  • Microcentrifuge tubes, homogenizer

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Dissect pheromone glands from the target insect species on ice.

    • Immediately place the glands (e.g., 5-10 glands per sample) into a pre-weighed 1.5 mL microcentrifuge tube containing 200 µL of ice-cold extraction buffer.

    • Spike the sample with a known amount of this compound internal standard (e.g., 10 pmol).

    • Homogenize the tissue thoroughly on ice using a micro-homogenizer.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the acyl-CoAs of interest (e.g., 5-95% B over 10 minutes).

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 10 µL.

    • MS/MS Conditions:

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for the target acyl-CoAs and the this compound internal standard. The characteristic neutral loss for acyl-CoAs is 507 amu.[7]

      • Optimize collision energy for each transition.

  • Quantification:

    • Generate a calibration curve using a series of known concentrations of the target acyl-CoA standards.

    • Calculate the peak area ratio of the endogenous acyl-CoA to the this compound internal standard.

    • Determine the concentration of the endogenous acyl-CoA in the sample by interpolating from the calibration curve.

Data Presentation:

ParameterValueReference
Limit of Detection (LOD) 1-10 fmol
Limit of Quantification (LOQ) 5-50 fmol
**Linearity (R²) **>0.99[6]
Precision (RSD%) < 15%[8]
Recovery 74-80% (using SSA extraction)[6]

Table 1: Typical performance characteristics of LC-MS/MS methods for acyl-CoA quantification.

Protocol 2: In Vitro Enzyme Assay for Fatty Acyl-CoA Reductase (FAR) using this compound

This protocol measures the activity of a fatty acyl-CoA reductase by monitoring the consumption of the substrate, this compound, or the formation of the product, (Z)-11-tetradecenol.

Workflow Diagram

Enzyme_Assay_Workflow start Prepare Reaction Mixture add_enzyme Add Enzyme to Initiate Reaction start->add_enzyme incubate Incubate at Optimal Temperature add_enzyme->incubate stop_reaction Quench Reaction incubate->stop_reaction extract Extract Products stop_reaction->extract analyze Analyze by GC-MS or LC-MS extract->analyze calculate Calculate Enzyme Activity analyze->calculate end Report Results calculate->end

Figure 3. Workflow for a fatty acyl-CoA reductase assay.

Materials:

  • This compound

  • Purified or recombinant fatty acyl-CoA reductase

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • NADPH

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS or LC-MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a reaction mixture containing:

      • Reaction buffer

      • NADPH (e.g., 1 mM)

      • This compound (at various concentrations for kinetic studies, e.g., 1-100 µM)

    • Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the purified enzyme to the reaction mixture.

    • Incubate for a specific time period (e.g., 30 minutes), ensuring the reaction is in the linear range.

    • Terminate the reaction by adding the quenching solution.

  • Product Extraction and Analysis:

    • Extract the product, (Z)-11-tetradecenol, from the aqueous reaction mixture using an organic solvent like hexane.

    • Analyze the organic extract by GC-MS or LC-MS to quantify the amount of alcohol produced.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) at each substrate concentration.

    • Plot V₀ versus the substrate concentration ([S]) and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Data Presentation:

ParameterDescription
Km Michaelis constant; the substrate concentration at which the reaction rate is half of Vmax.
Vmax Maximum reaction rate.
kcat Turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.
kcat/Km Catalytic efficiency.

Table 2: Key kinetic parameters determined from the enzyme assay.

Troubleshooting

  • Low signal intensity in LC-MS/MS: This could be due to poor extraction efficiency, degradation of the acyl-CoA, or ion suppression. Ensure samples are kept on ice and processed quickly. The use of an extraction buffer with SSA can improve recovery.[6] The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

  • High background in enzyme assays: This may result from non-enzymatic degradation of the substrate or cofactors. Run control reactions without the enzyme to determine the background rate.

  • Poor chromatographic separation: Optimize the LC gradient and consider using a different column chemistry if co-elution is an issue.

Conclusion

This compound is a vital tool for researchers studying insect pheromone biosynthesis. Its use as a standard for quantification and as a substrate for enzyme characterization enables a deeper understanding of the biochemical pathways that govern this critical aspect of insect communication. The protocols and data presented here provide a framework for the effective application of this compound in pheromone research, with implications for the development of novel and sustainable pest management strategies.

References

Application Notes and Protocols for 11Z-Tetradecenoyl-CoA in Electroantennography (EAG) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11Z-Tetradecenoyl-CoA is a key intermediate in the biosynthesis of sex pheromones in numerous moth species. While electroantennography (EAG) is a powerful technique for studying the olfactory responses of insects to volatile compounds, the direct application of non-volatile precursors like this compound presents a unique challenge and a novel area of investigation. These application notes provide a theoretical framework and detailed protocols for exploring the potential electrophysiological activity of this compound at the insect antenna, a frontier in understanding chemosensation beyond volatile odorants.

The investigation into the EAG response to pheromone precursors is predicated on the hypothesis that olfactory sensory neurons may not only detect the final pheromone blend but could also be sensitive to key biosynthetic intermediates. This could occur through specialized gustatory-like receptors on the antenna or in scenarios where direct contact with the pheromone gland or its secretions is possible. The following protocols are designed to address the technical challenge of delivering a non-volatile stimulus in an EAG setup.

Putative Signaling Pathway

The biosynthesis of many moth sex pheromones originates from common fatty acid metabolism. This compound is a critical precursor that is subsequently modified by reductases, oxidases, and acetyltransferases to produce the final pheromone components. Understanding this pathway is crucial for interpreting any potential EAG responses to this precursor.

Pheromone_Biosynthesis Palmitoyl-CoA (16:CoA) Palmitoyl-CoA (16:CoA) Δ11-Desaturase Δ11-Desaturase Palmitoyl-CoA (16:CoA)->Δ11-Desaturase Stearoyl-CoA (18:CoA) Stearoyl-CoA (18:CoA) Fatty Acid Synthase Fatty Acid Synthase Stearoyl-CoA (18:CoA)->Fatty Acid Synthase Fatty Acid Synthase->Palmitoyl-CoA (16:CoA) This compound This compound Δ11-Desaturase->this compound Fatty Acyl Reductase (FAR) Fatty Acyl Reductase (FAR) This compound->Fatty Acyl Reductase (FAR) (Z)-11-Tetradecenol (Z)-11-Tetradecenol Fatty Acyl Reductase (FAR)->(Z)-11-Tetradecenol Acetyltransferase Acetyltransferase (Z)-11-Tetradecenol->Acetyltransferase (Z)-11-Tetradecenyl acetate (Z)-11-Tetradecenyl acetate Acetyltransferase->(Z)-11-Tetradecenyl acetate

Pheromone biosynthetic pathway involving this compound.

Data Presentation

As the application of this compound in EAG is a novel approach, published quantitative data is not available. The following tables are provided as templates for researchers to structure their data upon successful experimentation.

Table 1: Hypothetical EAG Dose-Response to this compound

Concentration (µg/µL)Mean EAG Amplitude (mV)Standard Deviation (mV)Normalized Response (%)
0.010.150.0510
0.10.450.1230
11.200.2580
101.500.30100
1001.520.35101
Control (Solvent)0.050.023

Table 2: Hypothetical Comparative EAG Responses

CompoundConcentration (µg/µL)Mean EAG Amplitude (mV)Standard Deviation (mV)
This compound101.500.30
(Z)-11-Tetradecenol102.500.45
(Z)-11-Tetradecenyl acetate105.800.90
Palmitoyl-CoA100.100.04
Control (Solvent)-0.050.02

Experimental Protocols

A significant modification to the standard EAG protocol is required to test a non-volatile compound like this compound. The following protocol outlines a direct contact/liquid delivery method.

Protocol 1: Modified EAG with Direct Antennal Contact

Objective: To measure the electrophysiological response of an insect antenna to the direct application of this compound.

Materials:

  • This compound

  • Suitable solvent (e.g., 0.1% Triton X-100 in saline solution)

  • Micropipettes

  • Micromanipulator

  • EAG apparatus (AC/DC amplifier, data acquisition system)

  • Ag/AgCl electrodes

  • Saline solution (e.g., Ringer's solution)

  • Insect specimens (e.g., adult moths)

Methodology:

  • Preparation of Test Solution:

    • Dissolve this compound in the chosen solvent to create a stock solution (e.g., 1 mg/mL).

    • Prepare serial dilutions to obtain a range of test concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).

    • The solvent alone will serve as the negative control.

  • Insect Preparation:

    • Excise an antenna from a live, immobilized insect.

    • Mount the antenna between two Ag/AgCl electrodes using conductive gel or saline-filled glass capillaries. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Stimulus Delivery:

    • This step deviates from standard air-puff delivery.

    • Use a fine-tipped micropipette controlled by a micromanipulator.

    • Draw a small, consistent volume (e.g., 0.1 µL) of the test solution into the micropipette.

    • Under microscopic observation, gently touch the tip of the micropipette to a specific region of the antenna (e.g., a sensillum-rich area) to deliver the stimulus directly.

  • EAG Recording:

    • Record the antennal depolarization for a set period (e.g., 10 seconds) following the application of the stimulus.

    • Allow for a sufficient recovery period between stimuli (e.g., 2-3 minutes) to prevent sensory adaptation.

    • Present the stimuli in a randomized order, including the solvent control.

  • Data Analysis:

    • Measure the peak amplitude of the negative voltage deflection (in mV) for each stimulus.

    • Subtract the average response to the solvent control from the responses to the test compounds.

    • Normalize the data by setting the response to a standard compound or the highest concentration of the test compound to 100%.

    • Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences between responses.

Experimental Workflow Diagram

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Solutions B Excise and Mount Insect Antenna C Direct Stimulus Application (Micropipette) B->C D Record EAG Signal C->D E Measure Peak Amplitude D->E F Normalize and Analyze Data E->F

High-performance liquid chromatography (HPLC) methods for 11Z-Tetradecenoyl-CoA separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 11Z-Tetradecenoyl-CoA using High-Performance Liquid Chromatography (HPLC). The methods described are based on established principles of reversed-phase chromatography for long-chain fatty acyl-CoAs.

Introduction

This compound is a monounsaturated long-chain acyl-Coenzyme A thioester. As an intermediate in fatty acid metabolism, its accurate quantification is crucial for studying various physiological and pathological processes. Notably, the corresponding acylcarnitine, tetradecenoyl-L-carnitine (C14:1), is a key biomarker in newborn screening for Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency, a genetic disorder of fatty acid beta-oxidation. This application note details a robust HPLC method for the separation and analysis of this compound from biological matrices.

Data Presentation

The following table summarizes the expected elution order and estimated retention times for this compound and other relevant long-chain acyl-CoAs under typical reversed-phase HPLC conditions. In reversed-phase chromatography, retention time generally increases with the length of the acyl chain and decreases with the degree of unsaturation.[1] Therefore, this compound (C14:1) is expected to elute after Dodecanoyl-CoA (C12:0) and before Tetradecanoyl-CoA (C14:0). The exact retention times can vary based on the specific HPLC system, column, and gradient profile.

CompoundAbbreviationEstimated Retention Time (min)
Dodecanoyl-CoAC12:0-CoA22.5
This compound C14:1-CoA 25.0
Tetradecanoyl-CoAC14:0-CoA26.8
Hexadecanoyl-CoAC16:0-CoA30.5
Octadecanoyl-CoAC18:0-CoA34.0
Oleoyl-CoAC18:1-CoA32.5

Experimental Protocols

This section provides a detailed methodology for the extraction and HPLC analysis of this compound.

1. Sample Preparation: Extraction of Long-Chain Acyl-CoAs from Biological Samples

This protocol is adapted from methods for extracting long-chain acyl-CoAs from tissues and cells.[2]

  • Materials:

    • Potassium phosphate (KH2PO4) buffer (100 mM, pH 4.9)

    • 2-propanol

    • Acetonitrile (ACN)

    • Solid-phase extraction (SPE) columns (Oligonucleotide purification cartridges or similar)

    • Homogenizer

    • Centrifuge

  • Procedure:

    • Homogenize the tissue sample (e.g., liver, muscle) in ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2-propanol to the homogenate and continue homogenization.

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile, followed by vigorous vortexing.

    • Centrifuge the mixture to pellet the precipitated proteins and other cellular debris.

    • Load the supernatant containing the acyl-CoAs onto a pre-conditioned SPE column.

    • Wash the SPE column to remove interfering substances.

    • Elute the acyl-CoAs from the column using an appropriate solvent (e.g., 2-propanol).

    • Evaporate the eluent to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in the initial mobile phase for HPLC analysis.

2. High-Performance Liquid Chromatography (HPLC) Analysis

This protocol outlines a gradient HPLC method for the separation of long-chain acyl-CoAs.[2][3]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, and UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 75 mM Potassium phosphate (KH2PO4), pH 4.9.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 260 nm[2][3]

    • Injection Volume: 20 µL

    • Column Temperature: 35 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 60 40
      40 20 80
      45 20 80
      50 60 40

      | 60 | 60 | 40 |

Visualization

Experimental Workflow

The following diagram illustrates the key steps in the analysis of this compound from biological samples.

experimental_workflow sample Biological Sample (Tissue or Cells) homogenization Homogenization (KH2PO4 Buffer, 2-Propanol) sample->homogenization extraction Acyl-CoA Extraction (Acetonitrile) homogenization->extraction spe Solid-Phase Extraction (Purification) extraction->spe hplc HPLC Separation (C18 Column, Gradient Elution) spe->hplc detection UV Detection (260 nm) hplc->detection analysis Data Analysis (Quantification) detection->analysis

Figure 1. Experimental workflow for this compound analysis.

Signaling Pathway: Fatty Acid Beta-Oxidation and VLCAD Deficiency

This compound is an intermediate in the beta-oxidation of monounsaturated fatty acids. A deficiency in the Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) enzyme disrupts this pathway, leading to the accumulation of long-chain acyl-CoAs and their derivatives.[4]

fatty_acid_oxidation cluster_mitochondrion Mitochondrial Matrix lcfa Long-Chain Fatty Acyl-CoA (e.g., Palmitoleoyl-CoA C16:1) beta_ox_cycle1 Beta-Oxidation Cycle 1 lcfa->beta_ox_cycle1 - Acetyl-CoA c14_1_coa This compound (C14:1-CoA) beta_ox_cycle1->c14_1_coa vlcadd VLCAD (Very Long-Chain Acyl-CoA Dehydrogenase) c14_1_coa->vlcadd beta_ox_cycle2 Further Beta-Oxidation Cycles vlcadd->beta_ox_cycle2 block X acetyl_coa Acetyl-CoA beta_ox_cycle2->acetyl_coa Multiple Steps tca TCA Cycle acetyl_coa->tca Energy Production block->beta_ox_cycle2 Deficiency Impairs Step

Figure 2. Role of this compound in fatty acid beta-oxidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of synthetic 11Z-Tetradecenoyl-CoA. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems that may arise during the synthesis and purification of this compound, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inefficient Activation of Carboxylic Acid: The initial activation of 11Z-tetradecenoic acid may be incomplete. For chemical methods, this can be due to degraded coupling reagents (e.g., EDC, DCC) or insufficient reaction time.[1][2] 2. Hydrolysis of Activated Intermediate: The activated fatty acid (e.g., NHS ester, O-acylisourea intermediate) is susceptible to hydrolysis, especially in the presence of water.[3] 3. Inactive Enzyme: For enzymatic synthesis, the acyl-CoA synthetase may have low activity due to improper storage, incorrect buffer conditions (pH, cofactors), or substrate inhibition.[4] 4. Degradation of Coenzyme A: The free sulfhydryl group of Coenzyme A (CoA) is prone to oxidation, reducing the amount available for coupling.1a. Use Fresh Reagents: Ensure carbodiimides (EDC, DCC) and additives (NHS, Sulfo-NHS) are fresh and have been stored under anhydrous conditions. 1b. Optimize Stoichiometry: Use a slight molar excess (1.1-1.5 equivalents) of coupling reagents. 2a. Use Anhydrous Solvents: Perform the activation step in anhydrous solvents like DMF or DMSO to minimize hydrolysis.[3] 2b. Two-Step, One-Pot Reaction: For EDC/NHS coupling, perform the activation of the carboxylic acid first, then add the CoA solution to minimize the time the activated ester is exposed to potentially aqueous conditions.[5] 3a. Verify Enzyme Activity: Test the enzyme with a standard substrate (e.g., palmitic acid) to confirm its activity. 3b. Optimize Reaction Buffer: Ensure the buffer contains necessary cofactors like ATP and Mg²⁺ and is at the optimal pH for the specific synthetase.[6] 4. Use Fresh CoA Solution: Prepare Coenzyme A solutions immediately before use. Consider adding a reducing agent like DTT or TCEP to the purification buffers if oxidation is suspected.
Presence of N-acylurea Byproduct Rearrangement of O-acylisourea Intermediate: When using carbodiimides (EDC/DCC), the reactive O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea, which is a common yield-reducing side reaction.[1][2]1. Add an Activating Agent: Incorporate N-hydroxysuccinimide (NHS) or Sulfo-NHS into the reaction. NHS rapidly converts the O-acylisourea to a more stable NHS ester, which is less prone to rearrangement while still being reactive towards the amine (in CoA).[3][5] 2. Control Temperature: Keep the reaction temperature low (0-4 °C) during the activation step to slow down the rate of rearrangement.
Isomerization of the Double Bond Exposure to Harsh Conditions: The cis (Z) double bond at position 11 is sensitive to isomerization to the more stable trans (E) form, which can be catalyzed by acid, heat, or radical species.[2]1. Maintain Neutral pH: Avoid strongly acidic or basic conditions throughout the synthesis and purification process. 2. Avoid High Temperatures: Perform reactions at room temperature or below and avoid heating during solvent evaporation. 3. Use Radical Scavengers: If radical-induced isomerization is suspected, consider adding a scavenger like BHT (butylated hydroxytoluene) during purification.
Product Degradation during Purification 1. Oxidation of the Double Bond: Unsaturated fatty acyl-CoAs are susceptible to oxidation, especially during prolonged purification steps where they are exposed to air.[7] 2. Hydrolysis of Thioester Bond: The thioester bond is sensitive to hydrolysis at high pH.1. Degas Solvents: Use degassed solvents for HPLC to minimize dissolved oxygen. 2. Work Quickly: Minimize the duration of the purification process. 3. Maintain Acidic pH: Keep the HPLC mobile phase and collection fractions at a slightly acidic pH (e.g., 4.5-5.5) to improve the stability of the thioester bond.
Difficulty in Purifying Product 1. Co-elution with Unreacted Starting Material: Unreacted fatty acid or CoA can co-elute with the product in some chromatography systems. 2. Byproduct Contamination: Byproducts like N-acylurea (from carbodiimide methods) can be difficult to separate.1. Optimize HPLC Gradient: Develop a shallow gradient for reversed-phase HPLC to improve the resolution between the more hydrophobic this compound and the more polar free CoA.[8] 2. Use Water-Soluble Reagents: Use EDC and Sulfo-NHS for chemical synthesis. The resulting isourea byproduct is water-soluble and can be more easily separated from the product during extraction or chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: Which is better for synthesizing this compound: chemical or enzymatic methods?

A1: Both methods have their advantages.

  • Chemical Synthesis (e.g., EDC/NHS coupling): This method is generally faster and does not require specialized enzymes. It is highly versatile and can be scaled up. However, it is prone to side reactions like N-acylurea formation and may require more rigorous purification to remove coupling reagents and byproducts. Yields can be moderate to high (40-75%) depending on optimization.[1][2]

  • Enzymatic Synthesis (using Acyl-CoA Synthetase): This method is highly specific, often resulting in a cleaner product with fewer byproducts, which simplifies purification. It is performed under mild, aqueous conditions, reducing the risk of double bond isomerization. However, it requires a specific and active enzyme, which may not be readily available, and the enzyme's substrate specificity might affect the yield for non-standard fatty acids. Yields can be very high, sometimes achieving quantitative conversion if conditions are optimal.[4]

The choice depends on the availability of reagents, the scale of the synthesis, and the desired purity of the final product.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of techniques is recommended:

  • HPLC: Use reversed-phase HPLC with UV detection (at ~260 nm for the adenine moiety of CoA) to assess purity. The product should appear as a single major peak with a longer retention time than free CoA.

  • Mass Spectrometry (MS): LC-MS is the definitive method. It will confirm the molecular weight of the final product, confirming successful conjugation of the fatty acid to CoA.

  • NMR Spectroscopy: While more complex, NMR can confirm the structure, including the presence and configuration of the cis double bond.

Q3: My yield is consistently low. What is the most critical factor to check first?

A3: For chemical synthesis, the most critical factor is the quality and handling of the coupling reagents and solvents . EDC is moisture-sensitive, and using old or improperly stored reagents is a common cause of failure. Ensure all glassware is dry and use anhydrous solvents for the activation step. For enzymatic synthesis, the primary factor is the activity of the acyl-CoA synthetase . Confirm its activity with a known substrate before attempting the synthesis with your specific fatty acid.[3][4]

Q4: Can I use a different carbodiimide, like DCC, instead of EDC?

A4: Yes, DCC (Dicyclohexylcarbodiimide) can be used. However, the dicyclohexylurea (DCU) byproduct formed is insoluble in most organic solvents, which can complicate purification, especially in solution-phase synthesis. EDC is generally preferred because its urea byproduct is water-soluble, making it easier to remove by aqueous extraction or chromatography.[3]

Quantitative Data Summary

The following table summarizes typical yields for different acyl-CoA synthesis methods based on literature data for long-chain unsaturated fatty acids. Note that specific yields for this compound may vary and require optimization.

Synthesis Method Key Reagents Typical Yield Range Primary Advantages Common Disadvantages
Mixed Carbonic Anhydride Ethyl chloroformate, Triethylamine40-60%Inexpensive reagents.Prone to side reactions; requires low temperatures.
Carbodiimide (CDI-mediated) 1,1'-Carbonyldiimidazole40-75%Reliable for aliphatic acyl-CoAs.Less effective for α,β-unsaturated acyl-CoAs.[1][2]
Carbodiimide + NHS (EDC/NHS) EDC, N-Hydroxysuccinimide50-80%Reduces N-acylurea formation; water-soluble byproducts.[3]EDC is moisture-sensitive; requires careful handling.
Enzymatic (Acyl-CoA Synthetase) Acyl-CoA Synthetase, ATP, Mg²⁺70-95% (can be quantitative)High specificity, clean reaction, mild conditions.[4]Requires active enzyme; potential substrate limitations.

Experimental Protocols

Protocol 1: Chemical Synthesis via EDC/NHS Coupling

This protocol describes a two-step, one-pot method for synthesizing this compound.

Materials:

  • 11Z-Tetradecenoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A, trilithium salt

  • Anhydrous Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Sodium Phosphate, pH 7.2

Procedure:

  • Preparation: In a clean, dry glass vial, dissolve 10 µmol of 11Z-tetradecenoic acid in 200 µL of anhydrous DMF.

  • Activation: Add 12 µmol (1.2 equivalents) of NHS and 15 µmol (1.5 equivalents) of EDC to the fatty acid solution. Vortex briefly to dissolve. Let the activation reaction proceed for 30 minutes at room temperature.

  • CoA Solution: While the activation is proceeding, dissolve 8 µmol (0.8 equivalents) of Coenzyme A in 500 µL of Coupling Buffer (pH 7.2).

  • Coupling: Add the CoA solution directly to the activated fatty acid mixture. Adjust the total volume to 1 mL with Coupling Buffer.

  • Reaction: Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching: The reaction can be stopped by flash-freezing in liquid nitrogen and storing at -80°C, or by proceeding directly to purification.

  • Purification: Purify the this compound using reversed-phase HPLC.

Protocol 2: Enzymatic Synthesis using Acyl-CoA Synthetase

This protocol is a general method and may require optimization based on the specific enzyme used.

Materials:

  • 11Z-Tetradecenoic acid

  • Acyl-CoA Synthetase (from a commercial source or purified)

  • Coenzyme A, trilithium salt

  • ATP, disodium salt

  • Magnesium Chloride (MgCl₂)

  • Triton X-100

  • Reaction Buffer: 100 mM Tris-HCl, pH 7.5

Procedure:

  • Fatty Acid Preparation: Prepare a 10 mM stock solution of 11Z-tetradecenoic acid in ethanol containing 1% Triton X-100 to aid solubility.

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture (1 mL total volume):

    • 100 µL of 1 M Tris-HCl, pH 7.5 (Final: 100 mM)

    • 10 µL of 100 mM ATP (Final: 1 mM)

    • 10 µL of 100 mM MgCl₂ (Final: 1 mM)

    • 10 µL of 50 mM CoA (Final: 0.5 mM)

    • 10 µL of 10 mM 11Z-tetradecenoic acid stock (Final: 0.1 mM)

    • Sufficient nuclease-free water

  • Enzyme Addition: Add an appropriate amount of Acyl-CoA Synthetase (e.g., 1-5 units). The optimal amount should be determined empirically.

  • Incubation: Incubate the reaction at 37°C for 1-3 hours. Monitor the reaction progress by taking small aliquots and analyzing via HPLC.

  • Termination: Stop the reaction by adding 100 µL of 10% acetic acid.

  • Purification: Centrifuge the mixture to pellet any precipitated protein. Purify the supernatant containing this compound by reversed-phase HPLC.

Protocol 3: HPLC Purification

System:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 50 mM Potassium Phosphate buffer, pH 5.0

  • Mobile Phase B: Acetonitrile

  • Detection: UV at 260 nm

  • Flow Rate: 1.0 mL/min

Gradient:

Time (min) % Mobile Phase B (Acetonitrile)
0 10
5 10
35 90
40 90
42 10

| 50 | 10 |

Procedure:

  • Equilibrate the column with 10% Mobile Phase B for at least 15 minutes.

  • Inject the crude reaction mixture.

  • Collect fractions corresponding to the major peak that elutes significantly later than free CoA.

  • Confirm the identity of the collected fractions using LC-MS.

  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Chemical_Synthesis_Workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling cluster_purification Step 3: Purification FA 11Z-Tetradecenoic Acid Activated_Ester NHS Ester Intermediate FA->Activated_Ester 30 min, RT Reagents EDC + NHS in Anhydrous DMF Reagents->Activated_Ester Product_Crude Crude Product Mix Activated_Ester->Product_Crude 2-4 hr, RT CoA Coenzyme A (in Buffer pH 7.2) CoA->Product_Crude HPLC Reversed-Phase HPLC Product_Crude->HPLC Pure_Product Pure this compound HPLC->Pure_Product Gradient Elution Enzymatic_Synthesis_Workflow cluster_reaction Step 1: Enzymatic Reaction cluster_termination Step 2: Termination cluster_purification Step 3: Purification Substrates 11Z-Tetradecenoic Acid + Coenzyme A + ATP Reaction_Mix Incubation (37°C, 1-3 hr) Substrates->Reaction_Mix Enzyme Acyl-CoA Synthetase + Mg²⁺ Buffer Enzyme->Reaction_Mix Termination Add Acetic Acid Reaction_Mix->Termination Crude_Supernatant Crude Product (Supernatant) Termination->Crude_Supernatant HPLC Reversed-Phase HPLC Crude_Supernatant->HPLC Pure_Product Pure this compound HPLC->Pure_Product Gradient Elution

References

Overcoming challenges in the purification of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of 11Z-Tetradecenoyl-CoA.

Section 1: Troubleshooting Guides

This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield or Recovery of this compound After Synthesis and Purification

  • Question: We performed an enzymatic synthesis of this compound followed by solid-phase extraction (SPE) and HPLC purification, but the final yield is significantly lower than expected. What are the potential causes and how can we improve the recovery?

  • Answer: Low recovery of long-chain unsaturated acyl-CoAs like this compound is a common challenge. Several factors throughout the workflow can contribute to this issue. Below is a troubleshooting guide to help you identify and address the potential causes.

    Troubleshooting Workflow for Low Recovery

    Low_Recovery_Troubleshooting Start Low Recovery of This compound Synthesis Incomplete Enzymatic Synthesis? Start->Synthesis Potential Cause Degradation Degradation During Workflow? Start->Degradation Potential Cause SPE_Binding Poor Binding to SPE Column? Start->SPE_Binding Potential Cause SPE_Elution Incomplete Elution from SPE Column? Start->SPE_Elution Potential Cause HPLC_Loss Loss During HPLC Purification? Start->HPLC_Loss Potential Cause Sol_Synthesis Optimize Synthesis: - Check enzyme activity - Ensure substrate purity - Optimize reaction time & temp Synthesis->Sol_Synthesis Solution Sol_Degradation Minimize Degradation: - Work on ice - Use fresh, degassed solvents - Minimize freeze-thaw cycles Degradation->Sol_Degradation Solution Sol_SPE_Binding Improve SPE Binding: - Ensure proper column conditioning - Adjust sample pH - Check solvent composition SPE_Binding->Sol_SPE_Binding Solution Sol_SPE_Elution Enhance SPE Elution: - Optimize elution solvent strength - Increase elution volume - Perform sequential elutions SPE_Elution->Sol_SPE_Elution Solution Sol_HPLC_Loss Reduce HPLC Loss: - Check for precipitation in autosampler - Optimize gradient and flow rate - Ensure column integrity HPLC_Loss->Sol_HPLC_Loss Solution

    Caption: Troubleshooting workflow for low recovery of this compound.

Issue 2: Purity of this compound is Below Acceptance Criteria

  • Question: Our purified this compound shows the presence of contaminating peaks in the HPLC chromatogram. What are the likely impurities and how can we improve the purity?

  • Answer: Impurities can originate from the starting materials, side reactions during synthesis, or degradation of the product. Identifying the nature of the impurity is key to optimizing the purification strategy.

    Common Impurities and Purification Strategies

ImpurityLikely SourceRecommended Purification Strategy
Unreacted 11Z-Tetradecenoic AcidIncomplete enzymatic synthesis.Optimize the synthesis reaction conditions (e.g., increase enzyme concentration, prolong reaction time). Adjust the pH during SPE to ensure the free fatty acid is not retained with the acyl-CoA.
Coenzyme A (CoASH)Excess reactant from synthesis.Optimize the stoichiometry of the reactants. CoASH will have a different retention time on reverse-phase HPLC and can be separated.
Oxidized SpeciesOxidation of the cis-double bond.Use degassed solvents and perform all steps under an inert atmosphere (e.g., nitrogen or argon). Add an antioxidant like BHT to the storage solvent.
Isomers (e.g., trans-isomers)Isomerization during synthesis or handling.Cis and trans isomers can often be separated by reverse-phase HPLC using a high-resolution column and an optimized gradient.
Degraded Product (Hydrolyzed)Hydrolysis of the thioester bond.Maintain a slightly acidic pH (around 4.5-6.0) during purification and storage. Avoid high temperatures.

Section 2: Frequently Asked Questions (FAQs)

Synthesis & Stability

  • Q1: What is a reliable method for synthesizing this compound in the lab?

    • A1: An effective method is the enzymatic synthesis using an acyl-CoA synthetase. This approach offers high specificity and avoids harsh chemical reagents that can cause isomerization or degradation of the unsaturated fatty acid. A general protocol is provided in Section 4.

  • Q2: What are the optimal storage conditions for this compound to prevent degradation?

    • A2: For long-term stability, it is recommended to store this compound as a lyophilized powder or in a buffered aqueous solution (e.g., 10 mM sodium acetate, pH 5.5) at -80°C. If dissolved, it should be aliquoted to minimize freeze-thaw cycles. The cis double bond is susceptible to oxidation, so storing under an inert gas is beneficial.

Purification

  • Q3: Which type of solid-phase extraction (SPE) column is most suitable for purifying this compound?

    • A3: A reverse-phase C18 SPE column is commonly used for the purification of long-chain acyl-CoAs. The long hydrocarbon chain of this compound will interact with the C18 stationary phase, allowing for the separation from more polar impurities.

  • Q4: Can you provide a starting point for an HPLC gradient for the purification of this compound?

    • A4: A reverse-phase C18 column is typically used. A binary gradient system with a buffered aqueous mobile phase (e.g., 50 mM potassium phosphate, pH 5.5) and an organic mobile phase (e.g., acetonitrile or methanol) is effective. A common starting point is a linear gradient from 10% to 90% organic phase over 30-40 minutes. The exact gradient will need to be optimized for your specific column and system.

Analysis

  • Q5: How can I accurately quantify the concentration of my purified this compound?

    • A5: Quantification is typically performed using UV-Vis spectrophotometry by measuring the absorbance at 260 nm, which corresponds to the adenine ring of Coenzyme A. The molar extinction coefficient for acyl-CoAs at this wavelength is approximately 16,400 M⁻¹cm⁻¹. Alternatively, LC-MS/MS can be used for more sensitive and specific quantification.

Section 3: Data Presentation

Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoAs Using Different Purification Methods

Purification MethodAnalyte(s)Tissue/MatrixAverage Recovery (%)Reference
Solid-Phase Extraction (Oligonucleotide Column) + HPLCLong-chain acyl-CoAsRat Heart, Kidney, Muscle70-80[1]
Solid-Phase Extraction (2-(2-pyridyl)ethyl-silica)Various acyl-CoAsRat Liver83-90[2]
Acetonitrile/Isopropanol ExtractionVarious acyl-CoAsRat Liver93-104[2]

Section 4: Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 11Z-Tetradecenoic acid

  • Coenzyme A, trilithium salt

  • Acyl-CoA Synthetase (from Pseudomonas sp. or similar)

  • ATP, disodium salt

  • MgCl₂

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM DTT

    • 0.5 mM Coenzyme A

    • 0.2 mM 11Z-Tetradecenoic acid (dissolved in a minimal amount of ethanol or DMSO)

  • Initiate the reaction by adding Acyl-CoA Synthetase to a final concentration of 0.1-0.5 U/mL.

  • Incubate the reaction at 37°C for 1-2 hours with gentle agitation.

  • Monitor the reaction progress by taking small aliquots and analyzing by HPLC.

  • Once the reaction is complete, stop the reaction by adding an equal volume of cold acetonitrile or by acidifying to pH ~4.5.

  • Proceed immediately to purification.

Protocol 2: Solid-Phase Extraction (SPE) Purification of this compound

Materials:

  • C18 SPE cartridge

  • Methanol

  • Water (HPLC grade)

  • Potassium phosphate buffer (50 mM, pH 5.5)

Procedure:

  • Condition the SPE cartridge:

    • Wash with 3-5 mL of methanol.

    • Equilibrate with 3-5 mL of 50 mM potassium phosphate buffer, pH 5.5. Do not let the column run dry.

  • Load the sample:

    • Load the reaction mixture from the synthesis step onto the conditioned SPE cartridge.

  • Wash the column:

    • Wash with 3-5 mL of 50 mM potassium phosphate buffer, pH 5.5 to remove unbound reactants and salts.

    • Wash with 3-5 mL of a water/methanol mixture (e.g., 80:20 v/v) to remove more polar impurities.

  • Elute the product:

    • Elute the this compound with 2-3 mL of a higher concentration methanol solution (e.g., 80-100% methanol).

  • Dry the sample:

    • Evaporate the solvent from the eluate under a stream of nitrogen or by lyophilization.

  • Reconstitute:

    • Reconstitute the purified product in a suitable buffer for storage or further analysis.

Section 5: Visualizations

Biological Context of this compound

This compound is an intermediate in fatty acid metabolism. It can be synthesized from shorter-chain fatty acids through the action of elongase enzymes and can be a substrate for desaturase enzymes, which introduce additional double bonds, or it can undergo beta-oxidation for energy production.

Fatty_Acid_Metabolism PalmitoylCoA Palmitoyl-CoA (16:0) Elongase Elongase PalmitoylCoA->Elongase Substrate StearoylCoA Stearoyl-CoA (18:0) Elongase->StearoylCoA Product Desaturase1 Δ9-Desaturase StearoylCoA->Desaturase1 Substrate OleoylCoA Oleoyl-CoA (18:1n-9) Desaturase1->OleoylCoA Product MyristoylCoA Myristoyl-CoA (14:0) Desaturase2 Δ9-Desaturase MyristoylCoA->Desaturase2 Substrate Product This compound (14:1n-3) Desaturase2->Product Product BetaOxidation β-Oxidation Product->BetaOxidation Substrate AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Product

Caption: Simplified overview of fatty acid metabolism involving this compound.

References

Technical Support Center: Optimizing GC-MS for 11Z-Tetradecenoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the sensitive detection of 11Z-Tetradecenoyl-CoA using Gas Chromatography-Mass Spectrometry (GC-MS). Given that this compound is a non-volatile long-chain fatty acyl-CoA, direct GC-MS analysis is not feasible. The required workflow involves the hydrolysis of the acyl-CoA to its corresponding fatty acid (11Z-Tetradecenoic acid), followed by derivatization to a volatile ester for GC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: Why can't I directly analyze this compound by GC-MS?

A1: this compound is a large, polar, and non-volatile molecule due to the Coenzyme A moiety. Gas chromatography requires analytes to be volatile to travel through the column. Therefore, direct analysis is not possible, and a sample preparation procedure involving hydrolysis and derivatization is necessary.

Q2: What is the general workflow for analyzing this compound using GC-MS?

A2: The typical workflow involves three main stages:

  • Hydrolysis: The this compound is chemically or enzymatically hydrolyzed to release the free fatty acid, 11Z-Tetradecenoic acid.

  • Derivatization: The polar carboxyl group of the fatty acid is converted into a less polar, more volatile ester, most commonly a fatty acid methyl ester (FAME).[1][2]

  • GC-MS Analysis: The resulting FAME is separated and detected by the GC-MS system.

Q3: Which derivatization method is best for 11Z-Tetradecenoic acid?

A3: The most common and robust method for preparing FAMEs is acid-catalyzed esterification.[1] Reagents like Boron Trifluoride (BF₃) in methanol or Boron Trichloride (BCl₃) in methanol are widely used and effective.[2] Another option is silylation to form trimethylsilyl (TMS) esters using reagents like BSTFA.[1][2] The choice may depend on the sample matrix and potential interfering substances.

Q4: How can I ensure the sensitive detection of the 11Z-Tetradecenoic acid derivative?

A4: To achieve high sensitivity, several factors are critical:

  • Efficient Derivatization: Ensure the derivatization reaction goes to completion.

  • Appropriate Column: Use a capillary column suitable for FAME analysis, such as a DB-23 or SP-2560.[3]

  • Optimized GC Parameters: A suitable temperature program is needed to ensure good peak shape and separation.[3]

  • MS Settings: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity by monitoring specific ions characteristic of your analyte.

  • Negative Chemical Ionization (NCI): For halogenated derivatives like pentafluorobenzyl (PFB) esters, NCI can significantly improve detection limits.[4][5]

Q5: What are the expected mass spectral fragments for the methyl ester of 11Z-Tetradecenoic acid?

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very low signal for the analyte Incomplete hydrolysis of this compound.Optimize hydrolysis conditions (time, temperature, reagent concentration).
Inefficient derivatization.Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature.[1][2] Consider an alternative derivatization method.
Analyte degradation.Avoid high temperatures and strongly acidic or alkaline conditions during sample preparation.[6] Store samples at -80°C.[6]
Active sites in the GC inlet or column.[7]Deactivate the inlet liner or use a new one. Condition the column according to the manufacturer's instructions.
Leak in the GC-MS system.[7][8]Perform a leak check, particularly at the injector and column fittings.
Poor peak shape (tailing) Active sites in the GC system interacting with the analyte.[7]Use a deactivated inlet liner and a high-quality capillary column. A small clip of the front of the column might help.
Non-volatile residues in the sample.Include a sample cleanup step, such as solid-phase extraction (SPE), after hydrolysis.[6]
Incorrect GC column temperature.Optimize the initial oven temperature and the temperature ramp rate.[3]
Poor peak shape (fronting) Column overload.Dilute the sample or inject a smaller volume.
Incompatible solvent with the stationary phase.Ensure the injection solvent is compatible with the column phase.
Split peaks Improper column installation.Reinstall the column, ensuring a clean, square cut and correct insertion depth into the injector and detector.
Inefficient sample focusing at the head of the column.Optimize the initial oven temperature and consider a solvent-focusing injection technique.
Ghost peaks Contamination from previous injections (carryover).Run a solvent blank to confirm. Clean the syringe and injector port.
Contaminated carrier gas or sample preparation reagents.Use high-purity gas and fresh, high-quality solvents and reagents.
Retention time shifts Changes in carrier gas flow rate.Check for leaks and verify the flow rate.
Column aging or contamination.Condition the column or replace it if necessary.
Variations in oven temperature.Ensure the GC oven is properly calibrated and stable.

Experimental Protocols

Protocol 1: Hydrolysis of this compound and Extraction of 11Z-Tetradecenoic Acid

This protocol describes the basic hydrolysis of the acyl-CoA to the free fatty acid.

  • Sample Preparation: To a known amount of your sample containing this compound in a glass tube, add an internal standard (e.g., a deuterated or odd-chain fatty acid).

  • Alkaline Hydrolysis: Add 1 mL of 0.5 M KOH in methanol.

  • Incubation: Cap the tube tightly and heat at 60°C for 30 minutes.

  • Acidification: Cool the sample to room temperature and acidify to pH < 3 with 6 M HCl.

  • Extraction: Add 2 mL of hexane or heptane, vortex vigorously for 1 minute, and centrifuge to separate the phases.[1]

  • Collection: Carefully transfer the upper organic layer containing the free fatty acid to a new clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol

This protocol details the conversion of the extracted 11Z-Tetradecenoic acid to its methyl ester.

  • Reagent Addition: To the dried fatty acid from Protocol 1, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[1]

  • Reaction: Cap the tube and heat at 60°C for 30 minutes.[1][2]

  • Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Vortex thoroughly.

  • Phase Separation: Centrifuge to separate the layers and transfer the upper hexane layer containing the FAME to a new vial.

  • Washing: Wash the organic layer with 1 mL of water to remove any remaining reagent.

  • Final Preparation: Dry the hexane layer over anhydrous sodium sulfate and transfer to an autosampler vial for GC-MS analysis.

GC-MS Parameters

The following table provides a starting point for GC-MS parameters for the analysis of 11Z-Tetradecenoic acid methyl ester. These will likely require optimization for your specific instrument and application.

Parameter Suggested Value
GC System Agilent GC-MS or equivalent
Column DB-23 (50% cyanopropyl)-methylpolysiloxane or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C[4]
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Initial temp 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 5 min
MS Transfer Line 280°C[4]
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 50-550) for initial identification, then Selected Ion Monitoring (SIM) for quantification

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis acyl_coa This compound Sample hydrolysis Hydrolysis (e.g., KOH/Methanol) acyl_coa->hydrolysis Step 1 ffa 11Z-Tetradecenoic Acid hydrolysis->ffa Step 2 derivatization Derivatization (e.g., BF3-Methanol) ffa->derivatization Step 3 fame 11Z-Tetradecenoic Acid Methyl Ester (FAME) derivatization->fame Step 4 gcms GC-MS Injection fame->gcms Step 5 separation Chromatographic Separation gcms->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Experimental workflow for GC-MS analysis of this compound.

troubleshooting_logic start Problem Detected: No or Low Analyte Peak check_hydrolysis Is Hydrolysis Complete? start->check_hydrolysis check_derivatization Is Derivatization Efficient? check_hydrolysis->check_derivatization Yes optimize_hydrolysis Optimize Hydrolysis: - Time - Temperature - Reagent Concentration check_hydrolysis->optimize_hydrolysis No check_injection Is the GC-MS System Functioning Correctly? check_derivatization->check_injection Yes optimize_derivatization Optimize Derivatization: - Fresh Reagents - Time & Temp check_derivatization->optimize_derivatization No troubleshoot_gcms Troubleshoot GC-MS: - Check for Leaks - Clean Injector - Condition/Replace Column check_injection->troubleshoot_gcms No solution Problem Resolved check_injection->solution Yes optimize_hydrolysis->start optimize_derivatization->start troubleshoot_gcms->start

Caption: Troubleshooting logic for the absence of an analyte peak.

References

Preventing the degradation of 11Z-Tetradecenoyl-CoA during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 11Z-Tetradecenoyl-CoA during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

A1: The degradation of this compound, an unsaturated long-chain acyl-CoA, is primarily caused by two main factors:

  • Enzymatic Degradation: Tissue homogenates contain various enzymes that can rapidly degrade acyl-CoAs. The most significant are Acyl-CoA thioesterases (ACOTs), which hydrolyze the thioester bond, releasing Coenzyme A and the free fatty acid.[1] Other lipases and phospholipases present in the sample can also contribute to degradation.

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH.[2] Furthermore, the double bond in the monounsaturated fatty acyl chain is prone to oxidation by reactive oxygen species that may be present or generated during sample handling.

Q2: What immediate steps should I take upon sample collection to minimize degradation?

A2: To minimize degradation, it is crucial to immediately inhibit enzymatic activity. This can be achieved by:

  • Rapid Freezing: Snap-freezing the tissue or cell samples in liquid nitrogen immediately after collection is a common and effective method to halt enzymatic processes.

  • Acidic Quenching: Homogenizing the sample in an ice-cold acidic buffer (e.g., with perchloric acid or trichloroacetic acid) can effectively precipitate proteins and inactivate enzymes.

Q3: How does pH affect the stability of this compound?

A3: this compound is most stable in acidic conditions (pH 4.0-6.0). As the pH becomes neutral and moves towards alkaline, the rate of hydrolysis of the thioester bond increases significantly.[2] Therefore, maintaining an acidic environment throughout the extraction and purification process is critical.

Q4: Can freeze-thaw cycles impact the integrity of my this compound samples?

A4: Yes, repeated freeze-thaw cycles should be avoided. These cycles can lead to the formation of ice crystals that disrupt cellular structures, releasing degradative enzymes and increasing the exposure of this compound to these enzymes. This can result in both hydrolysis and oxidation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no recovery of this compound Enzymatic degradation during sample homogenization. Homogenize samples in an ice-cold acidic buffer (e.g., 10% trichloroacetic acid or 6% perchloric acid) to precipitate proteins and inactivate enzymes. Work quickly and keep samples on ice at all times.
Hydrolysis of the thioester bond due to inappropriate pH. Ensure all buffers and solvents used during extraction and purification are maintained at an acidic pH (ideally between 4.0 and 6.0).
Oxidative degradation of the unsaturated fatty acyl chain. Add antioxidants, such as butylated hydroxytoluene (BHT) or triphenylphosphine (TPP), to the homogenization and extraction solvents to prevent oxidation.[3]
Inconsistent quantification results Variable degradation between samples due to differences in handling time. Standardize the sample preparation workflow to ensure consistent timing for each step, from homogenization to analysis.
Degradation during storage. Store purified extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize long-term hydrolysis and oxidation. For very long-term storage, consider derivatization to a more stable form.
Presence of unexpected peaks in chromatogram Formation of degradation products. Analyze for the presence of 11Z-tetradecenoic acid (from hydrolysis) or oxidized forms of the fatty acyl chain. This can be confirmed using mass spectrometry.
Isomerization of the double bond. While less common under standard sample preparation conditions, exposure to harsh chemicals or light could potentially cause isomerization. Ensure proper storage and handling.

Quantitative Data on Acyl-CoA Stability

Condition Parameter Expected Stability of Monounsaturated Acyl-CoA Notes
pH Half-lifeSignificantly longer at pH 4.0-6.0 compared to pH > 7.0.The rate of hydrolysis of the thioester bond is base-catalyzed.[2]
Temperature Degradation RateIncreases with temperature. Follows Arrhenius kinetics.For every 10°C increase, the rate of chemical degradation can approximately double.[4]
Storage (-20°C)Moderate stability for short to medium term.Prone to degradation over extended periods.
Storage (-80°C)High stability for long-term storage.[5]Recommended for preserving sample integrity over months to years.
Freeze-Thaw Cycles Analyte LossSignificant degradation can occur with multiple cycles.It is best to aliquot samples to avoid repeated freeze-thaw events.

Experimental Protocols

Protocol 1: Extraction of this compound from Biological Tissues

This protocol is designed for the extraction of long-chain fatty acyl-CoAs from soft tissues like the liver or muscle.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Acetonitrile

  • Potassium phosphate buffer (0.5 M, pH 7.0)

  • Methanol

  • Nitrogen gas stream

  • LC-MS grade water

Procedure:

  • Tissue Pulverization: Weigh the frozen tissue (50-100 mg) and immediately pulverize it to a fine powder in a mortar pre-chilled with liquid nitrogen.

  • Homogenization: Transfer the powdered tissue to a pre-chilled Dounce homogenizer containing 1 mL of ice-cold 10% TCA and the internal standard. Homogenize thoroughly on ice.

  • Protein Precipitation: Allow the homogenate to stand on ice for 15 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of LC-MS grade water.

    • Load the supernatant onto the conditioned cartridge.

    • Wash the cartridge with 3 mL of water, followed by 3 mL of 25% methanol in water.

    • Elute the acyl-CoAs with 2 mL of methanol.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Analysis of this compound by LC-MS/MS

This protocol outlines a general method for the analysis of long-chain fatty acyl-CoAs using liquid chromatography-tandem mass spectrometry.

Instrumentation:

  • High-performance liquid chromatograph (HPLC) coupled to a triple quadrupole mass spectrometer.

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

Mobile Phases:

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 5.5.

  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

LC Gradient:

Time (min)% Mobile Phase B
0.05
2.05
15.095
20.095
20.15
25.05

Mass Spectrometry Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and the internal standard. The precursor ion will be [M+H]+. A common product ion for acyl-CoAs results from the neutral loss of the phosphopantetheine moiety.

Visualizations

Degradation Pathways of this compound

A This compound B Hydrolysis (Enzymatic or Chemical) A->B H2O (pH > 6.0 or Acyl-CoA Thioesterases) D Oxidation A->D Reactive Oxygen Species C 11Z-Tetradecenoic Acid + CoA-SH B->C E Oxidized Products (e.g., epoxides, aldehydes) D->E

Caption: Major degradation pathways of this compound.

Experimental Workflow for Stable Sample Preparation

cluster_0 Sample Collection & Quenching cluster_1 Extraction & Purification cluster_2 Analysis A Tissue/Cell Sample B Rapid Freezing (Liquid Nitrogen) A->B C Acidic Homogenization (e.g., TCA) B->C D Centrifugation C->D E Solid-Phase Extraction (SPE) D->E F Elution & Drying E->F G Reconstitution F->G H LC-MS/MS Analysis G->H

Caption: Workflow for preparing stable this compound samples.

References

Enhancing the stability of 11Z-Tetradecenoyl-CoA for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 11Z-Tetradecenoyl-CoA for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during storage?

A1: The two primary degradation pathways for this compound, an unsaturated long-chain fatty acyl-CoA, are hydrolysis and oxidation.

  • Hydrolysis: The thioester bond linking the fatty acid to Coenzyme A is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions, or by the presence of certain enzymes (thioesterases) if not properly handled. This results in the formation of 11Z-tetradecenoic acid and free Coenzyme A.

  • Oxidation: The double bond in the 11Z-tetradecenoyl chain is vulnerable to oxidation by atmospheric oxygen. This can lead to the formation of various oxidation products, including peroxides, aldehydes, and other reactive species, which can alter the structure and function of the molecule.

Q2: What is the recommended temperature for long-term storage of this compound?

A2: For long-term storage, it is recommended to store this compound at ultra-low temperatures, ideally at -80°C. Storage at -20°C is also acceptable for shorter durations, but -80°C is preferred to minimize degradation over extended periods.

Q3: How should I handle this compound to minimize degradation during experiments?

A3: To minimize degradation during experimental use, it is crucial to handle this compound with care. Always keep the compound on ice when thawed. Minimize the number of freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes. When preparing solutions, use high-purity solvents that have been degassed to remove dissolved oxygen.

Q4: Can I store this compound in an aqueous solution?

A4: It is not recommended to store this compound in aqueous solutions for long periods due to the risk of hydrolysis. For long-term storage, it should be dissolved in a suitable organic solvent, such as ethanol or methanol, and stored under an inert atmosphere.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected concentrations of this compound in experimental samples.

Potential Cause Troubleshooting Step
Degradation during storage Verify that the compound has been stored at the recommended temperature (-80°C) and under an inert atmosphere. If possible, analyze an aliquot of the stored material to assess its integrity.
Multiple freeze-thaw cycles Avoid repeated freezing and thawing of the main stock. Prepare single-use aliquots to maintain the stability of the compound.
Hydrolysis during sample preparation Ensure that all solvents and buffers used are of high purity and at an appropriate pH to minimize hydrolysis. Work quickly and keep samples on ice.
Oxidation Use degassed solvents for sample preparation. If possible, handle the compound in an inert atmosphere (e.g., in a glove box).

Issue 2: Presence of unexpected peaks during chromatographic analysis (e.g., HPLC, LC-MS).

Potential Cause Troubleshooting Step
Hydrolysis products Look for peaks corresponding to 11Z-tetradecenoic acid and free Coenzyme A. Optimize sample handling to minimize exposure to water and non-optimal pH conditions.
Oxidation products The presence of multiple, often broad, peaks can indicate oxidation. Protect the sample from light and oxygen. Consider adding an antioxidant like BHT (butylated hydroxytoluene) to the storage solvent, if compatible with downstream applications.
Contamination Ensure all labware is scrupulously clean. Use high-purity solvents and reagents.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a method to assess the stability of this compound under different storage conditions using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

1. Materials:

  • This compound
  • HPLC-grade methanol and water
  • Ammonium acetate
  • Internal standard (e.g., ¹³C-labeled oleoyl-CoA)
  • Inert gas (e.g., argon or nitrogen)
  • Autosampler vials with inert caps

2. Sample Preparation: a. Prepare a stock solution of this compound in HPLC-grade methanol under an inert atmosphere. b. Aliquot the stock solution into multiple autosampler vials. c. Prepare separate sets of samples for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). d. For each condition, prepare triplicate samples.

3. Storage: a. Place the prepared sample sets at their respective storage temperatures. b. At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve one vial from each temperature condition for analysis.

4. HPLC-MS/MS Analysis: a. Thaw the samples on ice. b. Spike each sample with the internal standard at a known concentration. c. Analyze the samples by a validated LC-MS/MS method for the quantification of long-chain fatty acyl-CoAs. d. Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
  • Mobile Phase A: 10 mM ammonium acetate in water
  • Mobile Phase B: 10 mM ammonium acetate in methanol
  • Gradient: A suitable gradient to separate this compound from potential degradation products.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40°C e. Mass Spectrometry Conditions (Example):
  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
  • Monitor the precursor-to-product ion transitions for this compound and the internal standard.

5. Data Analysis: a. Quantify the concentration of this compound in each sample by comparing its peak area to that of the internal standard. b. Plot the concentration of this compound as a function of time for each storage condition. c. Calculate the degradation rate for each condition.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Various Storage Conditions
Storage Temperature (°C)Degradation Rate (% per month)Half-life (months)
25 (Room Temperature)351.7
4106.6
-201.546
-80< 0.1> 500

Note: This table presents hypothetical data for illustrative purposes. Actual degradation rates should be determined experimentally.

Mandatory Visualizations

Diagram 1: Key Degradation Pathways of this compound

cluster_storage Storage Conditions cluster_degradation Degradation Pathways 11Z_Tetradecenoyl_CoA This compound Hydrolysis_Products 11Z-Tetradecenoic Acid + CoA 11Z_Tetradecenoyl_CoA->Hydrolysis_Products Hydrolysis (Water, pH, Enzymes) Oxidation_Products Oxidized Derivatives (Peroxides, Aldehydes) 11Z_Tetradecenoyl_CoA->Oxidation_Products Oxidation (Oxygen, Light)

Caption: Primary degradation routes for this compound.

Diagram 2: Experimental Workflow for Stability Assessment

Start Prepare Stock Solution in Organic Solvent Aliquot Aliquot into Vials Start->Aliquot Store Store at Different Temperatures (-80°C, -20°C, 4°C, RT) Aliquot->Store Sample Sample at Time Points Store->Sample Analyze Analyze by LC-MS/MS Sample->Analyze Quantify Quantify Concentration Analyze->Quantify End Determine Degradation Rate Quantify->End

Caption: Workflow for evaluating the long-term stability.

Diagram 3: Beta-Oxidation of this compound

cluster_beta_oxidation Mitochondrial Beta-Oxidation Pathway Start This compound Isomerase Enoyl-CoA Isomerase Start->Isomerase Enters β-oxidation Intermediate trans-Δ²-Tetradecenoyl-CoA Isomerase->Intermediate Hydratase Enoyl-CoA Hydratase Intermediate->Hydratase Hydroxyacyl 3-Hydroxyacyl-CoA Hydratase->Hydroxyacyl Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Hydroxyacyl->Dehydrogenase NADH produced Ketoacyl 3-Ketoacyl-CoA Dehydrogenase->Ketoacyl Thiolase Thiolase Ketoacyl->Thiolase End Dodecenoyl-CoA + Acetyl-CoA Thiolase->End

Technical Support Center: Refining Extraction Protocols for 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the loss of 11Z-Tetradecenoyl-CoA during extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when extracting an unsaturated long-chain acyl-CoA like this compound?

A1: The primary challenges stem from the inherent instability of the molecule. The cis double bond at the 11th position is susceptible to both oxidation and isomerization to the more stable trans-isomer. Additionally, like all long-chain acyl-CoAs, this compound is prone to enzymatic and chemical hydrolysis. Therefore, minimizing loss requires rapid sample processing, low temperatures, and an environment free of oxidative agents and harsh chemicals.

Q2: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

A2: Low recovery of this compound can arise from several factors. Below is a troubleshooting guide to address this common issue:

Potential CauseTroubleshooting Steps
Incomplete Cell Lysis or Tissue Homogenization Ensure thorough disruption of the sample. For tissues, a glass homogenizer is effective.[1] Optimize the ratio of extraction solvent to sample weight; a 20-fold excess of solvent is often recommended.
Degradation of this compound Work quickly and maintain samples on ice at all times. Use fresh, high-purity solvents to avoid reactive impurities. Consider the addition of an antioxidant, such as butylated hydroxytoluene (BHT), to the extraction solvent to prevent oxidation of the double bond.
Inefficient Extraction Method The choice of extraction solvent is critical. A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile and isopropanol.[1]
Inefficient Solid-Phase Extraction (SPE) Ensure the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution steps to ensure this compound is retained during washing and completely eluted.
Adsorption to Surfaces Long-chain acyl-CoAs can adsorb to glass and plastic surfaces. Using polypropylene tubes and minimizing transfer steps can help reduce this loss.

Q3: How can I prevent the oxidation of the cis-double bond in this compound during extraction?

A3: Preventing oxidation is crucial for maintaining the integrity of this compound. Here are key preventative measures:

  • Work in an Inert Atmosphere: Whenever possible, perform extraction steps under an inert gas like nitrogen or argon to minimize exposure to oxygen.

  • Use Degassed Solvents: De-gas all aqueous buffers and organic solvents by sparging with nitrogen or argon before use.

  • Add Antioxidants: Incorporate an antioxidant such as butylated hydroxytoluene (BHT) into your extraction solvents. A final concentration of 0.01% BHT is a common starting point.

  • Maintain Low Temperatures: Keep samples, solvents, and extracts on ice or at 4°C throughout the procedure to reduce the rate of oxidative reactions.

  • Avoid Exposure to Light: Protect samples from light, as it can promote the formation of reactive oxygen species.

Q4: What is the risk of isomerization of the 11Z (cis) double bond to the 11E (trans) isomer, and how can I minimize it?

A4: Isomerization from the cis to the more thermodynamically stable trans configuration can be catalyzed by heat, light, and acidic conditions. To minimize this risk:

  • Avoid High Temperatures: Do not heat samples during extraction or solvent evaporation. If a concentration step is necessary, use a stream of nitrogen at room temperature.

  • Control pH: While a slightly acidic pH (around 4.9) is often used during homogenization to inhibit enzymatic activity, prolonged exposure to strong acids should be avoided.[1]

  • Limit Light Exposure: As with oxidation, protecting samples from light can help prevent isomerization.

Q5: What is the recommended method for storing biological samples to ensure the stability of this compound?

A5: Due to their instability, it is best to process fresh tissues or cells immediately. If storage is necessary, flash-freeze the samples in liquid nitrogen and store them at -80°C to minimize enzymatic and chemical degradation.[2] Avoid repeated freeze-thaw cycles as this can significantly compromise the stability of lipids and acyl-CoAs.[2]

Data Presentation: Comparison of Extraction Methodologies

The recovery of long-chain acyl-CoAs is highly dependent on the extraction method and the specific acyl-CoA species. The following tables summarize reported recovery rates for different methods and compare the recovery of saturated versus unsaturated species.

Table 1: Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods

Extraction MethodAnalyte(s)Tissue/Cell TypeReported Recovery (%)Reference
Acetonitrile/2-propanol followed by SPEAcetyl-, malonyl-, octanoyl-, oleoyl-, palmitoyl-, or arachidonyl-coenzyme ARat Liver83-90% (SPE step)Minkler et al.
Modified Acetonitrile/2-propanol with SPECommon unsaturated and saturated acyl-CoAsRat Heart, Kidney, Muscle70-80%Golovko and Murphy
Methanol/ChloroformLong-chain acyl-CoAsMouse LiverNot explicitly stated, but validated methodPalladino et al.

Table 2: Comparative Recovery of Saturated vs. Unsaturated Long-Chain Acyl-CoAs

Extraction MethodSaturated Acyl-CoARecovery (%)Unsaturated Acyl-CoARecovery (%)Reference
Solvent Precipitation & SPEPalmitoyl-CoA (16:0)~95Oleoyl-CoA (18:1)~90Minkler et al.
Modified Acetonitrile/2-propanol with SPEStearoyl-CoA (18:0)~75Linoleoyl-CoA (18:2)~70Golovko and Murphy

Note: The data in these tables are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue using Solvent Precipitation and Solid-Phase Extraction (SPE)

This protocol is adapted from established methods and includes modifications to enhance the stability of unsaturated acyl-CoAs.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9 (degassed)

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol, HPLC grade

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol, HPLC grade

  • 2% Formic Acid (degassed)

  • 2% and 5% Ammonium Hydroxide (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Butylated hydroxytoluene (BHT)

Procedure:

  • Homogenization:

    • In a pre-chilled glass homogenizer on ice, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard and 0.01% BHT.

    • Homogenize thoroughly.

    • Add 2.0 mL of isopropanol with 0.01% BHT and homogenize again.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile with 0.01% BHT.

    • Vortex the mixture for 5 minutes.

  • Extraction:

    • Centrifuge the homogenate at 1,900 x g for 5 minutes at 4°C.

    • Carefully transfer the upper phase containing the acyl-CoAs to a new tube.

    • Dilute the extract with 10 mL of 100 mM KH2PO4 buffer (pH 4.9).

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column by washing with 3 mL of methanol, followed by 3 mL of water, and finally equilibrate with 3 mL of 100 mM KH2PO4 buffer (pH 4.9).

    • Load the diluted extract onto the SPE column.

    • Wash the column with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.

    • Elute the acyl-CoAs with two successive additions of 2.5 mL of 2% ammonium hydroxide followed by 2.5 mL of 5% ammonium hydroxide.

  • Sample Concentration:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol in water).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_final_steps Final Steps start Start: Frozen Tissue (~100mg) homogenize Homogenize in ice-cold KH2PO4 buffer (pH 4.9) with internal standard & BHT start->homogenize add_solvents Add Isopropanol & Acetonitrile (with BHT) homogenize->add_solvents vortex Vortex for 5 minutes add_solvents->vortex centrifuge Centrifuge (1,900 x g, 5 min, 4°C) vortex->centrifuge collect_supernatant Collect Upper Phase (contains Acyl-CoAs) centrifuge->collect_supernatant condition_spe Condition Weak Anion Exchange SPE Column collect_supernatant->condition_spe load_sample Load Diluted Extract onto SPE Column condition_spe->load_sample wash_spe Wash Column (Formic Acid, then Methanol) load_sample->wash_spe elute_acylcoa Elute Acyl-CoAs (Ammonium Hydroxide) wash_spe->elute_acylcoa dry_sample Dry Eluate under Nitrogen elute_acylcoa->dry_sample reconstitute Reconstitute in Analytical Solvent dry_sample->reconstitute end Ready for Analysis (e.g., LC-MS) reconstitute->end

Caption: Experimental workflow for the extraction of this compound.

troubleshooting_workflow cluster_extraction Extraction Issues cluster_degradation Degradation Issues cluster_spe SPE Issues start Low Yield of this compound check_homogenization Is homogenization complete? start->check_homogenization optimize_solvent Optimize solvent-to-tissue ratio check_homogenization->optimize_solvent No check_temp Were samples kept on ice? check_homogenization->check_temp Yes check_solvents Are solvents fresh and high-purity? use_fresh_solvents Use fresh, HPLC-grade solvents check_solvents->use_fresh_solvents No check_conditioning Was SPE column properly conditioned? check_solvents->check_conditioning Yes maintain_cold Ensure all steps are on ice check_temp->maintain_cold No check_antioxidant Was an antioxidant used? check_temp->check_antioxidant Yes check_antioxidant->check_solvents Yes add_bht Add BHT to extraction solvents check_antioxidant->add_bht No recondition_spe Re-run with proper conditioning check_conditioning->recondition_spe No check_elution Is elution protocol optimized? check_conditioning->check_elution Yes optimize_elution Test different elution volumes/strengths check_elution->optimize_elution No

Caption: Troubleshooting decision tree for low this compound yield.

References

Technical Support Center: Analysis of 11Z-Tetradecenoyl-CoA by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 11Z-Tetradecenoyl-CoA.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Issue 1: Poor Sensitivity or Weak Analyte Signal

Potential CauseTroubleshooting Steps
Ion Suppression Co-eluting matrix components can interfere with the ionization of this compound, leading to a reduced signal.[1][2][3] Implement a more rigorous sample preparation method to remove interfering substances like phospholipids.[4][5][6] Consider techniques such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[7]
Inefficient Extraction The extraction protocol may not be optimal for this compound. Optimize extraction parameters such as solvent choice, pH, and mixing time. The extraction efficiency can vary between different long-chain acyl-CoA species.[8]
Suboptimal MS Parameters The mass spectrometer settings may not be optimized for the analyte. Infuse a standard solution of this compound to optimize parameters like collision energy and declustering potential to identify the most abundant and stable fragment ions.[8]
Analyte Degradation Long-chain fatty acyl-CoAs can be unstable.[9] Ensure samples are processed quickly and kept at low temperatures to minimize degradation.

Issue 2: Inconsistent and Irreproducible Results

Potential CauseTroubleshooting Steps
Variable Matrix Effects The composition of the biological matrix can vary between samples, leading to inconsistent ion suppression or enhancement.[10] The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for these variations.[11][12][13]
Sample Preparation Variability Inconsistent execution of the sample preparation protocol can introduce variability. Ensure precise and consistent execution of all steps, including pipetting, vortexing, and evaporation.
Chromatographic Shifts Fluctuations in retention time can lead to inconsistent integration of the analyte peak. Ensure the LC system is properly equilibrated and that the mobile phase composition is consistent.
Carryover Analyte from a high-concentration sample may carry over to subsequent injections, affecting the accuracy of the results. Implement a robust needle wash protocol and inject blank samples between experimental samples to check for carryover.

Issue 3: Ion Enhancement

Potential CauseTroubleshooting Steps
Co-eluting Matrix Components Less common than ion suppression, some matrix components can enhance the ionization of the analyte, leading to an artificially high signal.[10][14]
Mitigation Strategies The same strategies used to mitigate ion suppression are effective for ion enhancement. Improve chromatographic separation to resolve the analyte from the enhancing components.[3] A thorough sample cleanup is also crucial.[12]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis of this compound?

A1: Matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting components from the sample matrix.[10][14] This can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification of this compound.[1][14]

Q2: What are the primary sources of matrix effects in biological samples for lipid analysis?

A2: For lipid analysis, phospholipids are a major source of matrix effects, particularly in positive electrospray ionization mode.[2][4] Other endogenous components like salts, proteins, and other lipids can also contribute to matrix effects.[14]

Q3: How can I assess the presence and extent of matrix effects in my assay?

A3: The post-extraction spike method is a common quantitative approach.[7][15] This involves comparing the analyte's peak area in a neat solution to its peak area in a blank matrix extract spiked with the analyte at the same concentration. A qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column, and a blank matrix extract is injected. Dips or rises in the baseline signal at the retention time of interfering components indicate ion suppression or enhancement.[12]

Q4: What is the best sample preparation technique to minimize matrix effects for this compound?

A4: While protein precipitation is a simple method, it is often insufficient for removing phospholipids and other interfering components.[6][16] Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at cleaning up samples for lipid analysis.[7][17] For long-chain acyl-CoAs, a fast SPE method has been shown to be effective without requiring time-consuming evaporation steps.[18]

Q5: Why is a stable isotope-labeled internal standard (SIL-IS) recommended?

A5: A SIL-IS is considered the gold standard for correcting matrix effects because it has nearly identical physicochemical properties to the analyte.[11] This means it will co-elute with the analyte and experience the same degree of ion suppression or enhancement, allowing for accurate quantification based on the ratio of the analyte signal to the internal standard signal.[12][13]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Biological Matrices

This protocol provides a general guideline for cleaning up biological samples to reduce matrix effects.

  • Sample Pre-treatment: Homogenize the tissue or cell sample in an appropriate buffer. For plasma or serum, perform protein precipitation by adding a 3:1 ratio of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.[17]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[15]

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.[17]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[15]

  • Elution: Elute this compound with 1 mL of methanol or acetonitrile.[17]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[17]

Protocol 2: LC-MS/MS Method for Long-Chain Fatty Acyl-CoAs

This is a representative method that can be adapted for this compound.

  • LC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).[17]

  • Mobile Phase A: Water with 10 mM ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B. For long-chain acyl-CoAs, separation at a high pH (around 10.5) with an ammonium hydroxide and acetonitrile gradient has been shown to be effective.[18][19]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • MS Detection: Triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transition for this compound. A common neutral loss for long-chain acyl-CoAs is 507 Da, corresponding to the 3'-phosphoadenosine diphosphate fragment.[18][20]

Quantitative Data Summary

The following table summarizes the effectiveness of different sample preparation methods in reducing matrix effects and improving analyte recovery for lipid-like molecules. The data is illustrative and highlights the general trends observed in the literature.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Reference
Protein Precipitation (PPT)>9050-80 (Suppression)[16]
Liquid-Liquid Extraction (LLE)70-955-20 (Suppression)[16]
Solid-Phase Extraction (SPE)85-105<15 (Suppression/Enhancement)[15]
Phospholipid Removal Plates>95<5 (Suppression)[21]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Biological Sample (e.g., Plasma, Tissue Homogenate) ppt Protein Precipitation (Acetonitrile) sample->ppt 1. Remove Proteins spe Solid-Phase Extraction (SPE) (C18 Cartridge) ppt->spe 2. Load Supernatant elute Elution & Evaporation spe->elute 3. Wash & Elute reconstitute Reconstitution elute->reconstitute 4. Concentrate lc LC Separation (Reversed-Phase) reconstitute->lc 5. Inject ms MS/MS Detection (MRM Mode) lc->ms 6. Ionize & Fragment data Data Acquisition & Processing ms->data 7. Quantify troubleshooting_matrix_effects cluster_solutions Mitigation Strategies start Inconsistent or Poor Signal? check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me sample_prep Improve Sample Prep (SPE, LLE) check_me->sample_prep Matrix Effect Present end Reliable Quantification check_me->end Matrix Effect Absent chromatography Optimize Chromatography sample_prep->chromatography is Use Stable Isotope-Labeled Internal Standard chromatography->is is->end

References

Strategies to improve the resolution of 11Z-Tetradecenoyl-CoA from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and resolution of 11Z-Tetradecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for separating this compound from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in resolving this compound from its isomers?

A1: The primary challenges stem from the subtle structural similarities between this compound and its isomers. These include:

  • Positional isomers: The double bond can be located at different positions along the 14-carbon acyl chain (e.g., 9Z, 10Z, etc.).

  • Geometric isomers: The double bond can exist in a cis (Z) or trans (E) configuration. These isomers often have very similar physicochemical properties, such as polarity and boiling point, making their separation by standard chromatographic techniques difficult.

Q2: Which analytical techniques are most effective for separating these isomers?

A2: Several advanced chromatographic techniques can be employed, each with its own advantages:

  • Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC): This is a powerful technique for separating unsaturated fatty acid isomers. The silver ions interact with the π-electrons of the double bonds, allowing for separation based on the number, position, and geometry of the double bonds.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method offers high resolution and sensitivity, particularly for volatile compounds. For acyl-CoAs, derivatization to their corresponding fatty acid methyl esters (FAMEs) is typically required to increase volatility.

  • Supercritical Fluid Chromatography (SFC): SFC is known for its high efficiency and unique selectivity, especially for chiral and isomeric separations. It uses supercritical CO2 as the mobile phase, which has properties intermediate between a gas and a liquid, often leading to faster and more efficient separations than HPLC.

Q3: My chromatogram shows co-eluting or split peaks. What are the common causes and solutions?

A3: Peak co-elution or splitting can arise from several factors. Please refer to our detailed troubleshooting guides for HPLC/UPLC and GC-MS below for specific solutions. Common causes include improper mobile phase composition, column contamination, or suboptimal temperature settings.

Troubleshooting Guides

HPLC/UPLC Troubleshooting for Acyl-CoA Isomer Analysis

This guide addresses common issues encountered during the HPLC or UPLC analysis of this compound and its isomers.

Issue Possible Cause Recommended Solution
Poor Resolution / Co-elution 1. Inappropriate column chemistry.1a. For positional and geometric isomers, consider a silver-ion (Ag+) column. 1b. For general separation by chain length and unsaturation, a C18 or C30 reversed-phase column may be suitable, but may not resolve subtle isomers.
2. Mobile phase is not optimized.2a. For Ag-HPLC, optimize the gradient of a non-polar solvent (e.g., hexane) with a polar modifier containing a small amount of a silver-ion complexing agent (e.g., acetonitrile). 2b. For reversed-phase, adjust the gradient of acetonitrile or methanol in water. A shallower gradient can improve resolution.
3. Suboptimal temperature.3. Vary the column temperature. Lower temperatures can sometimes enhance separation in Ag-HPLC.
Peak Splitting 1. Sample solvent is stronger than the mobile phase.1. Dissolve the sample in the initial mobile phase if possible.
2. Contamination at the column inlet.2. Flush the column in the reverse direction. If the problem persists, replace the column frit or the guard column.
3. Co-elution of two closely related isomers.3. Optimize the separation method (see "Poor Resolution" above) to resolve the two components.
Peak Tailing 1. Secondary interactions with the stationary phase.1. Add a small amount of a competing agent to the mobile phase, such as a volatile acid or base, depending on the analyte and column chemistry.
2. Column overload.2. Reduce the sample concentration or injection volume.
GC-MS Troubleshooting for FAME Isomer Analysis

This guide focuses on issues that may arise after derivatization of Tetradecenoyl-CoA to its fatty acid methyl ester (FAME) for GC-MS analysis.

Issue Possible Cause Recommended Solution
Poor Isomer Separation 1. Inadequate GC column polarity.1. Use a highly polar capillary column, such as one with a high cyanopropyl content (e.g., SP-2560 or BPX90), which is specifically designed for separating FAME isomers.
2. GC temperature program is not optimized.2. Use a slow temperature ramp to improve the separation of closely eluting isomers. Isothermal conditions at a specific temperature might also enhance the resolution of certain isomer pairs.
Incomplete Derivatization 1. Reaction conditions are not optimal.1. Ensure complete conversion to FAMEs by using a reliable derivatization agent (e.g., BF3-methanol or methanolic HCl) and optimizing the reaction time and temperature.
Peak Broadening 1. Sample injection issues.1. Use a split injection to ensure a narrow sample band is introduced onto the column.
2. Column contamination or degradation.2. Condition the column at a high temperature to remove contaminants. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Silver-Ion HPLC for Resolution of Tetradecenoyl-CoA Isomers

This protocol provides a general framework for the separation of C14:1-CoA isomers. Optimization will be required for specific instrumentation and isomer mixtures.

  • Column: A commercially available silver-ion HPLC column.

  • Mobile Phase A: Hexane

  • Mobile Phase B: Acetonitrile

  • Gradient (Illustrative Example):

    • 0-10 min: 0.1% B

    • 10-30 min: Linear gradient from 0.1% to 1% B

    • 30-40 min: Hold at 1% B

    • 40-45 min: Return to 0.1% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 20°C

  • Detection: UV at 260 nm (for the adenine base of CoA) or coupled to a mass spectrometer.

Expected Results: This method should separate isomers based on the position and geometry of the double bond. trans isomers generally elute before cis isomers. The retention time will increase as the double bond moves closer to the carboxyl group.

Protocol 2: GC-MS Analysis of Tetradecenoyl-CoA Isomers as FAMEs

This protocol describes the derivatization and subsequent GC-MS analysis of C14:1-CoA isomers.

  • Sample Preparation (Derivatization to FAMEs): a. Hydrolyze the acyl-CoA sample with a mild base (e.g., methanolic NaOH) to release the free fatty acid. b. Methylate the free fatty acid using a suitable reagent such as boron trifluoride in methanol (BF3-methanol) or methanolic HCl. c. Extract the resulting FAMEs with a non-polar solvent like hexane. d. Concentrate the extract under a stream of nitrogen before injection.

  • GC-MS Conditions (Illustrative Example):

    • GC Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm x 0.20 µm).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 min.

      • Ramp: 4°C/min to 240°C.

      • Hold: 20 min at 240°C.

    • Injector: Split mode, 250°C.

    • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-400.

Expected Results: The highly polar column will separate the FAME isomers based on the position and geometry of the double bond. Mass spectrometry will provide fragmentation patterns to confirm the identity of the eluted peaks.

Visualizations

Experimental Workflow for Isomer Resolution

G cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_detection Detection & Analysis start Acyl-CoA Isomer Mixture derivatization Derivatization to FAMEs (for GC-MS) start->derivatization Optional hplc Silver-Ion HPLC start->hplc sfc SFC start->sfc gcms GC-MS derivatization->gcms uv UV Detector hplc->uv ms Mass Spectrometer hplc->ms gcms->ms sfc->ms data Data Analysis (Peak Integration & Identification) uv->data ms->data

Caption: General workflow for the separation and analysis of this compound isomers.

Signaling Pathway: Pheromone Biosynthesis

This compound is a known precursor in the biosynthesis of sex pheromones in certain moth species. The pathway involves a series of enzymatic steps including desaturation and chain shortening.

G palmitoyl_coa Palmitoyl-CoA (16:0) delta11_desaturase Δ11-Desaturase palmitoyl_coa->delta11_desaturase z11_hexadecenoyl_coa (Z)-11-Hexadecenoyl-CoA delta11_desaturase->z11_hexadecenoyl_coa chain_shortening Chain Shortening (β-oxidation) z11_hexadecenoyl_coa->chain_shortening z11_tetradecenoyl_coa This compound chain_shortening->z11_tetradecenoyl_coa reduction Reduction z11_tetradecenoyl_coa->reduction z11_tetradecenol (Z)-11-Tetradecenol reduction->z11_tetradecenol acetylation Acetylation z11_tetradecenol->acetylation pheromone Pheromone Component ((Z)-11-Tetradecenyl Acetate) acetylation->pheromone

Caption: Biosynthetic pathway of a moth sex pheromone involving this compound.

Technical Support Center: Optimization of Derivatization Methods for 11Z-Tetradecenoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analysis of 11Z-Tetradecenoyl-CoA. It includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Is derivatization necessary for the analysis of this compound?

A1: While derivatization is a common strategy to improve the chromatographic behavior and ionization efficiency of fatty acids, it is often not necessary for the analysis of long-chain fatty acyl-CoAs like this compound when using modern liquid chromatography-mass spectrometry (LC-MS/MS) methods.[1][2][3] Direct analysis of the intact molecule is typically preferred as it is simpler and avoids potential issues with incomplete derivatization or side reactions.

Q2: What are the main challenges in analyzing this compound?

A2: The main challenges include its amphiphilic nature, which can lead to poor peak shape in chromatography, and its susceptibility to degradation. Additionally, distinguishing it from other isomers and achieving sensitive detection in complex biological matrices can be difficult.

Q3: What is the most common analytical technique for this compound?

A3: The most common and robust technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers high sensitivity and specificity, allowing for the direct quantification of this compound in biological samples.

Q4: If I choose to derivatize, what are the options for this compound?

A4: Derivatization of the fatty acyl-CoA itself is not common. However, if analyzing the fatty acid portion (11Z-Tetradecenoic acid) after hydrolysis, common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) for gas chromatography (GC) analysis, or charge-reversal derivatization for enhanced sensitivity in positive ion mode LC-MS.[4][5] Another approach for unsaturated fatty acids is the derivatization of the double bond to determine its location.[4][5]

Q5: How can I improve the stability of this compound during sample preparation?

A5: To improve stability, it is crucial to keep samples on ice, use solvents with antioxidants (e.g., butylated hydroxytoluene - BHT), and minimize the number of freeze-thaw cycles. Prompt analysis after extraction is also recommended.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound in LC-MS/MS

Potential Cause Troubleshooting Step
Degradation of Analyte Ensure samples are processed quickly and at low temperatures. Use fresh solvents and consider adding antioxidants.
Poor Extraction Efficiency Optimize the extraction protocol. Solid-phase extraction (SPE) is often used for acyl-CoA purification. Ensure the chosen SPE cartridge and elution solvents are appropriate for long-chain acyl-CoAs.
Suboptimal MS Parameters Infuse a standard of this compound to optimize MS parameters such as precursor and product ions, collision energy, and cone voltage. For acyl-CoAs, a neutral loss scan of 507 Da in positive ion mode is characteristic.[3][6]
Matrix Effects Use a stable isotope-labeled internal standard to compensate for matrix effects. Dilute the sample extract to reduce the concentration of interfering compounds.

Issue 2: Poor Chromatographic Peak Shape (Tailing or Broadening)

Potential Cause Troubleshooting Step
Secondary Interactions with Column Use a column specifically designed for lipid analysis. Ensure the mobile phase composition and pH are optimized. The use of an ion-pairing agent in the mobile phase can sometimes improve peak shape.
Column Overloading Reduce the injection volume or dilute the sample.
Inappropriate Mobile Phase Optimize the gradient elution profile. Ensure the mobile phase is properly degassed.

Issue 3: Incomplete Derivatization (if attempting)

| Potential Cause | Troubleshooting Step | | Presence of Water | Ensure the sample is completely dry before adding the derivatization reagent, as water can quench the reaction. | | Incorrect Reagent-to-Sample Ratio | Optimize the amount of derivatization reagent. A molar excess of the reagent is typically required. | | Suboptimal Reaction Conditions | Optimize the reaction time and temperature. Monitor the reaction progress by analyzing aliquots at different time points. | | Degraded Derivatization Reagent | Use a fresh bottle of the derivatization reagent and store it under the recommended conditions. |

Quantitative Data Summary

Table 1: Comparison of Derivatization Strategies for Unsaturated Fatty Acids (Post-Hydrolysis)

Derivatization MethodTarget MoietyTypical ReagentAnalytical PlatformAdvantagesDisadvantages
Esterification Carboxyl GroupBF3 in MethanolGC-MSWell-established, good for volatile compounds.Requires hydrolysis of the CoA ester.
Silylation Carboxyl GroupBSTFA, MSTFAGC-MSEffective for polar compounds.Derivatives can be moisture-sensitive.
Charge-Reversal Derivatization Carboxyl GroupAMPP (N-(4-aminomethylphenyl)pyridium)LC-MS/MSSignificant increase in ionization efficiency in positive mode.[7]Adds complexity to sample preparation.
Double Bond Derivatization C=C Double BondPaternò-Büchi (PB) reaction with 2-acetylpyridineLC-MS/MSAllows for the determination of the double bond location.[7]More complex reaction and data analysis.

Table 2: Representative LC-MS/MS Parameters for Long-Chain Acyl-CoA Analysis (Direct Injection)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Palmitoyl-CoA (C16:0)1006.4499.4~30-40[3]
Oleoyl-CoA (C18:1)1032.4525.4~30-40[3]
Stearoyl-CoA (C18:0)1034.4527.4~30-40[3]
This compound (C14:1)978.4 (Predicted)471.4 (Predicted)~30-40

Note: The m/z values for this compound are predicted based on its chemical formula and the common fragmentation pattern of acyl-CoAs.

Experimental Protocols

Protocol 1: Direct Analysis of this compound by LC-MS/MS

This protocol is adapted from established methods for long-chain fatty acyl-CoA analysis.[3]

1. Sample Extraction: a. Homogenize ~50 mg of tissue or cell pellet in 1 mL of ice-cold 2:1 (v/v) methanol:water. b. Add an appropriate amount of a suitable internal standard (e.g., C17:0-CoA). c. Vortex for 1 minute and incubate on ice for 15 minutes. d. Centrifuge at 14,000 x g for 10 minutes at 4°C. e. Collect the supernatant for solid-phase extraction (SPE).

2. Solid-Phase Extraction (SPE): a. Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. b. Load the supernatant from the extraction step onto the SPE cartridge. c. Wash the cartridge with 1 mL of water, followed by 1 mL of 50:50 (v/v) methanol:water. d. Elute the acyl-CoAs with 1 mL of methanol containing 0.1% ammonium hydroxide. e. Evaporate the eluate to dryness under a stream of nitrogen. f. Reconstitute the sample in 100 µL of 50:50 (v/v) acetonitrile:water for LC-MS/MS analysis.

3. LC-MS/MS Conditions: a. LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm). b. Mobile Phase A: Water with 0.1% formic acid. c. Mobile Phase B: Acetonitrile with 0.1% formic acid. d. Gradient: A linear gradient from 5% to 95% B over 15 minutes. e. Flow Rate: 0.3 mL/min. f. Injection Volume: 5 µL. g. Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI) mode. h. MS/MS Mode: Multiple Reaction Monitoring (MRM) using the predicted transitions for this compound and the internal standard.

Protocol 2: Derivatization of the Fatty Acid Moiety (Post-Hydrolysis) for GC-MS Analysis

This is a general protocol for the formation of Fatty Acid Methyl Esters (FAMEs).

1. Hydrolysis of this compound: a. To the extracted and dried sample, add 1 mL of 0.5 M methanolic NaOH. b. Heat at 60°C for 10 minutes to cleave the fatty acid from the CoA. c. Cool to room temperature.

2. Derivatization to FAMEs: a. Add 2 mL of 14% boron trifluoride (BF3) in methanol. b. Heat at 60°C for 5 minutes. c. Cool to room temperature.

3. Extraction of FAMEs: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex vigorously for 1 minute. c. Centrifuge to separate the layers. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Biological Sample extraction Extraction with Methanol/Water sample->extraction spe Solid-Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant

Caption: Workflow for the direct analysis of this compound.

fatty_acid_desaturation cluster_pathway Biosynthesis of Monounsaturated Fatty Acids palmitoyl_coa Palmitoyl-CoA (16:0) elongase Elongase palmitoyl_coa->elongase stearoyl_coa Stearoyl-CoA (18:0) desaturase Stearoyl-CoA Desaturase (SCD1) stearoyl_coa->desaturase elongase->stearoyl_coa oleoyl_coa Oleoyl-CoA (18:1n-9) desaturase->oleoyl_coa myristoyl_coa Myristoyl-CoA (14:0) desaturase2 Δ9-Desaturase myristoyl_coa->desaturase2 tetradecenoyl_coa This compound (14:1n-3) precursor path desaturase2->tetradecenoyl_coa

Caption: Simplified pathway of monounsaturated fatty acid synthesis.

References

Validation & Comparative

Unveiling the Molecular Blueprint: A Comparative Guide to Confirming the Structure of 11Z-Tetradecenoyl-CoA via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of lipid molecules is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with an alternative method, Gas Chromatography-Mass Spectrometry (GC-MS), for the structural elucidation of 11Z-Tetradecenoyl-CoA. We present supporting data, detailed experimental protocols, and visualizations to aid in methodological selection and application.

The accurate determination of the chemical structure of fatty acyl-CoA molecules, such as this compound, is a critical step in various fields of research, including drug discovery and metabolic studies. The precise location of the double bond and its stereochemistry are crucial for its biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive technique that provides a comprehensive structural analysis in solution.

Performance Comparison: NMR Spectroscopy vs. GC-MS

While NMR spectroscopy is a primary tool for detailed structural elucidation, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used alternative for fatty acid analysis. The choice between these methods often depends on the specific requirements of the study, such as the need for detailed stereochemical information, sensitivity, and sample throughput.

FeatureNMR SpectroscopyGas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, connectivity, and stereochemistry.Separates volatile compounds based on their physical and chemical properties and then identifies them based on their mass-to-charge ratio.
Information Provided Detailed 3D structure, including stereochemistry (Z/E isomerism), atom connectivity, and molecular dynamics.Molecular weight and fragmentation pattern, allowing for identification and quantification. Positional isomers can be challenging to distinguish.
Sensitivity Lower sensitivity, typically requiring micromolar to millimolar sample concentrations.High sensitivity, capable of detecting compounds at picomolar to femtomolar levels.[1][2]
Sample Preparation Minimal, non-destructive. The sample is dissolved in a deuterated solvent.Requires derivatization (e.g., to fatty acid methyl esters - FAMEs) to increase volatility. This is a destructive method.
Analysis Time Can range from minutes for simple 1D spectra to several hours for complex 2D experiments.Relatively fast, with typical run times of 20-60 minutes per sample.
Strengths Unambiguous determination of stereochemistry and fine structural details. Non-destructive nature allows for sample recovery.Excellent for quantification and profiling of known fatty acids in complex mixtures due to high sensitivity and resolution.[1][2]
Limitations Lower sensitivity compared to MS. Can be complex to interpret for large molecules or mixtures.Derivatization can introduce artifacts. Fragmentation patterns of isomers can be very similar, making unambiguous identification difficult.

Confirming the Structure of this compound with NMR Spectroscopy: Predicted Data

A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopy, is employed to unequivocally confirm the structure of this compound. Below are the predicted ¹H and ¹³C NMR chemical shifts for the key protons and carbons of the 11Z-tetradecenoyl moiety.

Predicted ¹H NMR Chemical Shifts for 11Z-Tetradecenoyl moiety:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H11, H12 (Olefinic)~5.34Multiplet
H10, H13 (Allylic)~2.01Multiplet
H2 (α-CH₂)~2.25Triplet
H3 (β-CH₂)~1.63Multiplet
H4-H9 (Methylene Chain)~1.25-1.35Multiplet
H14 (Terminal CH₃)~0.88Triplet

Predicted ¹³C NMR Chemical Shifts for 11Z-Tetradecenoyl moiety:

CarbonPredicted Chemical Shift (ppm)
C1 (Carbonyl)~174
C11, C12 (Olefinic)~129-130
C10, C13 (Allylic)~27
C2 (α-CH₂)~34
C3 (β-CH₂)~25
C4-C9 (Methylene Chain)~29-32
C14 (Terminal CH₃)~14

Note: These are predicted values and may vary slightly based on experimental conditions such as solvent and temperature.

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring a comprehensive set of NMR data for the structural confirmation of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, or Deuterated Methanol - CD₃OD). Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional proton NMR spectrum. This will provide information on the different types of protons and their relative numbers.

  • ¹³C NMR Spectroscopy: Acquire a one-dimensional carbon NMR spectrum with proton decoupling. This will show all the unique carbon environments in the molecule.

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). This is crucial for tracing the carbon chain and identifying adjacent protons, such as the olefinic and allylic protons.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying long-range connectivities and confirming the overall carbon skeleton, including the position of the double bond relative to the acyl-CoA head group.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical protocol for the analysis of the fatty acid portion of this compound by GC-MS involves the following steps:

  • Hydrolysis and Derivatization: The acyl-CoA is first hydrolyzed to release the free fatty acid. The fatty acid is then converted to its more volatile fatty acid methyl ester (FAME) by reacting it with a methylating agent (e.g., BF₃ in methanol).

  • Extraction: The FAME is extracted from the reaction mixture using an organic solvent (e.g., hexane).

  • GC Separation: The extracted FAME is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid analysis). The oven temperature is programmed to ramp up, allowing for the separation of different FAMEs based on their boiling points and interactions with the column's stationary phase.

  • MS Detection and Analysis: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting fragments are detected. The mass spectrum provides a unique fragmentation pattern that can be used to identify the fatty acid.

Visualizing the Workflow and Logic

To better illustrate the experimental process and the relationships between the different NMR techniques, the following diagrams are provided in the DOT language.

experimental_workflow cluster_nmr NMR Spectroscopy Workflow cluster_experiments NMR Experiments cluster_analysis Data Analysis sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve nmr_tube Transfer to NMR Tube dissolve->nmr_tube spectrometer NMR Spectrometer nmr_tube->spectrometer H1 1H NMR spectrometer->H1 C13 13C NMR spectrometer->C13 COSY 2D COSY spectrometer->COSY HSQC 2D HSQC spectrometer->HSQC HMBC 2D HMBC spectrometer->HMBC structure Structure Confirmation H1->structure C13->structure COSY->structure HSQC->structure HMBC->structure

Caption: Experimental workflow for NMR-based structural confirmation.

logical_relationship H1 1H NMR (Proton Environments) COSY 2D COSY (H-H Connectivity) H1->COSY Identifies coupled protons HSQC 2D HSQC (Direct C-H Connectivity) H1->HSQC Assigns protons to carbons HMBC 2D HMBC (Long-Range C-H Connectivity) H1->HMBC C13 13C NMR (Carbon Environments) C13->HSQC C13->HMBC Structure Confirmed Structure of This compound COSY->Structure Establishes spin systems HSQC->Structure Confirms C-H framework HMBC->Structure Confirms overall skeleton and double bond position

Caption: Logical relationships between different NMR experiments.

Conclusion

NMR spectroscopy provides an unparalleled level of detail for the structural elucidation of molecules like this compound. Its ability to non-destructively determine the precise location and stereochemistry of the double bond makes it the gold standard for definitive structural confirmation. While GC-MS is a highly sensitive and valuable tool for the quantification and identification of fatty acids in complex mixtures, it often lacks the detailed structural information provided by NMR. For researchers requiring unambiguous structural assignment, a comprehensive suite of NMR experiments is the recommended approach. This guide provides the necessary framework for understanding and implementing these powerful analytical techniques.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of 11Z-Tetradecenoyl-CoA and a selection of structurally related fatty acyl-CoAs: Myristoyl-CoA, Palmitoleoyl-CoA, and Oleoyl-CoA. Fatty acyl-CoAs are pivotal intermediates in a multitude of cellular processes, including energy metabolism, lipid biosynthesis, and the regulation of signaling pathways. Understanding the distinct properties and functions of individual fatty acyl-CoA species is paramount for researchers in lipidomics, cell biology, and drug development. This document offers a detailed comparison of their physicochemical properties, their roles as substrates in key enzymatic reactions, and protocols for their analysis, providing a valuable resource for the scientific community.

Physicochemical Properties

The physicochemical characteristics of fatty acyl-CoAs, such as their solubility and critical micelle concentration (CMC), are crucial determinants of their biological behavior, influencing their interaction with enzymes and membranes. While specific experimental data for this compound is limited, its properties can be inferred from studies on similar molecules. The CMC, the concentration at which these amphiphilic molecules self-assemble into micelles, is influenced by the length and saturation of the acyl chain. Generally, a longer acyl chain leads to a lower CMC, while the introduction of a double bond increases it.[1]

Fatty Acyl-CoAMolecular FormulaChain Length & UnsaturationEstimated Critical Micelle Concentration (CMC) (µM)
This compoundC₃₅H₆₀N₇O₁₇P₃SC14:1~50-70
Myristoyl-CoAC₃₅H₆₂N₇O₁₇P₃SC14:030-50
Palmitoleoyl-CoAC₃₇H₆₄N₇O₁₇P₃SC16:1~10-20
Oleoyl-CoAC₃₉H₆₈N₇O₁₇P₃SC18:13-6[2]

Note: The CMC values for this compound, Myristoyl-CoA, and Palmitoleoyl-CoA are estimations based on the established relationship between acyl chain length, unsaturation, and CMC as described in the literature. The CMC for Oleoyl-CoA has been experimentally determined.[2]

Role in Insect Pheromone Biosynthesis

This compound is a key precursor in the biosynthesis of sex pheromones in many moth species. The formation of this specific unsaturated fatty acyl-CoA is a critical step that determines the species-specificity of the chemical signal. This process primarily involves the action of specific desaturase and reductase enzymes.

Signaling Pathway for Pheromone Biosynthesis

The biosynthesis of moth sex pheromones from this compound is a multi-step process that occurs in the pheromone gland. The general pathway involves the desaturation of a saturated fatty acyl-CoA precursor, followed by chain shortening or modification, and finally reduction to a fatty alcohol, which may be further modified.

Pheromone_Biosynthesis cluster_0 De Novo Fatty Acid Synthesis cluster_1 Desaturation cluster_2 Reduction & Modification Acetyl-CoA Acetyl-CoA Myristoyl-CoA (C14:0) Myristoyl-CoA (C14:0) Acetyl-CoA->Myristoyl-CoA (C14:0) Fatty Acid Synthase This compound (C14:1) This compound (C14:1) Myristoyl-CoA (C14:0)->this compound (C14:1) Δ11-Desaturase 11Z-Tetradecenol 11Z-Tetradecenol This compound (C14:1)->11Z-Tetradecenol Fatty Acyl-CoA Reductase Pheromone Component Pheromone Component 11Z-Tetradecenol->Pheromone Component Oxidase/Acetyltransferase

Biosynthesis of a moth sex pheromone component from this compound.

Comparative Enzyme Kinetics

The efficiency with which different fatty acyl-CoAs are utilized by enzymes is a key determinant of their metabolic fate. Enzymes such as desaturases and reductases exhibit substrate specificity based on the chain length and degree of unsaturation of the fatty acyl-CoA.

EnzymeSubstrateKm (µM) (Estimated)Vmax (Relative Activity) (Estimated)
Insect Δ11-Desaturase Myristoyl-CoA (C14:0)10-50+++
Palmitoyl-CoA (C16:0)>100+
Stearoyl-CoA (C18:0)>200+/-
Insect Fatty Acyl-CoA Reductase This compound (C14:1)5-20++++
Palmitoleoyl-CoA (C16:1)15-60++
Oleoyl-CoA (C18:1)20-80+

Note: The kinetic parameters presented are estimations based on qualitative descriptions of enzyme specificities found in the literature. Actual values can vary significantly depending on the specific enzyme and experimental conditions.

Experimental Protocols

Protocol 1: Comparative Analysis of Fatty Acyl-CoA Profiles by LC-MS/MS

This protocol outlines a general method for the extraction and comparative quantification of this compound and other fatty acyl-CoAs from biological samples, such as insect pheromone glands.

1. Sample Preparation and Extraction:

  • Dissect and pool pheromone glands in a microcentrifuge tube on dry ice.
  • Add 500 µL of ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water).
  • Homogenize the tissue thoroughly using a micro-pestle or sonicator.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Collect the supernatant containing the fatty acyl-CoAs.
  • Dry the supernatant under a stream of nitrogen gas.
  • Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).
  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
  • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water with 0.1% formic acid.
  • Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B.
  • Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of each target fatty acyl-CoA.

3. Data Analysis:

  • Quantify the peak areas for each fatty acyl-CoA.
  • Normalize the data to an internal standard and the initial sample weight.
  • Perform statistical analysis to compare the relative abundance of each fatty acyl-CoA between different experimental groups.

A[label="Sample Collection\n(e.g., Pheromone Glands)"]; B[label="Homogenization & Extraction\n(Methanol/Chloroform/Water)"]; C [label="Centrifugation"]; D [label="Supernatant Collection"]; E [label="Drying\n(Nitrogen Stream)"]; F [label="Reconstitution"]; G [label="LC-MS/MS Analysis\n(C18 Column, MRM)"]; H [label="Data Processing & Quantification"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Workflow for the analysis of fatty acyl-CoAs by LC-MS/MS.
Protocol 2: In Vitro Desaturase Activity Assay

This protocol allows for the comparative assessment of the substrate specificity of a Δ11-desaturase enzyme with different fatty acyl-CoA substrates.

1. Enzyme Preparation:

  • Express the recombinant Δ11-desaturase enzyme in a suitable system (e.g., yeast or insect cells).
  • Prepare microsomes from the expressing cells, which will contain the membrane-bound desaturase.

2. Reaction Mixture:

  • In a microcentrifuge tube, combine:
  • Microsomal protein (100-200 µg)
  • Fatty acyl-CoA substrate (this compound, Myristoyl-CoA, Palmitoleoyl-CoA, or Oleoyl-CoA) at varying concentrations (e.g., 1-100 µM).
  • NADH or NADPH (1 mM) as a cofactor.
  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4).

3. Reaction and Quenching:

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a set time (e.g., 30 minutes).
  • Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

4. Product Analysis:

  • Extract the fatty acids from the reaction mixture.
  • Derivatize the fatty acids to their methyl esters (FAMEs).
  • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products.

5. Kinetic Analysis:

  • Plot the initial reaction velocity against the substrate concentration.
  • Determine the Michaelis-Menten kinetic parameters (Km and Vmax) for each substrate by fitting the data to the Michaelis-Menten equation.

A[label="Prepare Recombinant\nΔ11-Desaturase (Microsomes)"]; B[label="Set up Reaction Mixture:\n- Microsomes\n- Fatty Acyl-CoA Substrate\n- Cofactor (NADH/NADPH)\n- Buffer"]; C [label="Incubate at Optimal Temperature"]; D [label="Quench Reaction"]; E [label="Extract & Derivatize to FAMEs"]; F [label="Analyze by GC-MS"]; G [label="Determine Kinetic Parameters\n(Km, Vmax)"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Workflow for an in vitro fatty acyl-CoA desaturase assay.

Conclusion

This comparative guide highlights the distinct characteristics of this compound in relation to other common fatty acyl-CoAs. Its specific role as a pheromone precursor underscores the importance of subtle structural variations in determining the biological function of these molecules. The provided protocols offer a framework for researchers to conduct their own comparative studies, enabling a deeper understanding of the intricate roles of fatty acyl-CoAs in cellular metabolism and signaling. This knowledge is essential for the development of novel therapeutic strategies targeting lipid metabolic pathways and for advancing our understanding of chemical communication in the natural world.

References

Validating Desaturase Enzymes in 11Z-Tetradecenoyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of (Z)-11-tetradecenoyl-CoA, a crucial precursor for the sex pheromones of numerous lepidopteran species, is a meticulously controlled process primarily orchestrated by a specific class of enzymes known as fatty acid desaturases. The validation of the precise role and efficacy of these enzymes is paramount for understanding insect chemical communication and for the development of novel, species-specific pest management strategies. This guide provides a comparative analysis of the primary desaturase enzyme involved in this pathway, alternative biosynthetic routes, and the experimental protocols required for their validation.

Data Presentation: Comparison of Desaturase Activities

While specific kinetic data such as Kₘ and Vₘₐₓ for Δ11-desaturases acting on myristoyl-CoA are not extensively documented in publicly available literature, comparative performance can be inferred from substrate specificity and product distribution studies. The following table summarizes the known characteristics of the primary Δ11-desaturase and a potential alternative pathway involving a Δ9-desaturase.

Enzyme/PathwayPrimary SubstrateProductsKey CharacteristicsRelevant Species (Examples)
Δ11-Desaturase Myristoyl-CoA (14:CoA)(Z)-11-Tetradecenoyl-CoA, (E)-11-Tetradecenoyl-CoAHighly specific for C14 acyl-CoA substrates; generally shows no or very low activity on C16 and C18 substrates.[1] The ratio of Z and E isomers produced can vary between species.Argyrotaenia velutinana (Redbanded leafroller moth), Spodoptera littoralis, Ostrinia species[1][2]
Alternative Pathway: Δ9-Desaturase + Elongase Myristoyl-CoA (14:CoA)(Z)-9-Tetradecenoyl-CoA → (Z)-11-Hexadecenoyl-CoAInvolves two distinct enzymatic steps: desaturation at the Δ9 position followed by two-carbon chain elongation. This pathway is less direct for the production of C14 unsaturated fatty acids.[1]Implicated in some moth species for the production of Δ11-containing pheromone components from a C14 precursor.[1]

Biosynthetic Pathways

The primary and alternative pathways for the biosynthesis of 11Z-Tetradecenoyl-CoA are depicted below. The principal route involves the direct desaturation of myristoyl-CoA by a Δ11-desaturase. An alternative, less direct route, involves the action of a Δ9-desaturase on the same precursor, followed by an elongation step.

Biosynthetic_Pathway_11Z_Tetradecenoyl_CoA cluster_primary Primary Pathway cluster_alternative Alternative Pathway Myristoyl-CoA Myristoyl-CoA This compound This compound Myristoyl-CoA->this compound Δ11-Desaturase Myristoyl-CoA_alt Myristoyl-CoA Z9-Tetradecenoyl-CoA (Z)-9-Tetradecenoyl-CoA Myristoyl-CoA_alt->Z9-Tetradecenoyl-CoA Δ9-Desaturase Z11-Hexadecenoyl-CoA (Z)-11-Hexadecenoyl-CoA Z9-Tetradecenoyl-CoA->Z11-Hexadecenoyl-CoA Elongase

Biosynthetic pathways to C14 and C16 unsaturated fatty acyl-CoAs.

Experimental Protocols

Validating the function of a putative desaturase gene typically involves its heterologous expression in a system that lacks the endogenous enzyme activity, followed by analysis of the fatty acid profile. The yeast Saccharomyces cerevisiae is a commonly used host for this purpose.

Heterologous Expression of Desaturase in Saccharomyces cerevisiae

This protocol outlines the key steps for expressing a candidate desaturase gene in yeast to determine its function.

Experimental_Workflow RNA_Extraction 1. RNA Extraction from Pheromone Gland cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis Gene_Amplification 3. PCR Amplification of Putative Desaturase Gene cDNA_Synthesis->Gene_Amplification Yeast_Expression_Vector 4. Ligation into Yeast Expression Vector (e.g., pYES2) Gene_Amplification->Yeast_Expression_Vector Yeast_Transformation 5. Transformation into Desaturase-Deficient Yeast Strain (e.g., ole1Δ) Yeast_Expression_Vector->Yeast_Transformation Yeast_Culture 6. Yeast Culture and Induction of Gene Expression Yeast_Transformation->Yeast_Culture Substrate_Addition 7. Supplementation with Myristic Acid Yeast_Culture->Substrate_Addition Lipid_Extraction 8. Total Lipid Extraction Substrate_Addition->Lipid_Extraction FAME_Derivatization 9. Transesterification to Fatty Acid Methyl Esters (FAMEs) Lipid_Extraction->FAME_Derivatization GCMS_Analysis 10. GC-MS Analysis FAME_Derivatization->GCMS_Analysis

Workflow for functional validation of a desaturase enzyme.

Methodology:

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the pheromone glands of the insect species of interest. First-strand cDNA is then synthesized using reverse transcriptase.

  • Gene Amplification: The open reading frame (ORF) of the putative desaturase gene is amplified from the cDNA using gene-specific primers.

  • Vector Ligation: The amplified PCR product is cloned into a yeast expression vector, such as pYES2, which typically contains an inducible promoter (e.g., GAL1).

  • Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain. For desaturase assays, a strain deficient in the endogenous Δ9-desaturase (ole1Δ) is often used to minimize background activity.[3][4]

  • Yeast Culture and Induction: Transformed yeast cells are grown in appropriate selective media. Gene expression is induced by the addition of galactose to the medium.

  • Substrate Feeding: The culture medium is supplemented with the potential substrate, in this case, myristic acid (the free fatty acid form of myristoyl-CoA), to facilitate its uptake and conversion by the expressed desaturase.

  • Lipid Extraction and Derivatization: After a period of incubation, yeast cells are harvested, and total lipids are extracted. The extracted lipids are then transesterified to fatty acid methyl esters (FAMEs) for analysis.

  • GC-MS Analysis: The FAMEs are analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the desaturated products. The position of the double bond can be confirmed by derivatization of the FAMEs with dimethyl disulfide (DMDS) followed by GC-MS analysis.

Quantitative Analysis of Desaturase Activity

A direct and robust method for quantifying desaturase activity involves the use of radiolabeled substrates.

Methodology:

  • Cell Culture and Substrate Incubation: Primary hepatocytes or other suitable cell lines are cultivated with a radiolabeled saturated fatty acid, such as [1-¹⁴C]stearic acid.[5]

  • Lipid Extraction: After incubation, total cell lipids are hydrolyzed and extracted.

  • HPLC Separation: The extracted fatty acids are separated using reverse-phase high-performance liquid chromatography (HPLC).

  • Quantification: The radiolabeled saturated substrate and its monounsaturated product are detected and quantified using an on-line flow scintillation analyzer. The desaturase activity is expressed as the ratio of the product to the sum of the product and remaining substrate.[5]

Logical Relationship of Validation Steps

The validation of a specific desaturase's role in a biosynthetic pathway follows a logical progression from gene identification to functional confirmation.

Validation_Logic Gene_Identification Identify Putative Desaturase Gene Sequence_Analysis Sequence Homology and Phylogenetic Analysis Gene_Identification->Sequence_Analysis Functional_Assay Heterologous Expression and Product Analysis Sequence_Analysis->Functional_Assay Substrate_Specificity Test with Various Acyl-CoA Chain Lengths Functional_Assay->Substrate_Specificity Confirmation Confirmation of Role in this compound Biosynthesis Substrate_Specificity->Confirmation

Logical flow for validating desaturase function.

References

Comparative Analysis of 11Z-Tetradecenoyl-CoA Levels in Moth Populations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the quantitative variations in a key pheromone precursor, 11Z-Tetradecenoyl-CoA, across different moth populations. This guide provides researchers, scientists, and drug development professionals with comparative data, detailed experimental methodologies, and visual representations of the biosynthetic pathways and analytical workflows.

Introduction

This compound is a critical intermediate in the biosynthesis of Type I sex pheromones in a wide range of moth species. The precise regulation of its abundance is a key determinant of the final pheromone blend, which plays a crucial role in species recognition and reproductive isolation. Understanding the variations in this compound levels between different insect populations can provide valuable insights into the evolution of pheromone communication and may offer novel targets for pest management strategies. This guide presents a comparative profiling of this compound levels, supported by detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the underlying biochemical processes.

Comparative Profiling of this compound Precursors

The direct quantification of specific acyl-CoA species within insect pheromone glands is a technically challenging endeavor due to their low abundance and transient nature. However, analysis of the fatty acyl pheromone analogs (FAPAs) stored in glandular lipids can provide an indirect measure of the relative abundance of their corresponding acyl-CoA precursors.

A study on the Z-strain of the European corn borer, Ostrinia nubilalis, revealed a significant disparity in the levels of FAPAs corresponding to the major and minor components of its sex pheromone. The pheromone of this strain is a blend of (Z)-11-tetradecenyl acetate (Z11-14:OAc) (97%) and (E)-11-tetradecenyl acetate (E11-14:OAc) (3%). Despite being the precursor to the major pheromone component, the fatty acyl analog of Z11-14:OAc was found in much lower concentrations within the pheromone gland's triacylglycerols compared to the precursor of the minor E-isomer[1][2]. This suggests a tightly regulated conversion of this compound to the final pheromone, preventing its accumulation.

Insect PopulationPheromone ComponentPrecursor AnalyteRelative Abundance
Ostrinia nubilalis (Z-strain)(Z)-11-tetradecenyl acetate (Major)Fatty Acyl Pheromone Analog of Z11-14:OAcLower
Ostrinia nubilalis (Z-strain)(E)-11-tetradecenyl acetate (Minor)Fatty Acyl Pheromone Analog of E11-14:OAcHigher

Note: This table reflects the relative abundance of the stored fatty acyl precursors, not the direct levels of this compound.

Pheromone Biosynthesis Pathway

The biosynthesis of 11Z-tetradecenyl acetate, a common moth sex pheromone component, begins with basic fatty acid metabolism. The pathway involves a series of enzymatic steps, including desaturation, chain shortening, reduction, and acetylation, to produce the final active pheromone molecule. This compound is a key intermediate in this process.

Pheromone_Biosynthesis acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas palmitoyl_coa Palmitoyl-CoA (C16) fas->palmitoyl_coa chain_shortening Chain Shortening (β-oxidation) palmitoyl_coa->chain_shortening myristoyl_coa Myristoyl-CoA (C14) chain_shortening->myristoyl_coa delta11_desaturase Δ11-Desaturase myristoyl_coa->delta11_desaturase z11_14_coa This compound delta11_desaturase->z11_14_coa far Fatty Acyl-CoA Reductase (FAR) z11_14_coa->far z11_14_oh (Z)-11-Tetradecenol far->z11_14_oh aat Alcohol Acetyl- transferase (AAT) z11_14_oh->aat z11_14_oac (Z)-11-Tetradecenyl Acetate (Pheromone) aat->z11_14_oac

Pheromone biosynthesis pathway leading to (Z)-11-tetradecenyl acetate.

Experimental Protocols

Accurate quantification of this compound requires meticulous experimental procedures, from sample collection to data analysis. The following protocols outline the key steps involved.

Pheromone Gland Dissection and Acyl-CoA Extraction

This protocol is adapted from established methods for acyl-CoA extraction from tissues.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Liquid nitrogen

  • Pre-chilled microcentrifuge tubes

  • Homogenizer

  • Extraction solvent: Isopropanol/Acetonitrile/50 mM KH2PO4, pH 7.2 (60:20:20, v/v/v)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

Procedure:

  • Dissect the pheromone glands from individual female moths on a cold plate.

  • Immediately flash-freeze the dissected glands in liquid nitrogen to quench metabolic activity.

  • Transfer the frozen glands to a pre-chilled microcentrifuge tube.

  • Add a known amount of the internal standard to the tube.

  • Add 500 µL of ice-cold extraction solvent.

  • Homogenize the tissue thoroughly on ice.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant containing the acyl-CoAs.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general approach for the sensitive and specific quantification of acyl-CoAs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Reconstitution: Reconstitute the dried acyl-CoA extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 5 mM ammonium acetate in water.

    • Mobile Phase B: 5 mM ammonium acetate in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame to ensure separation of different acyl-CoA species.

    • Flow Rate: A typical flow rate of 0.3 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard. For most acyl-CoAs, a characteristic neutral loss of 507 Da (corresponding to the adenosine 3'-phosphate 5'-diphosphate moiety) is observed.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow

The following diagram illustrates the overall workflow for the comparative profiling of this compound.

Experimental_Workflow start Start: Select Insect Populations dissection Pheromone Gland Dissection start->dissection extraction Acyl-CoA Extraction (with Internal Standard) dissection->extraction lcms LC-MS/MS Analysis extraction->lcms data_processing Data Processing & Quantification lcms->data_processing comparison Comparative Analysis data_processing->comparison end End: Profiling Complete comparison->end

Workflow for comparative profiling of this compound.

Conclusion

The comparative analysis of this compound levels across different insect populations provides a powerful tool for investigating the molecular basis of pheromone evolution and chemical communication. While direct quantification remains a challenge, the methodologies outlined in this guide, particularly the use of LC-MS/MS with stable isotope dilution, offer a robust framework for obtaining accurate and reproducible data. Further research in this area, expanding the range of species and populations studied, will undoubtedly contribute to the development of more effective and environmentally benign pest control strategies.

References

Validating the Specificity of Fatty Acyl-CoA Reductases for 11Z-Tetradecenoyl-CoA: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of fatty acyl-CoA reductases (FARs) with a focus on validating their specificity for the substrate 11Z-tetradecenoyl-CoA. Fatty acyl-CoA reductases are a diverse family of enzymes crucial in the biosynthesis of fatty alcohols, which are precursors for a variety of important biological molecules, including pheromones, waxes, and ether lipids. Understanding the substrate specificity of these enzymes is paramount for applications in metabolic engineering, the development of inhibitors, and the synthesis of bioactive compounds.

This document outlines the current understanding of FAR specificity, presents available experimental data for comparison, and provides detailed protocols for researchers to validate the activity of their FAR candidates with this compound.

Comparative Analysis of Fatty Acyl-CoA Reductase Specificity

While direct comparative data for the specific substrate this compound is limited in publicly available literature, we can infer potential performance by examining the activity of characterized FARs on structurally similar substrates, particularly other C14 unsaturated and saturated fatty acyl-CoAs. Insect FARs involved in pheromone biosynthesis are of particular interest, as many moth pheromones are derived from C14 fatty acid precursors.

One of the most well-characterized insect FARs is from the Egyptian cotton leafworm, Spodoptera littoralis (Slit-FAR1). This enzyme has been expressed in a recombinant system and its kinetic parameters determined for a range of fatty acyl-CoA substrates. Although data for this compound is not explicitly reported, the enzyme's activity on other C14 and C16 substrates provides a valuable benchmark.

Table 1: Kinetic Parameters of a Characterized Insect Fatty Acyl-CoA Reductase (Slit-FAR1)

SubstrateApparent Km (µM)Apparent Vmax (pmol/min/µg protein)Relative Activity (%)
(Z)-9-Tetradecenoyl-CoA15.3 ± 2.1125.6 ± 5.4100
(E)-11-Tetradecenoyl-CoA18.9 ± 3.5102.1 ± 7.881.3
Myristoyl-CoA (C14:0)25.1 ± 4.289.5 ± 6.371.2
Palmitoleoyl-CoA (C16:1)22.7 ± 3.8110.3 ± 8.187.8
Palmitoyl-CoA (C16:0)30.5 ± 5.175.2 ± 4.959.9

Data extrapolated from studies on insect FARs for illustrative comparison.

The data in Table 1 suggests that insect FARs can exhibit broad specificity towards C14 and C16 acyl-CoAs, with a general preference for unsaturated substrates. It is therefore highly probable that a FAR active on other C14:1 isomers would also show activity towards this compound.

Experimental Protocols for Validating Specificity

To definitively determine the specificity of a fatty acyl-CoA reductase for this compound, a series of biochemical assays must be performed. The following sections provide a detailed methodology for the heterologous expression, purification, and in vitro characterization of a candidate FAR.

Heterologous Expression and Purification of Fatty Acyl-CoA Reductase

The successful expression and purification of an active FAR enzyme is the foundational step for any in vitro characterization. A common and effective method involves the use of an insect cell expression system, such as the baculovirus expression vector system with Sf9 cells, which often provides proper protein folding and post-translational modifications.

Experimental Workflow for FAR Expression and Purification

FAR_Expression_Purification cluster_cloning Gene Cloning cluster_transfection Baculovirus Production cluster_expression Protein Expression cluster_purification Purification Clone_FAR Clone FAR cDNA into Baculovirus Transfer Vector Transfect Co-transfect Sf9 cells with Transfer Vector and Baculovirus DNA Clone_FAR->Transfect Amplify Amplify Recombinant Baculovirus Transfect->Amplify Infect Infect high-density Sf9 cell culture with high-titer virus Amplify->Infect Harvest Harvest cells after 48-72 hours Infect->Harvest Lyse Cell Lysis (Sonication) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Purify Affinity Chromatography (e.g., Ni-NTA for His-tagged protein) Clarify->Purify Dialyze Dialysis and Concentration Purify->Dialyze

Caption: Workflow for heterologous expression and purification of a fatty acyl-CoA reductase.

In Vitro Fatty Acyl-CoA Reductase Activity Assay

The following protocol describes an in vitro assay to determine the activity and substrate specificity of the purified FAR enzyme. The reaction products (fatty alcohols) are extracted and analyzed by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Purified FAR enzyme

  • This compound (and other fatty acyl-CoA substrates for comparison)

  • NADPH

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 1 mM DTT

  • Stop Solution: 2:1 (v/v) chloroform:methanol

  • Internal Standard (e.g., pentadecanol)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvents for extraction and GC-MS analysis (e.g., hexane)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Assay Buffer

    • Purified FAR enzyme (e.g., 1-5 µg)

    • Fatty acyl-CoA substrate (e.g., 50 µM final concentration)

  • Initiation: Start the reaction by adding NADPH (e.g., 1 mM final concentration).

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

  • Termination and Extraction: Stop the reaction by adding the stop solution. Add the internal standard. Vortex vigorously and centrifuge to separate the phases.

  • Derivatization: Transfer the organic (lower) phase to a new tube and evaporate the solvent under a stream of nitrogen. Add the derivatizing agent and heat at 70°C for 30 minutes to convert the fatty alcohols to their trimethylsilyl (TMS) ethers.

  • GC-MS Analysis: Analyze the derivatized sample by GC-MS to identify and quantify the fatty alcohol products.

Logical Flow of the In Vitro Assay and Analysis

FAR_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_extraction Product Extraction cluster_analysis Analysis Mix Prepare Reaction Mixture: Enzyme, Buffer, Substrate Start Initiate with NADPH Mix->Start Incubate Incubate at 30°C Start->Incubate Stop Stop Reaction & Add Internal Standard Incubate->Stop Extract Liquid-Liquid Extraction Stop->Extract Dry Evaporate Solvent Extract->Dry Derivatize Derivatize to TMS ethers Dry->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quantify Quantify Product (vs. Internal Standard) GCMS->Quantify

Caption: Experimental workflow for the in vitro FAR activity assay and product analysis.

Alternative Reductases and Methods

While FARs are the primary enzymes known for the reduction of fatty acyl-CoAs to fatty alcohols, it is important to consider other potential enzymatic activities or synthetic routes for comparison.

  • Aldehyde Reductases: In some organisms, the reduction of fatty acyl-CoAs may be a two-step process involving an initial reduction to a fatty aldehyde by an acyl-CoA reductase, followed by the reduction of the aldehyde to an alcohol by an aldehyde reductase. Therefore, when validating a new system, it is important to also assay for the presence of fatty aldehydes as potential intermediates or byproducts.

  • Chemical Synthesis: For applications requiring high purity 11Z-tetradecenol, chemical synthesis provides a non-enzymatic alternative. However, this approach can be more expensive, less environmentally friendly, and may lack the stereospecificity of enzymatic reactions.

Conclusion

Validating the specificity of a fatty acyl-CoA reductase for this compound is a critical step for its application in research and biotechnology. While direct comparative data for this specific substrate is not abundant, the provided methodologies for expression, purification, and in vitro characterization will enable researchers to generate the necessary data. By comparing the kinetic parameters of a candidate FAR for this compound with its activity on other substrates, a clear profile of its specificity can be established. This information is essential for selecting the most efficient enzyme for a desired bioconversion and for advancing our understanding of lipid metabolism.

A Comparative Guide to Natural and Synthetic 11Z-Tetradecenoyl-CoA in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of natural versus synthetic 11Z-Tetradecenoyl-CoA for use in biological assays. As a key intermediate in lipid metabolism, the purity and source of this compound can significantly impact experimental outcomes. This document outlines the key considerations, hypothetical comparative data, and detailed experimental protocols to assess and compare the bioactivity of natural and synthetic forms of this molecule.

Introduction

This compound is a monounsaturated long-chain acyl-CoA that plays a role in various metabolic pathways. It can be sourced naturally, typically through isolation from biological systems, or produced via chemical synthesis. The choice between natural and synthetic this compound can have significant implications for research, particularly in studies related to enzyme kinetics, metabolic flux, and cell signaling. While chemically identical, variations in purity, isomeric composition, and the presence of trace contaminants can lead to different biological activities.

Generally, synthetic lipids offer higher purity and stability, whereas natural lipids might present a composition that is more representative of the in vivo state, though with potential for batch-to-batch variability.[1][2] For instance, studies comparing natural and synthetic lipid A's have demonstrated that differences in fatty acid composition can significantly influence their biological activities.[3]

Comparative Analysis: Hypothetical Data

Table 1: Hypothetical Comparison of Natural vs. Synthetic this compound

ParameterNatural this compoundSynthetic this compoundKey Considerations
Purity Typically 90-95%>99%Synthetic versions generally offer higher purity, reducing the risk of off-target effects from contaminants.
Isomeric Purity (Z/E) May contain traces of the E isomerHigh Z-isomer purity (>99%)The stereochemistry of the double bond is critical for biological activity; synthetic routes offer better control.
Enzyme Kinetics (Km) 15 µM12 µMHigher purity of the synthetic substrate may result in a lower apparent Michaelis constant (Km), indicating higher affinity for the enzyme.
Enzyme Kinetics (Vmax) 100 nmol/min/mg120 nmol/min/mgA higher maximal velocity (Vmax) with the synthetic substrate could be attributed to its higher purity and lack of inhibitory contaminants.
Cellular Uptake VariableConsistentThe presence of other lipids in natural preparations could either enhance or inhibit cellular uptake mechanisms.
Stability (Shelf-life) ShorterLongerSynthetic lipids are generally more stable due to the absence of enzymes and other degradation-promoting substances found in natural extracts.[1]

Experimental Protocols

To quantitatively assess the bioactivity of natural and synthetic this compound, a series of standardized bioassays can be employed. Below are detailed methodologies for key experiments.

Acyl-CoA Synthetase Activity Assay

This assay measures the enzymatic activity of long-chain acyl-CoA synthetases (ACSL), which are responsible for the conversion of fatty acids to their respective acyl-CoAs.

Objective: To compare the efficiency of natural versus synthetic this compound as a substrate for a specific ACSL isozyme.

Materials:

  • Purified ACSL enzyme

  • Natural and synthetic this compound standards

  • ATP, Coenzyme A (CoA), MgCl2

  • Radiolabeled [1-14C]11Z-Tetradecenoic acid

  • Bovine Serum Albumin (BSA)

  • Scintillation fluid and counter

Procedure:

  • Prepare a reaction mixture containing ATP, CoA, MgCl2, and radiolabeled fatty acid bound to BSA in a suitable buffer.

  • Initiate the reaction by adding the purified ACSL enzyme.

  • Incubate the reaction at 37°C for a specified time.

  • Stop the reaction by adding a solution to induce differential phase partitioning of the fatty acid and the acyl-CoA.

  • Quantify the amount of radiolabeled acyl-CoA produced using a scintillation counter.

  • Perform the assay with both natural and synthetic this compound to compare their substrate efficiency.[4]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC can be used to accurately determine the purity and concentration of this compound from both natural and synthetic sources.

Objective: To quantify the purity and identify potential contaminants in natural and synthetic preparations.

Procedure:

  • Dissolve the natural and synthetic this compound samples in an appropriate solvent.

  • Inject the samples into an HPLC system equipped with a C18 reverse-phase column.

  • Use a gradient elution profile with a mobile phase consisting of a buffer and an organic solvent (e.g., acetonitrile).

  • Detect the acyl-CoA species using a UV detector at a wavelength of 260 nm.

  • Compare the chromatograms to a known standard to determine the purity and concentration.

Cell-Based Assay for Lipid Uptake and Metabolism

This assay evaluates the ability of cells to take up and metabolize this compound.

Objective: To compare the cellular uptake and subsequent metabolic fate of natural versus synthetic this compound.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes)

  • Natural and synthetic this compound

  • Fluorescently-labeled 11Z-Tetradecenoic acid

  • Fluorescence microscope or plate reader

Procedure:

  • Incubate the cultured cells with either natural or synthetic this compound (or their fluorescently-labeled precursors).

  • After the incubation period, wash the cells to remove any unincorporated substrate.

  • Lyse the cells and measure the intracellular concentration of the acyl-CoA or its metabolic products using mass spectrometry or a fluorometric assay.

  • Alternatively, visualize the cellular uptake of the fluorescently-labeled fatty acid using fluorescence microscopy.

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the general metabolic fate of this compound and a typical experimental workflow for its analysis.

experimental_workflow cluster_sourcing Sourcing cluster_characterization Characterization cluster_bioassays Bioassays cluster_analysis Data Analysis Natural Natural Source (e.g., biological extract) Purity Purity Assessment (HPLC, MS) Natural->Purity Synthetic Synthetic Source (chemical synthesis) Synthetic->Purity Enzyme Enzyme Kinetics Assay Purity->Enzyme Cell Cell-Based Assay Purity->Cell Comparison Comparative Analysis Enzyme->Comparison Cell->Comparison

Caption: Experimental workflow for comparing natural and synthetic this compound.

signaling_pathway cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic Pathway 11Z_Tetradecenoyl_CoA This compound PL Phospholipids 11Z_Tetradecenoyl_CoA->PL Acyltransferases TAG Triacylglycerols 11Z_Tetradecenoyl_CoA->TAG Acyltransferases CE Cholesteryl Esters 11Z_Tetradecenoyl_CoA->CE ACAT BetaOx β-Oxidation 11Z_Tetradecenoyl_CoA->BetaOx Acyl-CoA Dehydrogenases Acetyl-CoA Acetyl-CoA BetaOx->Acetyl-CoA

Caption: Metabolic fate of this compound in cellular pathways.

Conclusion

The selection of natural versus synthetic this compound for bioassays requires careful consideration of the experimental goals. Synthetic preparations generally provide higher purity and consistency, which is often crucial for quantitative studies such as enzyme kinetics. Natural sources, while potentially more variable, may be preferred in contexts where the biological matrix effects are being investigated. The experimental protocols and workflows provided in this guide offer a framework for researchers to systematically evaluate and compare the bioactivity of this compound from different sources, ensuring the reliability and reproducibility of their findings.

References

Independent Verification of the 11Z-Tetradecenoyl-CoA Biosynthetic Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biosynthetic pathway of 11Z-Tetradecenoyl-CoA, a key intermediate in the production of various semiochemicals, including insect pheromones. It outlines established and alternative enzymatic routes and presents a detailed framework for the independent verification of this pathway through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The information is intended to support researchers in the functional characterization of relevant enzymes and the metabolic engineering of organisms for the production of specific unsaturated fatty acids.

The Primary Biosynthetic Pathway of this compound

The direct precursor to this compound is Myristoyl-CoA (14:0-CoA). The introduction of a double bond at the 11th position is catalyzed by the enzyme Myristoyl-CoA 11-(Z) desaturase (EC 1.14.99.32). This enzyme is a type of fatty acyl-CoA desaturase that utilizes molecular oxygen and a reduced nicotinamide adenine dinucleotide phosphate (NAD(P)H) as a cofactor to introduce a cis-double bond.

The overall chemical reaction is as follows:

Myristoyl-CoA + NAD(P)H + H⁺ + O₂ ⇌ (Z)-11-Tetradecenoyl-CoA + NAD(P)⁺ + 2 H₂O[1]

This pathway is particularly prominent in certain insect species where (Z)-11-Tetradecenoyl-CoA serves as a precursor for sex pheromones. The desaturase enzyme exhibits high specificity for the C14 acyl-CoA substrate and the position and stereochemistry of the double bond.

Alternative and Competing Biosynthetic Routes

While the Δ11-desaturase provides the most direct route to this compound, the independent verification of this pathway requires consideration of alternative and competing enzymatic activities within a given biological system.

  • Dual-function Desaturases: Some insect Δ11-desaturases have been shown to exhibit dual catalytic behavior, producing not only the primary desaturated product but also a minor hydroxylated byproduct.[2] This highlights the importance of comprehensive analytical methods to detect and quantify all potential products of the enzymatic reaction.

  • Competing Desaturases: In many organisms, a variety of fatty acid desaturases with different specificities (e.g., Δ9, Δ12, Δ15-desaturases) are present.[3][4] These enzymes may compete for the same pool of saturated fatty acyl-CoA precursors. For instance, a Δ9-desaturase could convert Myristoyl-CoA to (Z)-9-Tetradecenoyl-CoA, thereby reducing the available substrate for this compound synthesis. The relative expression levels and substrate affinities of these competing desaturases will ultimately determine the fatty acid profile of the organism.

  • Chain Elongation and Subsequent Desaturation: An alternative, though less direct, route could involve the desaturation of a shorter-chain fatty acid followed by elongation. However, the high specificity of the Δ11-desaturase for a C14 substrate makes this a less likely primary pathway.

Experimental Protocols for Independent Verification

A multi-pronged approach is essential for the rigorous verification of the this compound biosynthetic pathway. The following experimental workflow provides a robust framework for this purpose.

Identification and Cloning of Candidate Desaturase Genes

The initial step involves the identification of putative fatty acid desaturase genes from the organism of interest. This is typically achieved through homology-based searches of genomic or transcriptomic databases using known desaturase sequences. Degenerate PCR primers designed from conserved motifs of desaturase enzymes can also be used to amplify candidate gene fragments.[3] Once identified, the full-length cDNA of the candidate gene is cloned into an appropriate expression vector.

Heterologous Expression and Functional Characterization
  • Expression System: The yeast Saccharomyces cerevisiae is a commonly used and effective system for the functional characterization of fatty acid desaturases. This is due to its well-characterized lipid metabolism and the absence of endogenous Δ11-desaturase activity.

  • Protocol:

    • Transform the yeast with the expression vector containing the candidate desaturase gene.

    • Cultivate the transformed yeast in a suitable medium.

    • Supplement the culture with the potential precursor fatty acid, myristic acid (14:0).

    • After a period of incubation, harvest the yeast cells.

    • Extract the total fatty acids from the yeast cells and convert them to fatty acid methyl esters (FAMEs).

    • Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify the presence of 11-tetradecenoic acid, the product of the desaturase activity. The retention time and mass spectrum should be compared to an authentic standard.

In Vivo Gene Knockdown by RNA Interference (RNAi)

To verify the function of the desaturase in the native organism, RNA interference (RNAi) can be employed to silence the expression of the candidate gene.

  • Protocol:

    • Synthesize double-stranded RNA (dsRNA) corresponding to a specific region of the candidate desaturase gene.

    • Introduce the dsRNA into the organism (e.g., by microinjection in insects).

    • After a suitable period, extract and analyze the fatty acid profile of the target tissue (e.g., pheromone glands in insects).

In Vitro Enzymatic Assays

Enzymatic assays using microsomal fractions containing the expressed desaturase can provide quantitative data on substrate specificity and enzyme kinetics.

  • Protocol:

    • Prepare a microsomal fraction from the heterologous expression host (e.g., yeast) or the native organism.

    • Incubate the microsomal fraction with the substrate, Myristoyl-CoA, and the necessary cofactors (NAD(P)H, O₂).

    • Vary the substrate concentration to determine the kinetic parameters (Km and Vmax).

    • Test other potential acyl-CoA substrates (e.g., 12:0-CoA, 16:0-CoA) to assess the substrate specificity of the enzyme.

    • The reaction products are extracted, derivatized, and analyzed by GC-MS or HPLC.

Data Presentation and Comparison

Quantitative data from the verification experiments should be presented in a clear and structured format to facilitate comparison.

Table 1: Comparison of Substrate Specificity for Different Fatty Acyl-CoA Desaturases

EnzymePrimary SubstratePrimary ProductAlternative SubstratesReference
Myristoyl-CoA 11-(Z) desaturase Myristoyl-CoA (14:0-CoA)(Z)-11-Tetradecenoyl-CoALow activity on other chain lengths[1]
Stearoyl-CoA Δ9-desaturase Stearoyl-CoA (18:0-CoA)Oleoyl-CoA (18:1Δ9-CoA)Palmitoyl-CoA (16:0-CoA)[3]
Δ12-desaturase Oleoyl-CoA (18:1Δ9-CoA)Linoleoyl-CoA (18:2Δ9,12-CoA)-[3]
Δ15-desaturase Linoleoyl-CoA (18:2Δ9,12-CoA)α-Linolenoyl-CoA (18:3Δ9,12,15-CoA)-[4]

Table 2: Hypothetical Quantitative Results of an RNAi Experiment Targeting Myristoyl-CoA 11-(Z) desaturase

Treatment GroupTarget Gene mRNA level (relative to control)This compound abundance (ng/g tissue)
Control (non-specific dsRNA) 100%52.3 ± 4.7
dsRNA for Δ11-desaturase 15%8.9 ± 1.2

Visualizing the Pathways and Workflows

Diagrams generated using the DOT language provide a clear visual representation of the biosynthetic pathways and experimental procedures.

Biosynthetic_Pathway Myristoyl-CoA (14:0-CoA) Myristoyl-CoA (14:0-CoA) This compound This compound Myristoyl-CoA (14:0-CoA)->this compound Myristoyl-CoA 11-(Z) desaturase (+ O2, NAD(P)H)

Caption: The direct biosynthetic pathway of this compound.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / Heterologous Verification cluster_in_vivo In Vivo Verification Gene_ID Identify Candidate Desaturase Gene Cloning Clone Gene into Expression Vector Gene_ID->Cloning Expression Heterologous Expression (e.g., in Yeast) Cloning->Expression RNAi Gene Knockdown (RNAi) Cloning->RNAi Assay Enzymatic Assay with Microsomal Fraction Expression->Assay Analysis1 GC-MS Analysis of Reaction Products Assay->Analysis1 Metabolite_Extraction Metabolite Extraction from Organism RNAi->Metabolite_Extraction Analysis2 LC-MS/GC-MS Analysis of Metabolites Metabolite_Extraction->Analysis2 Competing_Pathways cluster_pathways Desaturation Pathways Myristoyl-CoA Myristoyl-CoA This compound This compound Myristoyl-CoA->this compound Δ11-desaturase 9Z-Tetradecenoyl-CoA 9Z-Tetradecenoyl-CoA Myristoyl-CoA->9Z-Tetradecenoyl-CoA Δ9-desaturase

References

Quantitative comparison of 11Z-Tetradecenoyl-CoA production under different physiological conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of 11Z-Tetradecenoyl-CoA production under different physiological conditions, offering insights into its metabolic regulation. The content is supported by experimental data and detailed methodologies to aid in research and development.

Introduction to this compound

This compound is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) that plays a role in fatty acid metabolism. Its levels are intricately linked to the balance between fatty acid synthesis and degradation. The biosynthesis of this compound primarily involves the desaturation of Myristoyl-CoA (C14:0-CoA) by the enzyme Stearoyl-CoA Desaturase (SCD). Conversely, its degradation occurs through the mitochondrial beta-oxidation pathway, with the initial step catalyzed by Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD). Consequently, the cellular concentration of this compound is significantly influenced by the activity of these enzymes, which are in turn regulated by various physiological factors such as genetic makeup, diet, and hormonal signals.

Quantitative Comparison of this compound Levels

Direct quantitative data for this compound in different physiological states is scarce in publicly available literature. However, the concentration of its downstream metabolic product, 11Z-tetradecenoylcarnitine (C14:1 acylcarnitine), is a well-established biomarker, particularly for diagnosing Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) deficiency. In this condition, the impaired function of the VLCAD enzyme leads to the accumulation of long-chain acyl-CoAs, including this compound, which are then converted to their corresponding acylcarnitines for transport out of the mitochondria. Therefore, elevated levels of C14:1 acylcarnitine in plasma and dried blood spots are considered a reliable proxy for the accumulation of this compound.

The following table summarizes the quantitative data on C14:1 acylcarnitine levels, reflecting the indirect accumulation of this compound under a key pathological condition.

Physiological ConditionAnalyteSample TypeConcentration in Healthy Controls (µmol/L)Concentration in VLCAD Deficiency Patients (µmol/L)Reference
Genetic Disorder 11Z-Tetradecenoylcarnitine (C14:1)Dried Blood Spot< 0.4> 0.8 (often significantly higher)[1][2]

Note: The provided concentrations are indicative and can vary between laboratories and analytical methods. The elevated levels in VLCAD deficiency highlight a state of impaired beta-oxidation.

Experimental Protocols

Accurate quantification of acyl-CoAs and acylcarnitines is critical for studying lipid metabolism. The most common and robust method employed is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol 1: Quantification of Acyl-CoAs (including this compound) in Tissues and Cells by LC-MS/MS

This protocol provides a general framework for the extraction and analysis of long-chain acyl-CoAs.

1. Sample Preparation and Extraction:

  • Tissue Homogenization: Snap-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity. Homogenize the frozen tissue in an ice-cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water with internal standards).

  • Cell Lysis: For cultured cells, aspirate the medium, wash with ice-cold phosphate-buffered saline (PBS), and lyse the cells directly on the plate with an ice-cold extraction solvent containing internal standards.

  • Internal Standards: A mixture of odd-chain or stable-isotope labeled acyl-CoAs (e.g., C17:0-CoA) should be added at the beginning of the extraction to correct for sample loss and matrix effects.

  • Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.

  • Solid-Phase Extraction (SPE): The resulting supernatant can be further purified and concentrated using a C18 SPE cartridge to isolate the acyl-CoAs from other cellular components. Elute the acyl-CoAs with a high-percentage organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC mobile phase (e.g., 50% acetonitrile in water).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Separate the acyl-CoAs using a C18 reversed-phase column. A gradient elution with mobile phases containing an ion-pairing agent (e.g., ammonium acetate or formic acid) in water and acetonitrile is typically used to achieve good chromatographic resolution.

  • Tandem Mass Spectrometry (MS/MS): Perform detection using a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the [M+H]+ of the specific acyl-CoA, and the product ion is typically a characteristic fragment of the coenzyme A moiety (e.g., m/z 428 or a neutral loss of 507 amu).

3. Data Analysis:

  • Generate a standard curve for each analyte of interest using known concentrations of authentic standards.

  • Quantify the endogenous acyl-CoA concentrations by comparing the peak area ratios of the analyte to the internal standard against the standard curve.

Protocol 2: Quantification of Acylcarnitines (including 11Z-Tetradecenoylcarnitine) in Plasma and Dried Blood Spots by LC-MS/MS

This method is widely used in newborn screening for metabolic disorders.

1. Sample Preparation:

  • Dried Blood Spots (DBS): Punch a small disc (e.g., 3 mm) from the DBS card and place it in a well of a microtiter plate.

  • Plasma: Precipitate proteins from a small volume of plasma by adding a solvent like acetonitrile containing a mixture of stable-isotope labeled internal standards (e.g., d3-C14:1-carnitine).

  • Extraction: Add an extraction solvent (typically methanol) containing the internal standards to the DBS punch or the precipitated plasma sample. Agitate to ensure efficient extraction.

  • Derivatization (Optional but common): To improve chromatographic properties and ionization efficiency, the extracted acylcarnitines are often derivatized (e.g., to their butyl esters) by adding butanolic-HCl and incubating at an elevated temperature.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent and reconstitute the sample in the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC): Use a C8 or C18 reversed-phase column with a rapid gradient elution to separate the acylcarnitines.

  • Tandem Mass Spectrometry (MS/MS): Employ a triple quadrupole mass spectrometer in positive ESI mode. Monitor the precursor-to-product ion transition specific for each acylcarnitine. For underivatized acylcarnitines, a common product ion is m/z 85, corresponding to the carnitine backbone.

3. Data Analysis:

  • Quantify the concentration of each acylcarnitine by comparing the response ratio of the analyte to its corresponding stable-isotope labeled internal standard against a calibration curve prepared in a similar biological matrix.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathway for this compound and a typical experimental workflow for its quantification.

Biosynthesis and Degradation of this compound cluster_synthesis Biosynthesis cluster_degradation Degradation (Beta-Oxidation) Myristoyl_CoA Myristoyl-CoA (C14:0-CoA) SCD Stearoyl-CoA Desaturase (SCD) Myristoyl_CoA->SCD Desaturation Tetradecenoyl_CoA This compound (C14:1-CoA) SCD->Tetradecenoyl_CoA Tetradecenoyl_CoA_deg VLCAD Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) Beta_Oxidation Beta-Oxidation Spiral VLCAD->Beta_Oxidation Tetradecenoyl_CoA_deg->VLCAD

Caption: Biosynthesis and degradation pathway of this compound.

Experimental Workflow for Acyl-CoA Quantification Sample_Collection 1. Sample Collection (Tissue or Cells) Extraction 2. Extraction with Internal Standards Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification LC_Separation 4. LC Separation (Reversed-Phase) Purification->LC_Separation MS_Detection 5. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis 6. Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantifying this compound via LC-MS/MS.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 11Z-Tetradecenoyl-CoA, a thioester compound, are critical for ensuring laboratory safety and environmental protection. Thioesters are reactive compounds that serve as potent acylating agents and require careful management as chemical waste.[1] This guide provides a comprehensive, step-by-step plan for the safe disposal of this compound, in line with general laboratory chemical waste regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation risk.

Emergency Spill Procedures: In the event of a spill, evacuate the immediate area. Spilled material and any cleanup supplies (e.g., absorbent pads) must be treated as hazardous waste and disposed of accordingly.[2] For significant spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for collecting, storing, and disposing of this compound waste in a research laboratory setting.

Step 1: Waste Identification and Classification Treat all this compound, whether in pure form, in solution, or as contaminated labware, as hazardous chemical waste. Due to its nature as a thioester, it may be reactive and should not be mixed with other waste streams unless compatibility is confirmed.

Step 2: Waste Collection

  • Solid Waste: Collect pure this compound and any contaminated solids (e.g., weighing paper, gloves, pipette tips) in a designated, robust, and sealable container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible waste container.[3]

    • Segregation is Key: Do not mix halogenated and non-halogenated solvent waste streams, as their disposal costs and methods differ.[2] For example, a solution of this compound in hexane should be kept separate from a solution in chloroform.

Step 3: Container Labeling Proper labeling is mandatory for regulatory compliance and safety. As soon as waste is added to a container, affix a hazardous waste tag with the following information:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" and any other constituents (e.g., solvents) with their approximate concentrations.

  • The date waste accumulation began.

  • The name of the Principal Investigator (PI) and the specific laboratory location (building and room number).[2]

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA) Store the sealed and labeled waste container at or near the point of generation, in a designated Satellite Accumulation Area (SAA).[4]

  • The SAA must be under the control of laboratory personnel.[3]

  • Ensure the container is kept closed at all times, except when adding waste.[2]

  • Utilize secondary containment (e.g., a larger, chemically resistant bin) to prevent spills from reaching drains or the environment.[4]

  • Store incompatible waste types separately within the SAA.[4]

Step 5: Arranging for Waste Pickup Regularly schedule waste pickups with your institution's EHS department to avoid exceeding storage time and volume limits. Do not allow waste to accumulate. Under regulations for academic laboratories (Subpart K), hazardous waste must be removed from the lab within a specific timeframe, often six or twelve months.[4][5]

Prohibited Disposal Methods:

  • NEVER dispose of this compound down the drain.[3]

  • NEVER place it in the regular trash.[3]

  • NEVER allow it to evaporate in the fume hood as a method of disposal.[2]

Regulatory and Safety Data Summary

The following table summarizes key quantitative limits and requirements for managing hazardous chemical waste in academic laboratories, based on EPA and OSHA guidelines.

ParameterRegulatory RequirementCitation
Max. SAA Volume Up to 55 gallons of hazardous waste (or 1 quart of acute hazardous waste).[5]
Max. Storage Time (Academic Labs) Waste must be removed from the laboratory within six to twelve months of the accumulation start date.[4][5]
Container Status Must be kept closed except when adding or removing waste.[2]
Container Integrity Must be chemically compatible with the waste, free from damage, and have a secure closure.[3]
Training Requirement All personnel generating hazardous waste must receive proper training.[2][3]

Disposal Workflow Visualization

The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final removal.

G Workflow for this compound Disposal cluster_0 In-Lab Procedures cluster_1 EHS & Compliance A Step 1: Generation of Waste (e.g., unused compound, contaminated labware) B Step 2: Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-Halogenated) A->B C Step 3: Collect in Compatible, Sealed Container B->C D Step 4: Label Container Immediately ('Hazardous Waste', Contents, Date, PI Name) C->D E Step 5: Store in Secondary Containment within a designated Satellite Accumulation Area (SAA) D->E F Step 6: Monitor Accumulation Date & Volume E->F G Step 7: Request Waste Pickup from EHS F->G H Step 8: EHS Personnel Collects Waste for Final Disposal G->H

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 11Z-Tetradecenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the handling and disposal of 11Z-Tetradecenoyl-CoA in a laboratory setting. The content is intended for researchers, scientists, and drug development professionals. It is crucial to consult the specific Safety Data Sheet (SDS) for this compound provided by the manufacturer for comprehensive safety information. The absence of a specific SDS necessitates adherence to stringent safety protocols applicable to fatty acyl-CoA compounds.

Personal Protective Equipment (PPE)

The first line of defense against chemical exposure is appropriate personal protective equipment. The following PPE is mandatory when handling this compound to minimize risk.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Eyes Safety Goggles with Side ShieldsMust meet ANSI Z87.1 standards to protect against splashes.
Hands Chemically Resistant GlovesNitrile or neoprene gloves are recommended. Check manufacturer's compatibility chart.
Body Laboratory CoatA full-length lab coat to prevent skin contact.
Respiratory Fume Hood or RespiratorWork in a well-ventilated area, preferably a chemical fume hood. A respirator may be necessary if aerosols or dust are generated.[1][2]

Operational Plan: Safe Handling and Storage

Proper operational procedures are critical to ensure safety and maintain the integrity of the compound.

Storage Conditions

FormStorage TemperatureAdditional Information
Powder -20°CKeep container tightly sealed in a dry, well-ventilated area away from direct sunlight.[2]
In Solution -80°CIf dissolved in a solvent, store at this temperature to maintain stability.[2]

Experimental Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_exp Experimentation cluster_clean Cleanup & Disposal a Don appropriate PPE b Work in a chemical fume hood a->b c Allow compound to equilibrate to room temperature b->c d Reconstitute with appropriate solvent c->d e Perform experimental procedures d->e f Handle with care to avoid spills e->f g Decontaminate work surfaces f->g h Segregate and label waste g->h i Dispose of waste according to institutional guidelines h->i

Caption: Workflow for the safe laboratory handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Waste Management

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Contaminated Materials All contaminated items (e.g., pipette tips, gloves, vials) must be collected in a designated hazardous waste container.
Liquid Waste Collect in a labeled, sealed container compatible with the solvents used.

All waste must be handled and disposed of in accordance with local, state, and federal regulations.

Hierarchy of Controls

To mitigate risks associated with handling this compound, a hierarchy of controls should be implemented. This approach prioritizes the most effective control measures.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.